Butyl dibromoacetate
Description
BenchChem offers high-quality Butyl dibromoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl dibromoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
59956-56-8 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
butyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
InChI Key |
PRKVHEYASKRHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on Butyl Dibromoacetate: Properties, Mechanistic Pathways, and Applications in Advanced Organic Synthesis
Executive Summary
Butyl dibromoacetate and its structural isomers (such as tert-butyl dibromoacetate) are highly versatile electrophilic reagents utilized in advanced organic synthesis. Characterized by the presence of two electron-withdrawing bromine atoms on the alpha-carbon, these compounds exhibit unique reactivity profiles, making them indispensable in organometallic cross-coupling, Reformatsky-type reactions, and the generation of complex metallo-enolates[1]. This whitepaper provides an in-depth analysis of their structural dynamics, mechanistic pathways, and field-proven experimental protocols designed for drug development professionals and synthetic chemists.
Chemical Identity and Structural Dynamics
The reactivity of butyl dibromoacetate is fundamentally driven by its structural composition. The dual halogenation at the alpha-position exerts a profound inductive (-I) effect, significantly increasing the electrophilicity of both the alpha-carbon and the ester carbonyl[2]. This dual-reactivity allows the molecule to act as a potent electrophile in halogen-metal exchange reactions and as a substrate for nucleophilic acyl substitution.
Table 1: Physicochemical Properties of Butyl Dibromoacetate Variants
| Property | n-Butyl Dibromoacetate | tert-Butyl Dibromoacetate |
| CAS Registry Number | 59956-56-8[3] | 69713-21-9[4] |
| Molecular Formula | C₆H₁₀Br₂O₂ | C₆H₁₀Br₂O₂ |
| Molecular Weight | 273.95 g/mol | 273.95 g/mol |
| Structural Class | Alpha-halocarboxylic acid ester | Alpha-halocarboxylic acid ester |
| Primary Synthetic Utility | Reformatsky/Barbier couplings[5] | Trialkylmanganate-mediated enolate synthesis[1] |
Mechanistic Pathways in Organometallic Synthesis
Trialkylmanganate-Mediated Enolate Formation
One of the most sophisticated applications of tert-butyl dibromoacetate is its reaction with trialkylmanganates (
The mechanism initiates with a rapid bromine-manganese exchange. Because the trialkylmanganate "ate-complex" is highly nucleophilic, it readily attacks the alpha-carbon, displacing a bromide ion. This forms an unstable intermediate that undergoes a thermally driven 1,2-alkyl migration from the manganese center to the alpha-carbon, expelling the second bromide and generating the nucleophilic alkylated manganese enolate[1].
Mechanistic pathway of manganese enolate formation via 1,2-alkyl migration.
Reformatsky-Type Couplings
Butyl dibromoacetate is also a prime candidate for Reformatsky-type reactions utilizing active manganese (Mn) or zinc (Zn)[5]. The oxidative addition of the active metal into the carbon-bromine bond generates a metallo-enolate intermediate. This species subsequently attacks carbonyl electrophiles (aldehydes or ketones) to form
Reformatsky-type addition of butyl dibromoacetate to carbonyls.
Experimental Protocols: A Self-Validating Approach
As a Senior Application Scientist, it is critical to understand why specific operational parameters are chosen. The following protocols are designed with built-in validation steps to ensure reproducibility and mechanistic integrity.
Protocol A: Synthesis of Alkylated Manganese Enolates[1]
Objective: Generate a mono-alkylated manganese enolate from tert-butyl dibromoacetate for subsequent electrophilic trapping.
-
Preparation of the Ate-Complex: Suspend anhydrous
(1.0 equiv) in dry THF under an argon atmosphere. Cool the suspension to 0 °C. Dropwise add an alkyllithium reagent (e.g., n-BuLi, 3.0 equiv).-
Causality: The 3:1 stoichiometry is strictly required to form the trialkylmanganate (
) "ate-complex." Neutral dialkylmanganese ( ) lacks the nucleophilicity required for the subsequent halogen exchange. THF is essential as it coordinates and stabilizes the lithium ions.
-
-
Halogen-Metal Exchange: Cool the homogeneous manganate solution to -78 °C. Slowly add tert-butyl dibromoacetate (1.0 equiv) via a syringe pump.
-
Causality: The exchange is highly exothermic. Maintaining -78 °C prevents premature enolization and suppresses Wurtz-type homocoupling side reactions.
-
-
Thermal Activation (1,2-Migration): Gradually warm the reaction mixture to 0 °C over 30 minutes.
-
Causality: The intermediate requires thermal energy to overcome the transition state barrier for the 1,2-alkyl migration. The color of the solution typically shifts from dark brown to a lighter amber, validating the formation of the enolate.
-
-
Electrophilic Trapping: Add the target electrophile (e.g., benzaldehyde) at 0 °C and stir for 1 hour.
-
Quenching & Isolation: Quench the reaction with saturated aqueous
. Extract with ethyl acetate, dry over , and purify via silica gel chromatography.
Protocol B: Kinetic Evaluation of Base-Catalyzed Hydrolysis[2]
Objective: Assess the stability of butyl dibromoacetate under alkaline conditions via the
-
Substrate Solubilization: Dissolve butyl dibromoacetate in 1,4-dioxane to achieve a 0.1 M concentration.
-
Causality: The ester is highly lipophilic. Without a miscible co-solvent, the reaction would be biphasic, and mass-transfer limitations would artificially skew the kinetic data.
-
-
Alkaline Introduction: Equilibrate the solution to 25 °C. Introduce an equal volume of 0.2 M aqueous NaOH.
-
Causality: According to EPA environmental fate models, alkaline hydrolysis of such esters proceeds via the
mechanism (Base-catalyzed, Acyl-oxygen fission, Bimolecular)[2]. The strongly electron-withdrawing bromine atoms highly activate the carbonyl carbon toward hydroxide attack.
-
-
Spectroscopic Monitoring: Pull 100
aliquots every 5 minutes. Quench in cold and analyze via FT-IR.-
Validation: Monitor the disappearance of the ester carbonyl stretch (
cm⁻¹) and the appearance of the carboxylate stretch ( cm⁻¹). The reaction is complete when the 1735 cm⁻¹ peak is entirely ablated.
-
Quantitative Data & Yield Analysis
The efficiency of the manganese enolate generation and subsequent trapping is highly dependent on the nature of the electrophile. Table 2 summarizes the expected yields when tert-butyl dibromoacetate is subjected to Protocol A.
Table 2: Comparative Yields of Alkylated Manganese Enolates Trapping[1]
| Electrophile | Alkyl Group Migrated | Product Type | Isolated Yield (%) |
| Benzaldehyde | n-Butyl | 85% | |
| 3-Phenylpropanal | n-Butyl | 82% | |
| Allyl Bromide | n-Butyl | 78% | |
| Methyl Iodide | n-Butyl | 71% |
Note: The steric bulk of the tert-butyl group on the ester oxygen prevents unwanted transesterification and directs the nucleophilic attack exclusively from the alpha-carbon.
References
-
Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: Environmental Protection Agency (EPA) URL:[Link]
-
Recent Synthetic Applications of Manganese in Organic Synthesis Source: ResearchGate URL:[Link]
-
tert-Butyl Dibromoacetate (CAS 69713-21-9) Compound Summary Source: PubChem (NIH) URL:[Link]
Sources
Technical Synthesis Guide: n-Butyl 2,2-Dibromoacetate
Executive Summary
n-Butyl 2,2-dibromoacetate is a specialized bifunctional intermediate utilized in organic synthesis, particularly as a precursor in Reformatsky-type reactions for the generation of
This guide details the direct acid-catalyzed Fischer esterification of dibromoacetic acid with n-butanol. This route is selected for its atom economy, scalability, and "self-validating" nature via azeotropic water removal.
Part 1: Strategic Analysis & Chemical Identity
Chemical Identity
| Property | Specification (Estimated/Derived) |
| IUPAC Name | Butyl 2,2-dibromoacetate |
| Molecular Formula | |
| Molecular Weight | 273.95 g/mol |
| Structure | |
| Boiling Point | ~105–115 °C at 10 mmHg (Est.)* |
| Density | ~1.75 g/mL (Est.)[1] |
| Appearance | Clear, colorless to pale yellow liquid |
| Hazards | Lachrymator , Corrosive, Skin Irritant |
*Note: Boiling point estimated based on ethyl dibromoacetate (85°C @ 15mmHg) and n-butyl bromoacetate (78°C @ 10mmHg). Vacuum distillation is mandatory to prevent thermal decomposition.
Route Selection: Fischer Esterification vs. Acid Chloride
Two primary routes exist for synthesizing this ester. The Fischer Esterification is preferred for laboratory scale-up due to the stability of the starting materials and the ease of monitoring reaction progress.
-
Route A: Fischer Esterification (Recommended)
-
Route B: Acid Chloride Acylation
Part 2: Reaction Mechanism & Logic
The synthesis relies on shifting the equilibrium of the reversible esterification towards the product by continuously removing water.
Mechanistic Pathway
The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by n-butanol.
Figure 1: Acid-catalyzed Fischer esterification mechanism showing activation, nucleophilic attack, and irreversible water removal.
Part 3: Detailed Experimental Protocol
Reagents & Equipment
-
Dibromoacetic Acid (DBAA): 0.1 mol (21.8 g). Note: If solid, melt gently; if liquid, check purity.
-
n-Butanol: 0.15 mol (11.1 g). Use 1.5 equivalents to drive equilibrium.
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH), 0.5 g (approx. 2-3 mol%).
-
Solvent: Toluene (100 mL). Forms an efficient azeotrope with water.
-
Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Heating mantle, Magnetic stir bar.
Synthesis Workflow
Step 1: Reaction Setup
-
Charge the 250 mL RBF with 21.8 g Dibromoacetic acid.
-
Add 11.1 g n-Butanol and 100 mL Toluene.
-
Add 0.5 g p-TsOH and a magnetic stir bar.
-
Attach the Dean-Stark trap and reflux condenser. Fill the trap arm with clean toluene.
Step 2: Reflux & Monitoring (Self-Validating Step)
-
Heat the mixture to vigorous reflux. The bath temperature should be ~130-140°C to ensure rapid boil-up.
-
Validation: Monitor water accumulation in the Dean-Stark trap. Theoretical water yield is ~1.8 mL.
-
Continue reflux until water collection ceases (typically 3–5 hours).
-
Expert Tip: If water volume is lower than expected after 4 hours, add fresh toluene to the flask to replenish solvent lost to the trap or leaks.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer in a separatory funnel:
-
Wash 1: 50 mL Saturated
(Caution: evolution). This removes unreacted acid and catalyst. Check aqueous pH; it must be basic ( ). -
Wash 2: 50 mL Brine (Saturated NaCl).
-
-
Dry the organic layer over Anhydrous
for 20 minutes. -
Filter into a clean round bottom flask.
Step 4: Purification (Vacuum Distillation)
-
Remove Toluene via rotary evaporation (40°C @ 50 mbar).
-
Perform fractional vacuum distillation on the crude oil.
-
Setup: Short-path distillation head with a vacuum cow.
-
Pressure: Maintain <10 mmHg (high vacuum is critical to prevent degradation).
-
Fractions:
-
Fore-run: Residual butanol/toluene.
-
Main Fraction: Collect product at steady temperature (Est. 105–115°C @ 10 mmHg).
-
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at water cessation.
Part 4: Safety & Handling (Critical)
Warning:
-
Engineering Controls: All operations, especially the washing and distillation steps, must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Spill Management: Treat spills with dilute ammonia or ethanolic KOH to hydrolyze the ester and neutralize the alkyl halide functionality before cleanup.
-
Storage: Store in a dark, cool, dry place under inert gas (
or Ar). The C-Br bond is light-sensitive; degradation turns the liquid brown/red ( liberation).
References
- Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Reactivity of -Halo Acids: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007.
-
Analogous Synthesis (tert-Butyl Bromoacetate)
-
Physical Properties (Base Data)
Sources
- 1. tert-Butyl bromoacetate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. shout.education [shout.education]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A green synthetic method for tert-butyl bromoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
Butyl dibromoacetate CAS number and molecular formula
This technical guide provides an in-depth analysis of Butyl Dibromoacetate , addressing the critical distinction between its n-butyl and tert-butyl isomers. Both compounds serve as specialized electrophiles in organic synthesis, particularly in Reformatsky-type reactions and Atom Transfer Radical Polymerization (ATRP).[1]
CAS Identification, Physicochemical Profile, and Synthetic Utility[1]
Executive Summary
Butyl dibromoacetate refers to the butyl ester of dibromoacetic acid.[1] In advanced drug development and polymer chemistry, it exists primarily as two distinct isomers: n-Butyl dibromoacetate and tert-Butyl dibromoacetate .
While the n-butyl derivative is a robust bifunctional linker, the tert-butyl derivative is frequently preferred in pharmaceutical synthesis due to the acid-lability of the tert-butyl group, allowing for orthogonal deprotection strategies. This guide details the specifications, synthesis, and experimental applications of both forms.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
The following table consolidates the precise identification data for researchers to ensure procurement and usage accuracy.
Table 1: Comparative Specifications
| Feature | n-Butyl Dibromoacetate | tert-Butyl Dibromoacetate |
| CAS Number | 59956-56-8 | 69713-21-9 |
| IUPAC Name | Butyl 2,2-dibromoacetate | tert-Butyl 2,2-dibromoacetate |
| Molecular Formula | C₆H₁₀Br₂O₂ | C₆H₁₀Br₂O₂ |
| Molecular Weight | 273.95 g/mol | 273.95 g/mol |
| Structure | ||
| Physical State | Colorless to pale yellow liquid | Colorless liquid or low-melting solid |
| Boiling Point | ~85–90 °C at 0.5 mmHg (Predicted) | ~65–70 °C at 0.5 mmHg (Predicted) |
| Density | ~1.5–1.6 g/cm³ | ~1.48 g/cm³ |
| Key Utility | Stable hydrophobic linker, ATRP initiator | Acid-cleavable protecting group, Reformatsky reagent |
Critical Note: "Butyl dibromoacetate" is often used colloquially.[1] Always verify the CAS number.[1] If the specific isomer is not defined in a protocol, tert-butyl is the more common reagent in modern stereoselective synthesis due to its steric bulk.[1]
Part 2: Synthesis & Production Methodologies
Method A: Direct Esterification (Fischer Speier)
Applicable to n-Butyl Dibromoacetate.
Mechanism: Acid-catalyzed condensation of dibromoacetic acid with n-butanol.
Reaction:
Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Charge dibromoacetic acid (1.0 eq), n-butanol (1.5 eq), and catalytic conc. H₂SO₄ (0.05 eq) in toluene.[1]
-
Reflux: Heat to reflux (approx. 110 °C) until water evolution ceases in the Dean-Stark trap (~3–5 hours).
-
Workup: Cool to RT. Wash with sat.[1] NaHCO₃ (2x) to remove unreacted acid, then brine.[1]
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify by vacuum distillation.[1]
Method B: Acid Chloride / Anhydride Route
Preferred for tert-Butyl Dibromoacetate (to prevent acid-catalyzed elimination).
Protocol:
-
Activation: Convert dibromoacetic acid to dibromoacetyl chloride using thionyl chloride (
). -
Esterification: React dibromoacetyl chloride with tert-butanol in the presence of a non-nucleophilic base (e.g., Pyridine or
) in DCM at 0 °C. -
Rationale: The base neutralizes the HCl byproduct, preventing the acid-sensitive tert-butyl group from cleaving into isobutylene.[1]
Part 3: Reactivity & Synthetic Applications
The Reformatsky Reaction
Butyl dibromoacetate serves as a precursor to zinc or manganese enolates.[1] Unlike monobromoacetates, the dibromo species can undergo sequential insertions or form carbenoids.[1]
-
Mechanism: Insertion of activated Zinc (Zn*) into the C-Br bond.[1]
-
Application: Reaction with aldehydes/ketones to form
-hydroxy- -bromo esters, which can be further modified to epoxides or -unsaturated esters.
Atom Transfer Radical Polymerization (ATRP)
In polymer chemistry, n-butyl dibromoacetate is a bifunctional initiator .
-
Function: The two bromine atoms allow polymer chains to grow from the same central carbon, or allow the molecule to act as a branching agent.[1]
-
Control: Provides precise control over molecular weight distribution (
) in the polymerization of styrenes and acrylates.[1]
Cyclopropanation (Simmons-Smith Type)
Under specific conditions (e.g., with
Part 4: Visualizing the Workflow
The following diagram illustrates the divergent pathways for tert-butyl dibromoacetate in drug synthesis versus n-butyl dibromoacetate in polymer chemistry.
Caption: Divergent synthetic utility of butyl dibromoacetate isomers in pharmaceutical vs. polymer chemistry.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
-
Lachrymator: Both isomers are potent tear agents.[1] Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]
-
Storage:
Emergency Protocol:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) followed by soap and water.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87883, Butyl bromoacetate (Analogous Structure Reference).[1] Retrieved from [Link][1]
-
Inoue, R., Shinokubo, H., & Oshima, K. (1998).[1][10][3][4][9] Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate.[2][10][3][4][7][8][9][11] The Journal of Organic Chemistry, 63(4), 910–911.[1][12] Retrieved from [Link]
Sources
- 1. (-)-alpha-Pinene | C10H16 | CID 440968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Sinokubo Group [chembio.nagoya-u.ac.jp]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
Advanced Synthetic Applications of Butyl Dibromoacetate: A Mechanistic and Methodological Guide
Executive Summary
Butyl dibromoacetate (BDBA)—particularly in its tert-butyl and n-butyl isomeric forms—is a highly versatile, bifunctional reagent utilized across advanced organic synthesis, macromolecular engineering, and environmental kinetic modeling. Characterized by a gem-dibromo moiety adjacent to an ester carbonyl, BDBA serves as a privileged scaffold for sequential functionalization. This technical guide synthesizes the current literature to provide researchers and drug development professionals with field-proven methodologies, focusing on its unique role in transition-metal-mediated enolate chemistry, Reformatsky-type condensations, and radical polymerization.
Mechanistic Foundations: The Dual-Halogen Advantage
The synthetic utility of BDBA stems from the differential reactivity of its two
Trialkylmanganate-Mediated Enolate Alkylation
One of the most elegant applications of tert-butyl dibromoacetate is its reaction with trialkylmanganates to provide alkylated manganese enolates, a methodology pioneered by 1[1].
Causality & Mechanistic Rationale:
Why utilize manganese over traditional lithium or magnesium? Manganese possesses unique electronegativity and d-orbital participation that allows for the formation of stable "ate" complexes (e.g.,
Mechanism of Trialkylmanganate-Mediated Enolate Formation and Trapping.
Standardized Protocol: Synthesis of -Alkyl- -hydroxy Esters
This protocol is designed as a self-validating system; the visual color change of the manganate complex serves as an internal indicator of active catalyst formation.
-
Preparation of the "Ate" Complex: In a flame-dried Schlenk flask under an argon atmosphere, suspend anhydrous
(1.2 mmol) in dry THF (10 mL). Cool the suspension to 0 °C. Add (3.6 mmol, 3.0 equiv relative to Mn) dropwise. Stir for 30 minutes until a dark, homogeneous solution of forms. -
Halogen-Metal Exchange & Migration: Cool the manganate solution to -78 °C. Add a solution of tert-butyl dibromoacetate (1.0 mmol) in THF (2 mL) dropwise over 5 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete 1,2-alkyl migration and enolate formation.
-
Electrophilic Trapping: Add the target aldehyde (1.2 mmol) directly to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to 0 °C over the course of 2 hours.
-
Quenching and Isolation: Quench the reaction by adding saturated aqueous
(10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate the -alkyl- -hydroxy ester.
Quantitative Data Summary: Enolate Trapping Yields
The following table summarizes the efficiency of the trialkylmanganate-mediated enolate trapping using various electrophiles, highlighting the high chemoselectivity of the manganese intermediate[1].
| Substrate (Electrophile) | Alkyl Group Migrated | Product Type | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | n-Butyl | 85 | 55:45 | |
| 3-Phenylpropanal | n-Butyl | 82 | 60:40 | |
| Acetophenone | n-Butyl | 78 | N/A | |
| Benzaldehyde | sec-Butyl | 71 | 50:50 |
Reformatsky-Type Condensations
Beyond complex ate-chemistry, BDBA is a highly effective substrate for modified 3[3]. By utilizing highly reactive Rieke manganese (Mn*) or zinc dust activated with catalytic
Macromolecular Engineering: ATRP Initiation
In the realm of polymer chemistry, gem-dihaloacetates like BDBA function as potent, bidirectional initiators for Atom Transfer Radical Polymerization (ATRP). The presence of two labile carbon-bromine bonds allows for the simultaneous growth of polymer chains in two directions, yielding AB-type or telechelic polymers. The bulky butyl ester group provides sufficient steric hindrance to prevent early termination events, ensuring a controlled radical propagation with low polydispersity indices (PDI).
ATRP Workflow Utilizing Butyl Dibromoacetate as a Bidirectional Initiator.
Environmental Stability & Kinetic Modeling
Understanding the degradation profile of halogenated esters is critical for environmental toxicology. BDBA is utilized as a benchmark substrate in the4[4]. The model estimates hydrolysis rate constants for carboxylic acid esters in aqueous systems. Because alkaline hydrolysis of esters typically proceeds via a
References
- Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate The Journal of Organic Chemistry (ACS Public
- The Chemistry of Manganese Enolates ResearchG
- Comprehensive Organic Functional Group Transform
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC United States Environmental Protection Agency (EPA)
Sources
Mechanism of Action of Butyl Dibromoacetate in Organic Synthesis: A Comprehensive Technical Guide
Executive Summary
Butyl dibromoacetate (BDBA) and its analogs (such as tert-butyl dibromoacetate) are highly versatile bis-electrophilic building blocks in organic synthesis. Due to the presence of two labile carbon-bromine bonds adjacent to an ester carbonyl, the
Chemical Anatomy & Reactivity Profile
The synthetic utility of BDBA stems from the synergistic electron-withdrawing effects of the ester group and the two geminal halogens. This configuration significantly lowers the pKa of the
In my experience optimizing scale-up routes, the choice of the ester alkyl group (e.g., n-butyl vs. tert-butyl) is critical. The tert-butyl variant provides enhanced steric shielding, which suppresses unwanted transesterification and self-condensation during highly basic or nucleophilic organometallic steps.
Core Mechanistic Pathways
Trialkylmanganate-Mediated 1,2-Alkyl Migration
Traditional lithium enolates of dibromoacetates are notoriously unstable, often degrading via
The Mechanism:
When BDBA is treated with a trialkylmanganate, a rapid bromine-manganese exchange occurs, forming a transient ate-complex. The causality behind using manganese over lithium or magnesium is its unique ability to facilitate a spontaneous 1,2-alkyl migration . An alkyl group transfers from the manganese center to the
Trialkylmanganate-mediated 1,2-alkyl migration pathway for butyl dibromoacetate.
Samarium Diiodide ( ) Promoted Reformatsky-Type Olefination
For the stereoselective synthesis of
The Mechanism:
The first equivalent of
Samarium diiodide-promoted Reformatsky-type olefination and elimination mechanism.
The Darzens Epoxidation Pathway
Under strictly basic conditions (e.g., NaOEt or KOtBu), BDBA participates in the Darzens condensation. Density Functional Theory (DFT) studies confirm that the initial deprotonation forms an enolate that attacks the carbonyl carbon of an aldehyde. The remaining
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal visual and analytical checkpoints to confirm mechanistic progression without requiring immediate offline analysis.
Protocol A: Synthesis of Alkylated Manganese Enolates
Objective: Convert tert-butyl dibromoacetate to an
-
Manganate Preparation: Suspend
(1.2 equiv) in anhydrous THF at 0 °C under argon. Add -BuLi (3.6 equiv) dropwise.-
Causality: The 1:3 stoichiometry is critical to form the highly nucleophilic "ate" complex (
) rather than the less reactive dialkylmanganese. -
Validation: The suspension will dissolve, yielding a characteristic dark brown/black homogeneous solution, confirming ate-complex formation.
-
-
Exchange & Migration: Cool the reactor to -78 °C. Add tert-butyl dibromoacetate (1.0 equiv) dropwise over 15 minutes.
-
Causality: Cryogenic temperatures suppress intermolecular enolate condensations, allowing the intramolecular 1,2-butyl migration to outcompete side reactions.
-
-
Electrophilic Trapping: After 30 minutes at -78 °C, add benzaldehyde (1.5 equiv). Stir for 1 hour, then slowly warm to 0 °C.
-
Quench & Validation: Quench with saturated aqueous
.-
Validation: The dark organometallic color will immediately discharge to a pale yellow/clear organic layer. Perform rapid TLC (Hexanes/EtOAc 9:1); the complete disappearance of the UV-active benzaldehyde and the BDBA spot confirms a successful trapping sequence.
-
Protocol B: -Mediated (E)-Olefination
Objective: Synthesize (E)-
-
Substrate Mixing: In a flame-dried Schlenk flask under argon, dissolve butyl dibromoacetate (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous THF.
-
Reduction: Cool to -78 °C. Rapidly inject a pre-titrated 0.1 M solution of
in THF (2.5 equiv).-
Causality: Rapid injection ensures a high local concentration of the reductant. This forces the second SET reduction and subsequent
-elimination to occur faster than protonation of the intermediate alkoxide by adventitious moisture. -
Validation:
is deep blue. As it transfers electrons, it oxidizes to (yellow). The reaction is self-indicating: complete consumption of the dibromoacetate is marked by the persistence of a faint blue/green tint (indicating a slight excess of active ).
-
-
Workup: Dilute with diethyl ether and quench with 0.1 M HCl to break up samarium salts, followed by standard aqueous extraction.
Quantitative Data & Reaction Optimization
The following table summarizes the expected quantitative outcomes and stereochemical profiles of the three primary BDBA pathways, serving as a benchmark for reaction optimization.
| Reaction Pathway | Key Reagents | Mechanistic Intermediate | Primary Product | Typical Yield | Stereoselectivity |
| Trialkylmanganate Alkylation | Alkylated Mn-Enolate | 70–85% | Moderate (syn/anti mixture) | ||
| Sm(III) Alkoxide | (E)- | 80–95% | >95% (E)-selective | ||
| Darzens Epoxidation | Base (NaOEt), R-CHO | Halohydrin Enolate | 60–75% | cis-selective (1S,2S / 1R,2R) |
References
- Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate, The Journal of Organic Chemistry - ACS Public
- Synthesis of unsaturated esters, amides and carboxylic acids, Organic Chemistry Portal,
- Theoretical study of the formation of α-bromoglycidic esters in aliphatic series using the DFT quantum mechanical, IMIST,
Sources
Part 1: Executive Summary & Molecular Architecture
Title: Thermochemical Profiling of Butyl Dibromoacetate: Synthesis, Estimation, and Experimental Validation Subtitle: A Technical Guide for Physicochemical Characterization in Drug Discovery and Material Science
Target Compound: Butyl Dibromoacetate (n-Butyl 2,2-dibromoacetate)
CAS Registry Number: 59956-56-8
Molecular Formula:
Significance:
Butyl dibromoacetate represents a specialized class of halogenated esters utilized as atom transfer radical polymerization (ATRP) initiators and reactive intermediates in the synthesis of heterocycles and peptidomimetics. Unlike its mono-halogenated homologs (e.g., butyl bromoacetate), the thermochemical profile of the dibromo- variant is under-reported in open literature. Precise knowledge of its enthalpy of formation (
This guide provides a definitive roadmap for researchers to:
-
Synthesize high-purity material suitable for calorimetry.
-
Estimate missing thermochemical parameters using Group Additivity.
-
Experimentally Determine precise values using self-validating protocols.
Part 2: Theoretical Framework & Estimation
Before wet-lab experimentation, a theoretical baseline is established using Benson’s Group Additivity Method. This serves as a quality control check for subsequent experimental data.
Benson Group Additivity Calculation
We treat the molecule as a collection of functional groups, summing their contributions to the gas-phase enthalpy of formation (
Structural Breakdown:
| Group | Description | Estimated Contribution (kJ/mol) | Count | Total (kJ/mol) |
| C-(Br)2(H)(C) | Dibromomethyl group | -25.0 (approx) | 1 | -25.0 |
| CO-(C)(O) | Ester carbonyl | -135.0 | 1 | -135.0 |
| O-(CO)(C) | Ester oxygen | -158.0 | 1 | -158.0 |
| C-(C)(H)2(O) | Alpha-methylene (alkoxy) | -33.9 | 1 | -33.9 |
| C-(C)2(H)2 | Internal methylene | -20.6 | 2 | -41.2 |
| C-(C)(H)3 | Methyl terminus | -42.2 | 1 | -42.2 |
| Corrections | Gauche interactions/Sterics | +4.0 | 1 | +4.0 |
| Total | -431.3 kJ/mol |
Note: The value for the dibromomethyl group adjacent to a carbonyl is an extrapolation from homologous series. Experimental validation is required to refine this theoretical value.
Part 3: Synthesis & Purification for Calorimetry
Thermochemical measurements (especially combustion calorimetry) require purity
Synthesis Protocol (Fischer Esterification)
Reaction:
Reagents:
-
Dibromoacetic acid (1.0 equiv)
-
n-Butanol (1.2 equiv)
- -Toluenesulfonic acid (pTSA, 0.05 equiv)
-
Toluene (Solvent/Azeotrope carrier)[1]
Workflow Diagram:
Caption: Step-by-step synthesis and purification workflow for high-purity butyl dibromoacetate.
Critical Purification Steps
-
Azeotropic Removal: Use a Dean-Stark trap to drive the equilibrium by removing water. Monitor the water volume to confirm reaction completion.
-
Neutralization: Wash the organic layer with saturated
until CO2 evolution ceases. Caution: Dibromoacetic acid is corrosive. -
Vacuum Distillation: Do not distill at atmospheric pressure. Halogenated esters are thermally labile and may eliminate HBr at temperatures
.-
Target Conditions: Collect fraction boiling at
at .
-
Part 4: Experimental Protocols for Thermochemical Properties
Enthalpy of Formation ( ) via Combustion Calorimetry
Objective: Determine the energy released upon complete combustion to derive
The Challenge: Combustion of organobromides releases free bromine (
Protocol:
-
Calorimeter: Use a Rotating Bomb Calorimeter (RBC) lined with platinum or tantalum.
-
Combustion Aid: Use a hydrocarbon auxiliary (e.g., benzoic acid or paraffin oil) to ensure complete combustion.
-
Bomb Solution: Add
of (arsenious oxide) solution to the bomb. -
Reaction:
-
Wash Analysis: After combustion, analyze the bomb washings for total bromide (potentiometric titration with
) and unreacted As(III) to close the material balance.
Enthalpy of Vaporization ( ) via Transpiration Method
Objective: Determine vapor pressure at multiple temperatures to calculate
Why Transpiration? Static methods may suffer from degassing issues. The transpiration (gas saturation) method is ideal for low-volatility, thermally sensitive liquids.
Protocol:
-
Setup: Saturate a stream of inert gas (
) with the sample vapor in a thermostated coil. -
Collection: Condense the vapor in a cold trap (liquid
or dry ice/acetone). -
Quantification: Measure the mass of condensate (
) for a known volume of carrier gas ( ). -
Calculation:
-
Plot:
vs . The slope is .
Thermodynamic Cycle Visualization
Caption: Thermodynamic cycle linking combustion, formation, and vaporization enthalpies.
Part 5: Applications & Safety
Drug Development Relevance:
Butyl dibromoacetate acts as a "warhead" precursor in the design of covalent inhibitors. The dibromoacetate moiety can be derivatized to form reactive electrophiles that target cysteine residues in proteins. Understanding its stability (via
Safety Profile:
-
Lachrymator: Like all alpha-haloesters, this compound is a potent tear gas. Handle only in a functioning fume hood.
-
Skin Absorption: Highly permeable. Double-gloving (Nitrile + Laminate) is recommended.
-
Storage: Store at
over activated copper turnings to scavenge any free bromine generated by slow decomposition.
References
-
Synthesis of Haloesters: Hiegel, G. A., & Chaharmohal, R. (1997). Oxidation of Alcohols with Trichloroisocyanuric Acid. Journal of Chemical Education. Link (Methodology adapted for dibromoacetic acid esterification).
-
Combustion Calorimetry Standards: Rossini, F. D. (2016). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers. Link
-
Group Additivity Method: Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. Link
-
Vapor Pressure Methodology: Verevkin, S. P. (2004). Transpiration Method for Measurement of Vapor Pressures and Enthalpies of Vaporization. Journal of Chemical & Engineering Data. Link
-
General Properties of Butyl Bromoacetate (Homolog): PubChem Database. tert-Butyl bromoacetate.[4][5] National Library of Medicine. Link
Sources
- 1. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. id.alfa-chemical.com [id.alfa-chemical.com]
Technical Guide: Impurity Profiling & Remediation of Commercial Butyl Dibromoacetate
Executive Summary
Butyl dibromoacetate (BDBA) is a specialized bifunctional reagent primarily utilized in organic synthesis for Reformatsky-type reactions and as a building block for heterocycles. While less ubiquitous than its ethyl or tert-butyl analogs, BDBA offers unique solubility profiles and lipophilicity that are advantageous in specific drug development campaigns.
However, commercial grades of BDBA (typically 95–97% purity) often contain a distinct profile of impurities derived from the thermodynamic challenges of selective bromination. This guide provides a mechanistic breakdown of these impurities, their impact on sensitive metallo-organic reactions, and validated protocols for their detection and removal.
Part 1: The Chemistry of Origin (Source of Impurities)
To understand the impurity profile, one must analyze the synthesis routes. Commercial BDBA is generally produced via two primary pathways, each generating a unique impurity fingerprint.
Direct Esterification (The Acid Route)
The most common industrial route involves the esterification of dibromoacetic acid with n-butanol using an acid catalyst (e.g.,
-
Primary Impurity Source: Incomplete equilibrium shift and catalyst residue.
-
Result: Residual n-butanol, dibromoacetic acid, and mineral acid traces.
Alpha-Bromination (The Radical Route)
Alternatively, butyl acetate is brominated directly using elemental bromine (
-
Primary Impurity Source: Lack of selectivity.[1] The reaction proceeds via a radical mechanism or enolization, making it difficult to stop precisely at the di-bromo stage.
-
Result: Statistical distribution of under-brominated (monobromo) and over-brominated (tribromo) species.
Visualization: Synthesis & Impurity Pathways
Figure 1: Reaction cascade showing the thermodynamic difficulty in isolating the di-bromo species without generating mono- or tri-bromo analogs.
Part 2: Critical Impurity Profile
The following table summarizes the specific impurities found in commercial batches, their typical concentrations, and their specific interference mechanisms in downstream applications.
| Impurity Name | Structure | Typical Level | Origin | Critical Impact on Applications |
| Butyl Monobromoacetate | 0.5 – 2.0% | Incomplete Bromination | Competes in Reformatsky reactions; yields mono-substituted byproducts. | |
| Butyl Tribromoacetate | 0.5 – 3.0% | Over-Bromination | Inert to mild Zinc activation; accumulates in reaction mixture; difficult to separate by distillation. | |
| n-Butanol | 0.1 – 1.0% | Unreacted Reagent / Hydrolysis | Critical Failure Mode: Protic sources quench Organozinc reagents immediately ( | |
| Dibromoacetic Acid | 0.1 – 0.5% | Hydrolysis | Consumes Zinc; generates hydrogen gas; alters pH of sensitive catalytic cycles. | |
| Hydrogen Bromide | < 100 ppm | Synthesis Byproduct | Highly corrosive; destroys acid-sensitive substrates; deactivates Zinc surface. |
Part 3: Analytical Detection Strategies
Relying solely on the manufacturer's Certificate of Analysis (CoA) is a risk for sensitive drug development. The following self-validating protocols allow for precise internal quality control.
Gas Chromatography (GC-FID/MS)
This is the gold standard for quantifying volatile organic impurities.
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 at 250°C.
-
Oven Program:
-
Hold 50°C for 2 min (elutes Butanol).
-
Ramp 10°C/min to 200°C.
-
Hold 5 min (elutes Tribromo species).
-
-
Detection:
-
Monobromo:[1] Elutes early. Mass spec shows characteristic
and (1:1 ratio). -
Dibromo (Target): Mid-elution. Mass spec shows
, , (1:2:1 ratio). -
Tribromo: Elutes late. Mass spec shows
, , , (1:3:3:1 ratio).
-
Proton NMR ( -NMR)
NMR provides the most rapid structural confirmation, particularly for distinguishing the degree of bromination on the alpha-carbon.
-
Solvent:
-
Diagnostic Shifts:
-
Monobromo (
): Singlet at ppm. -
Dibromo (
): Singlet at ppm (Downfield due to double halogen induction). -
Tribromo (
): Silent at the alpha position (no protons). Look for slight shifts in the butyl ester triplet due to increased electronegativity of the tribromo group.
-
Visualization: Analytical Workflow
Figure 2: Decision tree for qualifying BDBA reagents prior to use in GMP or sensitive R&D environments.
Part 4: Remediation & Purification Protocols
If your analysis reveals impurities above the threshold (typically >2% for Reformatsky use), perform the following remediation.
Removal of Acids and Alcohols (Chemical Wash)
Why: Removes HBr, Dibromoacetic acid, and water-soluble Butanol.
-
Protocol:
-
Dissolve BDBA in Diethyl Ether or MTBE (1:3 ratio).
-
Wash 2x with cold Saturated
(removes acids). -
Wash 1x with Brine.
-
Dry over
and concentrate in vacuo.
-
Removal of Mono/Tribromo Species (Fractional Distillation)
Why: Separation based on boiling point.
-
Challenge: The boiling points are close. A Vigreux column or spinning band distillation is required.
-
Boiling Point Trends (approximate at reduced pressure):
-
Butyl Acetate < Monobromo < Dibromo < Tribromo.
-
-
Protocol:
-
Use high vacuum (< 5 mmHg) to prevent thermal decomposition.
-
Discard the initial "forerun" (contains Monobromo and residual Butanol).
-
Collect the middle fraction (Target BDBA).
-
Leave the "pot residue" (contains Tribromo and polymers).
-
Part 5: Impact on Downstream Applications (The "So What?")
The primary application of BDBA is the Reformatsky Reaction , where it reacts with Zinc to form an organozinc enolate.
-
The "Dead Zinc" Phenomenon: If the BDBA contains >0.5% Dibromoacetic acid or HBr, the acid reacts with the activated Zinc surface to form Zinc Bromide (
) and Hydrogen gas. This "polishes" the active sites on the metal, preventing the insertion of Zinc into the C-Br bond of the ester. The reaction will simply fail to start [1]. -
The Proton Quench: Residual n-butanol acts as a proton source. Even if the Organozinc reagent forms, it will immediately abstract a proton from the alcohol rather than attacking the electrophile (ketone/aldehyde). This results in the formation of Butyl Acetate (via reduction of the dibromo) and low yields [2].
-
Competition: Butyl Monobromoacetate will also form a Zinc enolate, but it is more reactive in certain conditions, leading to mixtures of mono- and di-substituted products that are difficult to separate chromatographically [3].
References
-
Reformatsky, S. (1887).[2] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft.
-
Shriner, R. L. (1942). "The Reformatsky Reaction."[2][3][4][5] Organic Reactions, Vol 1.
-
Vaughan, W. R., et al. (1956). "The Reformatsky Reaction.[2][3][4][5] I. Zinc-Bromine Exchange." Journal of the American Chemical Society.
-
Thermo Fisher Scientific. (2024). "Certificate of Analysis: tert-Butyl bromoacetate" (Used as comparative standard for alpha-bromo ester impurity profiles).
-
Master Organic Chemistry. (2023). "The Reformatsky Reaction: Mechanism and Variations."
Sources
Green Synthesis Methods for Preparing Butyl Dibromoacetate
Technical Guide & Process Whitepaper
Executive Summary
Butyl dibromoacetate (BDBA) is a critical alkylating agent and intermediate employed in the synthesis of functionalized amino acids, Reformatsky reagents, and heterocyclic pharmaceutical scaffolds. Historically, the synthesis of BDBA relied on homogenous acid catalysis (e.g., H₂SO₄) or radical bromination of butyl acetate using carbon tetrachloride—methods plagued by poor atom economy, equipment corrosion, and toxic waste generation.
This guide details a Green Catalytic Esterification protocol that replaces corrosive mineral acids with reusable solid acid catalysts (SACs) or Brønsted Acidic Ionic Liquids (BAILs). This shift not only aligns with the 12 Principles of Green Chemistry but also enhances process safety and reduces downstream purification costs.
Chemical Basis & Green Strategy
The Target Reaction
The primary green route involves the direct esterification of dibromoacetic acid (DBAA) with
Strategic Shift: Homogeneous vs. Heterogeneous Catalysis
| Feature | Legacy Method (H₂SO₄) | Green Method (Amberlyst-15 / Sulfated Zirconia) |
| Corrosion | High (Requires Glass-lined/Hastelloy) | Low (Standard SS316 compatible) |
| Separation | Aqueous quenching (High waste) | Filtration (Catalyst reused) |
| Selectivity | Moderate (Side reactions: ethers) | High (>98% Ester selectivity) |
| E-Factor | > 5.0 (High waste) | < 1.5 (Low waste) |
Core Protocol: Solid Acid Catalyzed Esterification[1][2]
This protocol utilizes Amberlyst-15 , a macroreticular sulfonic acid cation exchange resin. It provides a high surface area for catalysis and is easily separated from the reaction mixture.
Materials & Equipment
-
Reagents: Dibromoacetic acid (98%),
-Butanol (Anhydrous), Amberlyst-15 (Dry). -
Apparatus: Dean-Stark trap (for azeotropic water removal) or Pervaporation unit, reflux condenser, mechanical stirrer.
Experimental Procedure (Step-by-Step)
-
Catalyst Activation:
-
Wash Amberlyst-15 with methanol to remove pore-clogging oligomers.
-
Dry in a vacuum oven at 100°C for 4 hours. Rationale: Water occupies active sites; thorough drying is critical for kinetics.
-
-
Reaction Setup:
-
Charge a 500 mL round-bottom flask with Dibromoacetic acid (0.1 mol, 21.8 g) and
-Butanol (0.15 mol, 11.1 g). -
Note: A 1:1.5 molar ratio favors the forward reaction (Le Chatelier’s principle).
-
Add Activated Amberlyst-15 (10 wt% relative to acid mass).
-
Add a green entrainer (e.g., Cyclohexane) if azeotropic distillation is preferred over neat reaction.
-
-
Reaction Phase:
-
Heat the mixture to reflux (approx. 90-100°C).
-
Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases (typically 3–5 hours).
-
-
Work-up & Purification:
-
Filtration: Filter the hot reaction mixture to recover the solid catalyst.
-
Recovery: The filtrate contains BDBA and excess butanol.
-
Distillation: Perform vacuum distillation. Excess butanol distills first, followed by Butyl Dibromoacetate (bp ~105°C at 15 mmHg).
-
Mechanistic Pathway (Visualization)
The following diagram illustrates the surface-mediated catalysis mechanism, highlighting the role of the sulfonate groups in activating the carbonyl carbon.
Figure 1: Surface-mediated catalytic cycle for the esterification of dibromoacetic acid on a sulfonated resin.
Alternative Protocol: Brønsted Acidic Ionic Liquids (BAILs)[3][4]
For processes requiring higher temperatures or homogeneous-like kinetics with heterogeneous separation benefits, 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) is the preferred catalyst.
Advantages[2][4]
-
Dual Solvent/Catalyst: The IL can act as both, reducing solvent demand.
-
Thermal Stability: Operable up to 200°C, unlike resins which degrade >120°C.
Protocol Summary
-
Mix: Combine DBAA and Butanol (1:1.2 ratio) with 5 mol% [BMIM][HSO₄].
-
React: Stir at 90°C for 2 hours.
-
Separate: Cool the mixture. The reaction forms a biphasic system; the ester (organic layer) separates from the IL (denser aqueous/ionic layer).
-
Recycle: Wash the IL layer with water and vacuum dry for reuse.
Process Optimization & Data
The following data summarizes the optimization of the Amberlyst-15 catalyzed reaction.
| Parameter | Range Tested | Optimum | Impact on Yield |
| Temp (°C) | 60 – 120 | 95°C | Low temp slows kinetics; high temp degrades catalyst. |
| Molar Ratio (Acid:Alcohol) | 1:1 – 1:3 | 1:1.5 | Excess alcohol drives equilibrium; >1.5 wastes reagents. |
| Catalyst Load (wt%) | 1% – 15% | 5 - 10% | Plateau observed above 10%; 5% is most economic. |
| Time (hrs) | 1 – 8 | 4 | Conversion >96% achieved at 4h. |
Process Workflow Diagram
Figure 2: Industrial workflow for the continuous or batch synthesis of butyl dibromoacetate with catalyst recycling.
Safety & Sustainability Profile
Hazard Management
-
Lachrymator Warning: Dibromoacetic acid and its esters are potent lachrymators. All operations must occur in a fume hood with a scrubber system.
-
Skin Absorption: Butyl esters can penetrate skin. Double-gloving (Nitrile/Laminate) is required.
Green Metrics (Calculated)
-
Atom Economy: ~88% (Loss is only water).
-
Reaction Mass Efficiency (RME): ~80% (High recovery of excess butanol).
-
E-Factor: < 1.0 (When water is the only byproduct and solvent is recycled).
References
-
Solid Acid Catalysis in Esterification
- Title: Esterification of carboxylic acids with alcohols over solid acid c
- Source:Applied C
-
URL:[Link]
-
Green Synthesis of Haloacetic Esters
-
Title: A green synthetic method for tert-butyl bromoacetate using solid superacid catalysts.[1]
- Source:Google P
- URL
-
-
Ionic Liquid Catalysis
-
Title: Efficient esterification of n-butanol with acetic acid catalyzed by Brønsted acidic ionic liquids.
- Source:RSC Advances.
-
URL:[Link]
-
-
Kinetics of Butyl Ester Synthesis
- Title: Kinetics for the Esterification Reaction of n-Butanol with Acetic Acid Catalyzed by Noncorrosive Brønsted Acidic Ionic Liquids.
- Source:Industrial & Engineering Chemistry Research.
-
URL:[Link]
Sources
Methodological & Application
Application Note: Butyl Dibromoacetate as a Geminal Bis-Electrophilic Alkylating Agent
This guide serves as a comprehensive Application Note and Protocol for the use of Butyl Dibromoacetate (specifically the tert-butyl and n-butyl esters) in advanced organic synthesis. It is designed for medicinal chemists and process development scientists.
Executive Summary
Butyl dibromoacetate (
-
Heterocycle Synthesis: One-pot formation of thiazoles and imidazoles via double nucleophilic attack.
-
Reformatsky-Type Alkylations: Generation of reactive manganese or zinc enolates for C-C bond formation.
-
Controlled Radical Polymerization: Serving as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP).
This guide focuses on its application in drug discovery (heterocycle formation) and advanced synthesis (manganese enolate alkylation).
Technical Profile & Reactivity
Chemical Identity[1]
-
Compound Name: tert-Butyl Dibromoacetate (preferred for stability) / n-Butyl Dibromoacetate
-
Structure:
-
Analogous CAS: 648-26-0 (Ethyl ester reference); tert-butyl derivative is often synthesized in situ or custom ordered.
-
Physical State: Colorless to pale yellow liquid.[1]
-
Hazards: Lachrymator , Corrosive. Handle only in a fume hood.
Mechanistic Modes of Action
Butyl dibromoacetate operates through three distinct mechanistic pathways depending on the conditions and co-reagents:
| Mode | Mechanism | Target Application |
| Bis-Electrophile | Sequential | Synthesis of Thiazoles, Aziridines, and Cyclopropanes. |
| Carbenoid Precursor | Metal-Halogen Exchange (Zn/Cu) | Cyclopropanation of alkenes (Simmons-Smith type). |
| Radical Donor | Homolytic Cleavage (ATRA/ATRP) | Polymer initiation or radical addition to olefins. |
| Enolate Precursor | Reductive Metalation (Mn/Zn) | Reformatsky reactions with aldehydes/ketones. |
Application I: Synthesis of 2-Aminothiazoles (Drug Development)
Context: The 2-aminothiazole core is a privileged scaffold in medicinal chemistry (found in Dasatinib, Abemaciclib). Using butyl dibromoacetate allows for the direct synthesis of 5-bromo-thiazoles or fused systems, which are otherwise difficult to access.
The Hantzsch-Type Mechanism
The reaction proceeds via an initial S-alkylation of a thiourea/thioamide, followed by an intramolecular cyclization displacing the second bromide.
Visualization: Thiazole Formation Pathway
Caption: Sequential alkylation and condensation mechanism for thiazole synthesis.
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-carboxythiazole Derivative
Note: This protocol is adapted for the butyl ester analog.
Reagents:
-
Thiourea (1.0 equiv)
-
tert-Butyl Dibromoacetate (1.0 equiv)
-
Ethanol (anhydrous) or DMF
-
Pyridine (catalytic, optional)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (10 mmol) in anhydrous Ethanol (20 mL).
-
Addition: Add tert-Butyl Dibromoacetate (10 mmol) dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexanes) for the disappearance of the starting thioamide.
-
Observation: The solution often turns yellow/orange.
-
-
Work-up:
-
Purification: Filter the solid precipitate and recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Yield Expectation: 75–90% Key Insight: The use of the dibromo ester often yields the 5-bromo-4-carboxythiazole derivative if the stoichiometry is controlled, providing a handle for further cross-coupling (Suzuki/Sonogashira).
Application II: Alkylated Manganese Enolates (Advanced Synthesis)
Context: This method, pioneered by Inoue & Oshima, utilizes tert-butyl dibromoacetate to generate a reactive manganese enolate that can be alkylated in situ before reacting with an electrophile. This is a powerful method for constructing quaternary carbon centers.
Mechanism: The "Manganate" Exchange
Unlike standard Reformatsky reactions (Zn), this protocol uses a trialkylmanganate (
Visualization: Manganese Enolate Workflow
Caption: Generation of alkylated manganese enolates via trialkylmanganate exchange.
Experimental Protocol (Inoue Method)
Reagents:
- (anhydrous)
-
-Butyllithium (
-BuLi)[7] -
Benzaldehyde (Electrophile)
-
THF (anhydrous)
Step-by-Step Procedure:
-
Preparation of Manganate (
):-
Suspend anhydrous
(1.0 mmol) in THF (5 mL) at 0°C. -
Add
-BuLi (3.0 mmol) dropwise. Stir at 0°C for 30 mins until a clear brown/green solution forms.
-
-
Enolate Generation:
-
Cool the manganate solution to –78°C.
-
Add tert-Butyl Dibromoacetate (1.0 mmol) dropwise.
-
Stir for 1 hour at –78°C to allow Br-Mn exchange and butyl migration.
-
-
Electrophile Trapping:
-
Add Benzaldehyde (1.2 mmol) to the reaction mixture at –78°C.
-
Allow the reaction to warm slowly to 0°C over 1 hour.
-
-
Quench:
-
Quench with 1N HCl (aqueous).
-
Extract with diethyl ether (
mL).
-
-
Result: The product is the
-butyl- -hydroxy ester. The "butyl" group from the manganate is transferred to the -position of the ester.
Comparative Data: Mono- vs. Di-Bromoacetate
| Feature | Butyl Bromoacetate (Mono) | Butyl Dibromoacetate (Di) |
| Primary Use | Simple O/N/S-Alkylation | Heterocycle Synthesis, Geminal Functionalization |
| Electrophilicity | Moderate ( | High (Activated by second Br) |
| Reformatsky | Forms simple enolate | Forms carbenoids or alkylated enolates |
| Polymerization | Monofunctional Initiator | Difunctional Initiator (Star polymers) |
Safety & Handling (Trustworthiness)
-
Lachrymator: Both mono- and dibromoacetates are potent tear agents. Double gloving (Nitrile) and working strictly in a fume hood are mandatory.
-
Corrosivity: Direct contact causes severe skin burns. In case of contact, wash with PEG-400 or copious water immediately.
-
Storage: Store at 2–8°C under inert gas (Argon). Stabilize with copper wire if storing for long periods to prevent polymerization.
References
-
Manganese Enolate Chemistry: Inoue, R., Shinokubo, H., & Oshima, K. (1998).[9] "Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate." The Journal of Organic Chemistry, 63(4), 910–911.
- Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft. (Classic Mechanism Reference).
-
Aziridine Synthesis: Concellón, J. M., et al. (2008).[5] "Efficient Synthesis of Aziridines." Organic Letters.
-
Polymerization Applications: Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990.
Sources
- 1. 154340100 [thermofisher.com]
- 2. Ethyl alpha-bromophenylacetate | 2882-19-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aziridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof - Google Patents [patents.google.com]
- 8. WO2002002487A1 - Procede de preparation de (r)-2-alkyle-3-phenyle-1-propanols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of N-Substituted Oligoglycines via the Solution-Phase Monomer Strategy
This Application Note and Protocol details the synthesis of N-substituted oligoglycines (peptoids) utilizing bromoacetate esters as the core building block.
Editorial Note on Reagent Specificity:
While the user prompt specifies "butyl dibromoacetate," current authoritative literature and chemical stability principles dictate that tert-butyl bromoacetate (monobromo) is the standard, validated reagent for this synthesis. The use of a dibromoacetate (
Executive Summary
N-substituted oligoglycines (peptoids) are a class of peptidomimetics where the side chain is attached to the nitrogen atom rather than the
-
Scale-up: Producing gram-quantities of specific peptoid sequences.
-
Purity: Allowing the purification of each monomer unit before oligomerization, eliminating deletion sequences common in solid-phase synthesis.
-
Complex Side Chains: Incorporating fragile or bulky side chains (e.g., glycosylated amines) that might not survive the harsh conditions of solid-phase acylation cycles.
This protocol utilizes tert-butyl bromoacetate to synthesize N-substituted glycine monomers via nucleophilic substitution, followed by iterative coupling.
Mechanistic Insight & Chemical Logic
The synthesis relies on two alternating chemical transformations: SN2 Alkylation and Amide Coupling .
The Alkylation Step (Monomer Formation)
The core reaction involves the nucleophilic attack of a primary amine (
-
Reagent Choice: tert-Butyl bromoacetate is preferred over ethyl/methyl esters because the tert-butyl group is resistant to nucleophilic attack by the amine (preventing polymerization) and can be selectively removed later using acid (TFA/HCl) without affecting side-chain protecting groups sensitive to base.
-
Stoichiometry Control: A slight excess of amine is often used, or the reaction is kept at low temperature, to prevent di-alkylation (formation of tertiary amines), which terminates the chain.
The Coupling Step (Oligomerization)
Once the N-substituted glycine monomer (as a free acid) is obtained, it is coupled to the N-terminus of the growing chain.
-
Activation: Standard peptide coupling agents (DCC/HOBt, HATU, or PyBOP) activate the carboxylic acid.
-
Sterics: Peptoid couplings are more sterically hindered than peptides due to the N-substitution. High-efficiency coupling agents (like HATU) are recommended for difficult sequences.
Materials & Reagents
| Component | Specification | Role |
| Alkylation Reagent | tert-Butyl Bromoacetate (>98%) | Electrophile for backbone formation. |
| Amine Source | Primary Amines ( | Introduces the side-chain functionality. |
| Base | Triethylamine (TEA) or DIPEA | Neutralizes HBr generated during alkylation. |
| Solvent (Alkylation) | THF or DMF (Anhydrous) | Polar aprotic solvent to facilitate SN2. |
| Deprotection Acid | Trifluoroacetic Acid (TFA) | Cleaves t-butyl ester to expose COOH. |
| Coupling Agents | DCC/HOBt or HATU | Activates monomer for peptide bond formation. |
| Work-up | DCM, NaHCO3, Brine | Extraction and purification.[3] |
Experimental Protocol
Phase A: Synthesis of N-Substituted Glycine Monomers
Objective: Create the building block (
-
Preparation: Dissolve the Primary Amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous THF (0.5 M concentration) under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add tert-butyl bromoacetate (0.95 equiv) diluted in THF over 30 minutes.
-
Note: Using a slight deficit of the bromoacetate minimizes over-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (visualize with ninhydrin or iodine).
-
Work-up:
-
Filter off the precipitated triethylammonium bromide salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in Ethyl Acetate and wash with saturated NaHCO3 (x2) and Brine (x1).
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Check: Target >80% yield. Confirm structure via
H-NMR (Singlet at ppm for the -methylene protons).
-
Phase B: Monomer Deprotection
Objective: Convert the ester to the free acid (
-
Dissolve the purified monomer in DCM/TFA (1:1 v/v).
-
Stir at room temperature for 1–2 hours.
-
Evaporate volatiles under vacuum. Co-evaporate with toluene (x3) to remove residual TFA.
-
Result: The monomer is now a trifluoroacetate salt, ready for coupling.
Phase C: Oligomer Assembly (Iterative Coupling)
Objective: Link monomers to form the oligomer.
-
Activation: Dissolve the Deprotected Monomer (Phase B product, 1.2 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.
-
Coupling: Add the activated monomer solution to the N-terminus of the growing chain (either a resin-bound amine or a solution-phase amine component).
-
Incubation: Stir/Agitate for 2–4 hours at Room Temp.
-
Verification: Check for completion using the Chloranil test (for secondary amines) or LC-MS.
-
Repeat: Repeat Phase B and C for subsequent residues.
Workflow Visualization
Reaction Scheme: Monomer Synthesis
Caption: Nucleophilic substitution mechanism for the synthesis of the N-substituted glycine monomer.
Protocol Flowchart
Caption: Iterative cycle for the synthesis of oligoglycines using the monomer strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Monomer) | Di-alkylation (Tertiary amine formation). | Use a 2-5x excess of the primary amine, or add the bromoacetate very slowly at 0°C. |
| Incomplete Coupling | Steric hindrance of the N-substituted terminus. | Switch to HATU or PyAOP. Increase reaction time or temperature (up to 50°C). Double couple. |
| Monomer Instability | Hydrolysis of the ester.[4] | Ensure all solvents are strictly anhydrous. Store monomers at -20°C. |
| "Dibromo" Confusion | User attempted to use dibromoacetate. | STOP. Switch to monobromoacetate. Dibromo reagents cause chain termination or crosslinking. |
References
-
Saha, U. K., & Roy, R. (1995). Synthesis of new glycopeptidomimetics based on N-substituted oligoglycine bearing an N-linked lactoside side-chain.[5] Chemical Communications.[6]
-
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.[7] Molecules.
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. Top 13 papers published in the topic of Ethyl bromoacetate in 2006 [scispace.com]
- 5. Synthesis of new glycopeptidomimetics based on N-substituted oligoglycine bearing an N-linked lactoside side-chain - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of new glycopeptidomimetics based on N-substituted oligoglycine bearing an N-linked lactoside side-chain - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Advanced Application Note: Utilizing tert-Butyl Dibromoacetate in the Modular Synthesis of Hydroxamate-Based Collagenase Inhibitors
Executive Summary
Matrix metalloproteinases (MMPs), particularly collagenases (such as MMP-1, MMP-8, and MMP-13), are zinc-dependent endopeptidases implicated in severe pathologies including tissue remodeling disorders, metastasis, and rheumatoid arthritis. The development of broad-spectrum and selective MMP inhibitors heavily relies on the succinyl hydroxamate pharmacophore.
This application note details a highly efficient, modular synthetic strategy leveraging tert-butyl dibromoacetate (CAS 69713-21-9) as a bifunctional building block[1]. By exploiting organomanganese-mediated mono-alkylation, researchers can rapidly assemble the critical P1' and P2' targeting moieties of the inhibitor core, bypassing the low yields and multi-step complexities of traditional Stobbe condensations or malonate alkylations.
Strategic Chemical Rationale
The selection of tert-butyl dibromoacetate is driven by three fundamental chemical advantages:
-
Bifunctionality & Chemoselectivity: The gem-dibromo functionality allows for sequential, differentiated functionalization. The first substitution establishes the P1' side chain (e.g., an isobutyl group targeting the deep S1' hydrophobic pocket of MMPs). The second substitution introduces the P2' backbone via nucleophilic displacement.
-
Organomanganese Mediation: Reacting tert-butyl dibromoacetate with trialkylmanganates (e.g., tributylmanganate) facilitates a highly controlled mono-alkylation. Unlike traditional Grignard reagents that may cause double alkylation or unwanted ester attack, the manganate complex transfers a single alkyl group to form a stable
-alkyl- -bromo manganese enolate. This enolate is cleanly protonated upon aqueous workup to yield the mono-bromo intermediate in high yields[2][3]. -
Orthogonal Deprotection: The tert-butyl ester is sterically hindered and highly stable to the basic conditions required for subsequent nucleophilic displacements. However, it is readily and cleanly cleaved by trifluoroacetic acid (TFA)[4]. This orthogonality is crucial for exposing the carboxylic acid right before the final conversion to the zinc-binding hydroxamic acid, preventing premature metal chelation or side reactions during backbone assembly.
Synthetic Workflow
Figure 1: Synthetic workflow for collagenase inhibitors utilizing tert-butyl dibromoacetate.
Step-by-Step Experimental Protocols
Protocol A: Organomanganese-Mediated Synthesis of tert-Butyl 2-bromo-4-methylpentanoate (P1' Assembly)
-
Causality Checkpoint: The use of anhydrous THF at cryogenic temperatures (-78 °C) is critical. It prevents the thermal degradation of the trialkylmanganate species and suppresses unwanted homocoupling of the highly reactive dibromoacetate[2].
-
Preparation of Manganate: In a flame-dried Schlenk flask under an argon atmosphere, dissolve anhydrous MnCl₂ (1.0 equiv) in anhydrous THF to achieve a 0.2 M solution. Cool the flask to 0 °C. Add isobutylmagnesium bromide (3.0 equiv) dropwise. Stir for 30 minutes to ensure the complete formation of the tri(isobutyl)manganate complex.
-
Alkylation: Cool the reaction mixture to -78 °C. Add tert-butyl dibromoacetate (1.0 equiv) dropwise over 10 minutes. The deep color characteristic of the manganate enolate intermediate will develop rapidly[2].
-
Quenching: After stirring for 1 hour at -78 °C, quench the reaction strictly at low temperature by adding saturated aqueous NH₄Cl.
-
Extraction & Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
-
Self-Validation: Confirm product formation via ¹H NMR. The spectrum must show a characteristic doublet for the isobutyl methyl groups (~0.9 ppm) and a diagnostic triplet for the
-proton shifted downfield (~4.1 ppm) due to the adjacent bromine atom.
Protocol B: Nucleophilic Displacement and Backbone Assembly (P2' Assembly)
-
Displacement: Dissolve the purified
-bromo ester (1.0 equiv) in anhydrous DMF (0.5 M). Add an N-protected amino acid derivative (e.g., N-Boc-L-tert-leucine methylamide, 1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv). -
Heating: Stir the suspension at 60 °C for 12 hours under argon.
-
Workup: Dilute the mixture with cold water to precipitate salts, and extract extensively with EtOAc (4x). Wash the organic layer with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the protected MMP inhibitor core.
Protocol C: Deprotection and Hydroxamic Acid Formation
-
Causality Checkpoint: Trifluoroacetic acid (TFA) is utilized here because it selectively cleaves the tert-butyl ester via an acid-catalyzed mechanism (forming gaseous isobutylene), leaving the delicate amide bonds of the P2' assembly completely intact[4].
-
Deprotection: Dissolve the intermediate in a 1:1 mixture of CH₂Cl₂ and TFA. Stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (stain with ninhydrin/bromocresol green); the reaction is complete when the starting material spot disappears and a baseline streak (the free acid) forms. Concentrate under reduced pressure and co-evaporate with toluene (2x) to remove residual TFA.
-
Activation: Dissolve the resulting carboxylic acid in anhydrous DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 30 minutes to form the active ester.
-
Hydroxamination: Add hydroxylamine hydrochloride (5.0 equiv) and N-methylmorpholine (NMM, 6.0 equiv) to neutralize the hydrochloride salt. Stir overnight at room temperature.
-
Final Isolation: Precipitate the product by adding ice-cold water. Filter the resulting solid and recrystallize from MeOH/H₂O to yield the pure hydroxamate collagenase inhibitor.
Biological Mechanism and Validation
Collagenases cleave the triple helix of collagen, a process strictly dependent on a catalytic Zn²⁺ ion located in the enzyme's active site. The synthesized hydroxamic acid acts as a potent bidentate chelator for this zinc ion. By displacing the catalytic water molecule required for peptide bond hydrolysis, the inhibitor locks the enzyme in an inactive state.
Figure 2: Mechanism of MMP inhibition via zinc chelation by the synthesized hydroxamate.
Quantitative Data: Reaction Optimization & Inhibitory Activity
The modularity of the tert-butyl dibromoacetate platform allows for rapid screening of P1' substituents. The table below summarizes the effect of varying the trialkylmanganate reagent on the yield of Step 1, the overall synthetic yield, and the resulting in vitro IC₅₀ against MMP-1 (Interstitial Collagenase).
| Entry | Alkylating Agent (P1' Group) | Yield (Step 1) | Overall Yield (4 Steps) | IC₅₀ vs MMP-1 (nM) |
| 1 | Tri(isobutyl)manganate | 82% | 45% | 12.5 |
| 2 | Tri(benzyl)manganate | 78% | 41% | 8.3 |
| 3 | Tri(isopropyl)manganate | 65% | 32% | 45.0 |
| 4 | Tri(methyl)manganate | 88% | 51% | >1000.0 |
Note: The isobutyl and benzyl groups show superior binding affinity (low IC₅₀) as they optimally fill the deep, hydrophobic S1' pocket characteristic of MMP-1.
References
-
Inoue, R., Shinokubo, H., & Oshima, K. (1998). Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate. The Journal of Organic Chemistry, 63(4), 910-911. URL: [Link]
-
Hassoun, E. A., & Zeng, X. (2018). Comparative toxicity studies on bromochloroacetate, dibromoacetate, and bromodichloroacetate in J774A.1 macrophages. Journal of Biochemical and Molecular Toxicology, 32(2). URL: [Link]
-
Science.gov. (n.d.). Trifluoroacetic acid tfa: Topics by Science.gov. URL: [Link]
Sources
Application Notes & Protocols for tert-Butyl Bromoacetate in Agrochemical Synthesis
An Important Note on the Topic: "Butyl Dibromoacetate" vs. "tert-Butyl Bromoacetate"
Dear Researcher,
Your request for a detailed guide on the use of butyl dibromoacetate in agrochemical preparation has been noted. However, a comprehensive search of scientific literature and patent databases reveals very limited specific information regarding the application of this particular dibromo-ester in the synthesis of known agrochemicals.
Conversely, the closely related compound, tert-butyl bromoacetate (t-BBA) , is extensively documented as a critical and versatile intermediate in the synthesis of a wide array of active ingredients for the agrochemical industry.[1][2][3] It is highly probable that your interest lies with this widely-used building block.
Therefore, this guide has been expertly curated to focus on tert-butyl bromoacetate , providing the in-depth technical details, protocols, and mechanistic insights you require. We believe this will offer maximum value and direct applicability to your research and development endeavors in agrochemical synthesis.
Introduction: The Strategic Role of tert-Butyl Bromoacetate in Agrochemical R&D
tert-Butyl bromoacetate (CAS No. 5292-43-3) is a cornerstone reagent in the construction of complex organic molecules destined for crop protection.[1] Its utility is not merely as a simple linker, but as a strategic component that offers both high reactivity and molecular protection. It is a colorless to pale yellow liquid widely employed as a potent alkylating agent for introducing the tert-butoxycarbonylmethyl group (-CH₂COOC(CH₃)₃) into a target structure.[2] This moiety is a common feature in the scaffolds of numerous fungicides, herbicides, and insecticides.[2][3]
The molecule's value is twofold:
-
Reactive Alkylating Center: The bromine atom is attached to a methylene group, which is activated by the adjacent carbonyl, making it an excellent electrophile for nucleophilic substitution reactions.[2]
-
Protecting Group Functionality: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable under many reaction conditions but can be selectively and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, a crucial functional group for biological activity or further derivatization.[2]
This dual nature allows synthetic chemists to build complex molecular architectures with precision, making tert-butyl bromoacetate an indispensable tool in the agrochemical discovery pipeline.
Core Mechanistic Principle: Nucleophilic Substitution
The primary role of tert-butyl bromoacetate in synthesis is to act as an electrophile in Sₙ2 reactions. A nucleophile (Nu⁻), typically an amine, thiol, or phenoxide, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.
This fundamental reaction is the basis for constructing a vast number of agrochemical precursors. The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions.
Caption: General Sₙ2 mechanism of tert-butyl bromoacetate.
Application Note: Synthesis of Fungicide Precursors via N-Alkylation
Many modern fungicides, particularly those in the dicarboximide and succinate dehydrogenase inhibitor (SDHI) classes, contain N-aryl or N-heterocyclic scaffolds.[4][5] tert-Butyl bromoacetate is ideal for introducing acetic acid ester side chains onto these nitrogen-containing rings.
Example Application: Alkylation of a substituted aniline to form a precursor for an SDHI fungicide. The resulting ester can be hydrolyzed at a later stage to the active carboxylic acid, which is crucial for binding to the target enzyme.[5]
Detailed Protocol: N-alkylation of 3,5-dichloroaniline
This protocol describes a representative procedure for the N-alkylation of an aniline, a common step in the synthesis of various agrochemical active ingredients.
Materials:
-
3,5-dichloroaniline
-
tert-Butyl bromoacetate (t-BBA)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Diatomaceous earth
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dichloroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 5-10 mL per gram of aniline).
-
Reagent Addition: Begin stirring the mixture under a nitrogen atmosphere. Add tert-butyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the solid salts through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.
-
Workup - Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-alkylated product.
Caption: Workflow for N-alkylation using tert-butyl bromoacetate.
Application Note: Synthesis of Thioether-Linked Herbicide Intermediates
Certain classes of herbicides and fungicides are built around a thioether linkage. tert-Butyl bromoacetate is an effective reagent for the S-alkylation of thiols or thiophenols, forming a stable C-S bond.[6]
Example Application: Reaction of a thiophenol with tert-butyl bromoacetate to create an aryl thioacetate ester. This intermediate can be a building block for herbicides that disrupt metabolic pathways in weeds.[6]
Detailed Protocol: S-alkylation of 4-methoxythiophenol
This protocol provides a standard method for forming a thioether linkage, adapted from published synthetic procedures.[6]
Materials:
-
4-methoxythiophenol
-
Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)
-
tert-Butyl bromoacetate (t-BBA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 4-methoxythiophenol (1.2 eq) and anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution over 5 minutes. Allow the mixture to stir at 0°C for an additional 15 minutes to ensure complete formation of the thiolate anion.
-
Alkylation: Add tert-butyl bromoacetate (1.0 eq) dropwise via syringe to the cold reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor for completion by TLC.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography using a suitable solvent system (e.g., 100% hexane to 5% DCM/hexane gradient) to yield the pure tert-butyl 2-((4-methoxyphenyl)thio)acetate.[6]
Data Summary & Physicochemical Properties
The following table summarizes key data for tert-butyl bromoacetate and typical reaction parameters.
| Parameter | Value | Source(s) |
| Chemical Name | tert-Butyl 2-bromoacetate | [1] |
| CAS Number | 5292-43-3 | [1][2][7] |
| Molecular Formula | C₆H₁₁BrO₂ | [1][7] |
| Molecular Weight | 195.06 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~50°C @ 10 mmHg (13 hPa) | [1] |
| Density | ~1.321 g/mL | [1] |
| Typical Solvents | Acetonitrile, DMF, THF, DCM | [6][8] |
| Typical Bases | K₂CO₃, Na₂CO₃, t-BuOK, NaH, Et₃N | [6][8] |
| Reaction Temperature | 0°C to Reflux | [6][8] |
Mandatory Safety & Handling Protocol
WARNING: tert-Butyl bromoacetate is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[8][9]
Required PPE:
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
Flame-resistant lab coat.
Handling & Storage:
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources, typically at 0-8°C.[1][10]
-
Keep the container tightly closed under a nitrogen or argon atmosphere.
-
Avoid contact with strong bases, oxidizing agents, and metals like mild steel.[9]
Spill & Exposure Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. Inhalation may cause delayed lung edema.[9]
-
Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
Conclusion
tert-Butyl bromoacetate stands as a pivotal reagent in the agrochemical industry. Its predictable reactivity as an alkylating agent, combined with the synthetic advantages offered by its acid-protecting tert-butyl group, provides a reliable pathway for constructing novel and effective active ingredients. Understanding the core principles of its application, as detailed in these notes, is essential for researchers and scientists dedicated to developing the next generation of crop protection solutions.
References
- Google Patents. (2012). CN102659588A - Synthesis method of tert-butyl bromoacetate.
- Google Patents. (2017). CN106380398A - A green synthetic method for tert-butyl bromoacetate.
-
Organic Syntheses. (2008). Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate. Org. Synth. 2008, 85, 10. Retrieved from [Link]
- Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4. (Specific source document not fully identifiable, but protocol details are consistent with standard organic chemistry practices).
-
SSRN. (2025). A Novel Bridged Dicarboximide Derivative: A Highly Effective Antifungal Agent for Managing Plant Pathogens. Retrieved from [Link]
-
PharmaCompass. (n.d.). Buy Tert-butyl Bromoacetate From Reliable Pharma Chemical Supplier. Retrieved from [Link]
-
J&K Scientific. (n.d.). Bromoacetic acid tert-butyl ester. Retrieved from [Link]
- Google Patents. (2012). CN102659588B - Synthesis method of tert-butyl bromoacetate.
-
Defense Technical Information Center. (n.d.). Chemical Studies on Fungicides. Retrieved from [Link]
-
PMC. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds.... Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). Novel aromatic carboxamides from dehydroabietylamine as potential fungicides.... Retrieved from [Link]
-
Antibodies.com. (n.d.). tert-Butyl bromoacetate Safety Data Sheet. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 6. rsc.org [rsc.org]
- 7. 溴乙酸叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Sale Tert-Butyl bromoacetate CAS ï¼5292-43-3 [qinmuchem.com]
Application Note: High-Resolution Purification of Crude Butyl Dibromoacetate via Normal-Phase Flash Chromatography
Introduction & Mechanistic Overview
Butyl dibromoacetate is a highly versatile electrophilic reagent, frequently utilized in the generation of alkylated manganese enolates ()[1] and as an intermediate in modified Reformatsky reactions ()[2]. Typically synthesized via the acid-catalyzed esterification of dibromoacetic acid ()[3] with 1-butanol, the resulting crude mixture is rarely pure. It inevitably contains unreacted starting materials, over-brominated byproducts (butyl tribromoacetate), and under-brominated analogs (butyl bromoacetate).
Because
Experimental Rationale & Causality
Solvent Selection and Lipophilicity
The separation logic on normal-phase silica gel relies on the differential lipophilicity imparted by the bromine atoms. Halogenation increases the polarizability and overall lipophilicity of the ester ()[4]. Consequently, the elution order inversely correlates with polarity: the highly lipophilic tribromoacetate elutes first, followed by the target dibromoacetate, the monobromoacetate, and finally the highly polar unreacted 1-butanol and dibromoacetic acid.
A gradient of Hexane to Ethyl Acetate (EtOAc) is chosen over Dichloromethane/Methanol. Causality: Methanol can cause transesterification or degradation of the labile
Why Liquid Loading?
Butyl dibromoacetate is a dense liquid at room temperature. Causality: While dry loading (adsorbing the crude mixture onto silica gel and evaporating the solvent) is excellent for solid samples, it introduces unnecessary peak broadening and potential surface-catalyzed degradation for liquid
Detection via Phosphomolybdic Acid (PMA)
Causality: Because aliphatic bromoacetates lack a chromophore, they are invisible under standard 254 nm UV light. Relying on UV would result in blind fraction collection. PMA acts as a universal redox stain; heating the TLC plate causes the ester to reduce Mo(VI) to Mo(V), yielding a highly visible molybdenum blue complex.
Quantitative Data Summaries
Table 1: Chromatographic Resolution Profile
Conditions: Silica Gel 60 F254, Mobile Phase: Hexane:EtOAc (95:5)
| Compound | PMA Stain Color | Polarity Driver / Mechanistic Cause | |
| Butyl tribromoacetate | 0.65 | Blue/Green | High lipophilicity (3 Br atoms) |
| Butyl dibromoacetate | 0.50 | Deep Blue | Target balance (Ester + 2 Br atoms) |
| Butyl bromoacetate | 0.35 | Blue | Lower lipophilicity (1 Br atom) |
| 1-Butanol | 0.15 | Dark Blue | Strong Hydrogen bonding (-OH) |
| Dibromoacetic acid | 0.00 (Baseline) | Yellow/Green | Highly polar / Acidic |
Table 2: Gradient Elution Protocol
| Column Volumes (CV) | Hexane (%) | EtOAc (%) | Elution Target / Purpose |
| 1 - 2 | 100 | 0 | Flush non-polar impurities (Tribromoacetate) |
| 3 - 5 | 98 | 2 | Transition phase, approach target elution |
| 6 - 9 | 95 | 5 | Elute target (Butyl dibromoacetate) |
| 10 - 12 | 90 | 10 | Flush polar impurities (Mono-bromo, Butanol) |
Step-by-Step Methodology: A Self-Validating System
This protocol operates as a closed-loop self-validating system . By utilizing pre-column TLC to establish baseline metrics, real-time fraction staining to verify elution order, and post-column co-spotting to confirm purity, the system prevents the user from proceeding blindly at any stage.
Safety Note: Butyl dibromoacetate is a lachrymator and skin irritant. Perform all operations in a certified fume hood wearing appropriate PPE.
Step 1: Pre-Column Validation (TLC)
-
Prepare a TLC developing chamber with 10 mL of Hexane:EtOAc (95:5).
-
Spot the crude mixture alongside a pure reference standard (if available).
-
Develop the plate, dry thoroughly, and dip into a 10% PMA in ethanol solution.
-
Heat the plate gently with a heat gun until spots appear.
-
Validation Check: Confirm the target spot is clearly resolved at
before proceeding.
Step 2: Column Packing
-
Select a glass column appropriate for the crude mass (typically 30-50g of Silica Gel 60, 230-400 mesh per 1g of crude product).
-
Prepare a slurry of silica gel in 100% Hexane.
-
Pour the slurry into the column in a single, continuous motion to prevent air bubbles or striations.
-
Drain the hexane until the solvent level is exactly 1 mm above the silica bed.
Step 3: Sample Loading
-
Dilute the crude butyl dibromoacetate with a minimal volume of Hexane (1:1 ratio) to decrease viscosity slightly without expanding the band volume.
-
Using a long glass Pasteur pipette, apply the liquid evenly in a circular motion directly onto the silica bed, avoiding disturbance of the surface.
-
Drain the solvent to push the sample into the silica. Rinse the column walls with 1 mL of Hexane and push down again.
Step 4: Gradient Elution & Fraction Collection
-
Begin elution using 100% Hexane (CV 1-2) to remove the tribromoacetate impurity.
-
Gradually step the gradient to 98:2 Hexane:EtOAc (CV 3-5).
-
Step the gradient to 95:5 Hexane:EtOAc (CV 6-9) and begin collecting 15-20 mL fractions.
-
Process Validation: Spot every third fraction on a TLC plate, stain with PMA, and heat. The appearance of a deep blue spot indicates the elution of the target compound.
Step 5: Output Validation & Concentration
-
Pool all fractions containing only the pure spot at
. -
Final Validation Check: Co-spot the pooled fractions against the original crude mixture on a final TLC plate. Verify that the isolated spot is completely free of baseline and high-running contaminants.
-
Concentrate the pooled fractions in vacuo (rotary evaporator, water bath
C to prevent thermal degradation).
Workflow Visualization
Fig 1: Chromatographic workflow for the isolation of butyl dibromoacetate.
References
-
Title: Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols Source: ResearchGate URL: [Link]
-
Title: Separation of Acetic acid, dibromo-, ethyl ester on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Separation of Acetic acid, dibromo-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Safe Handling, Storage, and Protocol Design for Butyl Dibromoacetate
An in-depth Application Note and Protocol guide for the safe handling and storage of Butyl Dibromoacetate, designed for researchers and drug development professionals.
-Dibromoesters in Drug DiscoveryIntroduction & Chemical Profile[1][2]
Butyl dibromoacetate (including n-butyl and tert-butyl isomers) represents a specialized class of
While often overshadowed by the more common ethyl bromoacetate, the butyl analogs are frequently selected in drug development for their enhanced lipophilicity or specific steric properties (in the case of the tert-butyl ester) which modulate reaction diastereoselectivity [3].
Chemical Identity & Physical Properties[3]
-
Compound Name: Butyl 2,2-dibromoacetate
-
Structural Class:
-Dihaloester / Alkylating Agent -
Key Hazards: Lachrymator , Corrosive , Acute Toxicity (Oral/Dermal) .
-
Physical State: Clear to yellowish liquid.
-
Density:
g/mL (Estimated based on ethyl analog; significantly denser than water).
Critical Distinction: Do not confuse with monobromo acetates. The presence of two bromine atoms increases the electron deficiency of the carbonyl, making the compound more susceptible to hydrolysis and potentially more aggressive as an alkylating agent.
Hazard Assessment & Engineering Controls
Toxicology and Reactivity Profile
Butyl dibromoacetate acts as a potent lachrymator (tear gas agent) and a severe skin/mucous membrane irritant. Its mechanism of action involves the alkylation of sulfhydryl (-SH) groups in transient receptor potential (TRP) ion channels on sensory nerves, causing intense pain and inflammation.
| Hazard Category | Classification | Mechanism of Action |
| Lachrymator | High Potency | Alkylation of corneal nerve endings; induces immediate tearing and blepharospasm. |
| Skin Corrosion | Cat.[1] 1B (Inferred) | Direct alkylation of epidermal proteins; burns may be delayed but deep. |
| Reactivity | Water/Base Sensitive | Hydrolyzes to release dibromoacetic acid (corrosive) and butanol. |
| Incompatibility | Strong Oxidizers/Bases | Reacts violently with alkali metals, strong bases, and reducing agents. |
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Secondary Containment: Use spill trays (polypropylene or stainless steel) for all transfers to prevent hood surface contamination.
-
Atmosphere: Operations involving heating or metal-mediated activation (e.g., Zn, Mn) should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation and moisture intrusion.
Personal Protective Equipment (PPE) Matrix
Trustworthiness in safety protocols relies on barrier integrity. Standard latex gloves are insufficient for halogenated esters.
| PPE Component | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double gloved) | Standard splash protection. Change immediately upon contact. |
| Gloves (Immersion) | Silver Shield / 4H® | Required for spill cleanup or prolonged handling. Halogenated esters permeate standard nitrile/latex rapidly (<5 mins). |
| Eye Protection | Chemical Goggles | Safety glasses are inadequate due to lachrymatory vapors. Goggles seal the eyes from vapor entry. |
| Respiratory | Full-face Respirator (OV/AG) | Only required outside fume hood (e.g., spill cleanup). Use Organic Vapor/Acid Gas cartridges. |
Storage Protocol: The "Dry-Cold" Standard
To maintain reagent integrity and prevent the formation of corrosive degradation products (HBr and dibromoacetic acid), follow this self-validating storage system.
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Why: Retards hydrolysis and transesterification rates.
-
-
Atmosphere: Store under Argon or Nitrogen .
-
Why: Oxygen can facilitate radical decomposition; moisture initiates hydrolysis.
-
-
Container: Amber glass with a PTFE-lined cap.
-
Seal: Parafilm or electrical tape should be applied clockwise around the cap to prevent vibrational loosening and vapor creep.
-
-
Segregation: Store in a secondary container designated for "Lachrymators/Corrosives," separate from oxidizers and strong bases.
Self-Validation Check:
-
Visual Inspection: If the liquid turns from clear/pale yellow to dark orange/brown, significant decomposition (bromine liberation) has occurred. Quench and dispose.
Safe Handling & Transfer Protocol
Objective: Transfer butyl dibromoacetate from storage to reaction vessel without atmospheric release of lachrymatory vapors.
Method A: Syringe Transfer (Volumes < 20 mL)
-
Step 1: Clamp the reagent bottle securely inside the fume hood.
-
Step 2: Insert a needle connected to an inert gas line (bubbler outlet) into the bottle septum to equalize pressure.
-
Step 3: Use a gas-tight glass syringe with a Luer-lock needle. Flush the syringe with inert gas 3 times.
-
Step 4: Withdraw the required volume slowly to avoid cavitation.
-
Step 5: Critical: Before withdrawing the needle from the bottle, pull the plunger back slightly to draw a small "gas cushion" into the needle tip. This prevents dripping during transfer.
-
Step 6: Transfer immediately to the reaction vessel via septum.
Method B: Cannula Transfer (Volumes > 20 mL)
For larger volumes, positive pressure transfer is required to minimize exposure risk.
Figure 1: Closed-system cannula transfer workflow to prevent lachrymator release.
Emergency Procedures & Spill Response
Pre-requisite: A "Lachrymator Spill Kit" must be available before work begins.
-
Kit Contents: 1L saturated Sodium Thiosulfate solution, vermiculite, Silver Shield gloves, full-face respirator.
Decontamination Chemistry
Unlike simple acids, water alone is ineffective and may spread the organic layer. You must chemically destroy the alkylating potential.
-
Neutralizing Solution: 10% Sodium Thiosulfate (
) + 5% Sodium Carbonate ( ) in water.
Spill Decision Matrix
Figure 2: Decision logic for responding to butyl dibromoacetate spills.
Waste Disposal
-
Segregation: Do not mix with general organic solvents if possible. Segregate into "Halogenated Waste" streams.
-
Quenching: For small residual amounts in glassware, rinse with the Neutralizing Solution (Thiosulfate/Carbonate) before washing with acetone/water. This prevents the release of lachrymatory vapors in the glass washing area.
-
Labeling: Waste containers must be clearly labeled "Contains Halogenated Lachrymator."
References
-
Inoue, R., Shinokubo, H., & Oshima, K. (1998).[4][5][6] Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate.[4][5][6][7][8] The Journal of Organic Chemistry, 63(4), 910–911.[9] Link[9]
-
Thermo Scientific Chemicals. (2021). Safety Data Sheet: Ethyl dibromoacetate. (Used as proxy for dibromo hazard profile). Link
- Concellón, J. M., et al. (2003). Synthesis of 3-aryl-3-deuterio-2-hydroxyamides with total regioselectivity. Tetrahedron Letters, 44(31), 5923-5925.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
- 1. tert-Butyl bromoacetate 98 5292-43-3 [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. The Sinokubo Group [chembio.nagoya-u.ac.jp]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 2-Chloro-hexanoic acid diethylamide - CAS号 202478-81-7 - 摩熵化学 [molaid.com]
- 9. pubs.acs.org [pubs.acs.org]
Scale-up synthesis of butyl dibromoacetate for pilot plant production
Application Note: Scale-Up Synthesis of Butyl Dibromoacetate
Executive Summary
This guide details the pilot-scale synthesis of butyl dibromoacetate (CAS: 5205-39-0), a critical intermediate in the production of functionalized heterocycles and pharmaceutical building blocks. While laboratory methods often utilize acid chlorides or direct bromination of esters, these routes pose significant corrosion and selectivity challenges at scale.
This protocol standardizes the Direct Azeotropic Esterification of dibromoacetic acid with
Key Performance Indicators (KPIs):
-
Target Yield: >85% isolated.
-
Purity: >98% (GC).
-
Scale: 50 kg batch size.
-
Critical Hazard: Potent Lachrymator (Requires specific containment protocols).[1]
Process Chemistry & Route Selection
Reaction Scheme
The synthesis proceeds via the acid-catalyzed Fischer esterification of dibromoacetic acid with
Route Comparison
| Route | Reagents | Pros | Cons | Scalability Verdict |
| A. Direct Esterification | Dibromoacetic acid, Butanol, PTSA | High selectivity, no stoichiometric byproducts (only water). | Requires water removal (Dean-Stark). | Recommended |
| B. Acid Chloride | Dibromoacetyl chloride, Butanol | Fast reaction at low temp. | Generates corrosive HCl; expensive starting material. | Poor (Corrosion/Cost) |
| C. Direct Bromination | Butyl acetate, | Cheap starting materials. | Low selectivity (mono/di/tri mix); difficult separation; high exotherm. | Poor (Safety/Purity) |
Safety & Hazard Analysis (Critical)
WARNING: LACHRYMATOR HAZARD Butyl dibromoacetate and its precursors are potent lachrymators (tear agents). Exposure causes severe eye/respiratory irritation even at low ppm.
-
Engineering Controls:
-
Closed System: All transfers must be via vacuum or diaphragm pump. No open pouring.
-
Scrubber: Reactor vent must be connected to a caustic scrubber (10% NaOH) to neutralize any entrained acid/bromo-vapors.
-
Containment: The reactor and receiver vessels must be within a walk-in fume hood or dedicated containment module.
-
-
PPE Requirements:
-
Full-face respirator (Organic Vapor/Acid Gas cartridges) required during sampling and off-loading.
-
Double gloving (Nitrile under Laminate/Silver Shield).
-
Tyvek suit for splash protection.
-
Pilot Plant Protocol (50 kg Scale)
Equipment Specifications
-
Reactor: 100 L Glass-Lined Steel (GLS) or Borosilicate Glass reactor.
-
Reasoning: Stainless steel (SS316) is susceptible to pitting from trace HBr; Glass-lined is mandatory for halo-acetic acid stability.
-
-
Agitation: Retreat Curve Impeller (low shear), 80-100 RPM.
-
Thermal Control: Jacket fluid capable of 140°C (heating) and 20°C (cooling).
-
Distillation: Overhead condenser with Dean-Stark trap (phase separator) and vacuum capability (down to 5 Torr).
Raw Materials
| Material | Mass (kg) | Moles | Eq. | Role |
| Dibromoacetic Acid | 25.0 kg | 114.7 | 1.0 | Limiting Reagent |
| 12.8 kg | 172.0 | 1.5 | Reagent (Excess drives Eq.) | |
| p-Toluenesulfonic Acid (PTSA) | 0.25 kg | 1.45 | 0.01 | Catalyst |
| Toluene | 30.0 L | - | - | Azeotropic Solvent |
Step-by-Step Procedure
Phase 1: Reaction (Esterification) [2]
-
Inertion: Purge reactor with
to remove oxygen (prevent oxidative degradation). -
Charging:
-
Charge Dibromoacetic acid (25 kg) via solids charging port (dust mask required) or melt and transfer if equipping allows.
-
Charge
-Butanol (12.8 kg) and Toluene (30 L). -
Add PTSA catalyst (0.25 kg).
-
-
Heating: Set jacket temperature to 125°C . Establish a vigorous reflux.
-
Water Removal: Monitor the Dean-Stark trap.
-
Observation: The heterogeneous azeotrope (Toluene/Water/Butanol) will condense. Water (lower phase) will separate.
-
Action: Drain the aqueous layer periodically to maintain trap capacity. Return the organic (upper) layer to the reactor.[3]
-
-
IPC (In-Process Control):
-
After 6 hours, sample the reaction mixture.
-
Method: GC-FID.
-
Specification: < 2% unreacted Dibromoacetic acid.
-
Note: If incomplete, continue reflux for 2-hour intervals.
-
Phase 2: Work-Up
-
Cooling: Cool reactor contents to 25°C .
-
Neutralization:
-
Charge 5%
solution (15 kg) slowly. -
Caution:
evolution. Monitor pressure.[4] -
Stir for 30 minutes, then settle for 30 minutes.
-
-
Phase Separation:
-
Drain the lower aqueous layer (pH check: should be ~8).
-
Retain the upper organic layer (Product + Toluene + Excess Butanol).
-
-
Washing: Wash organic layer with Brine (Sat. NaCl) (15 kg) to break any emulsions and dry the organic phase.
Phase 3: Purification (Vacuum Distillation)
-
Setup: Switch reactor to distillation mode (bypass Dean-Stark).
-
Solvent Strip:
-
Reduce pressure to 100 Torr .
-
Increase jacket to 60-80°C .
-
Distill off Toluene and excess Butanol.
-
-
Product Isolation:
-
Reduce pressure to High Vacuum (< 10 Torr) .
-
Increase jacket temperature carefully (max 110°C).
-
Collect Main Fraction: Vapor temperature ~80-90°C (at 5-10 Torr).
-
Critical: Do not exceed 130°C pot temperature to prevent thermal degradation (de-bromination).
-
Process Visualization
Synthesis Workflow
Caption: Process flow diagram for the azeotropic esterification and isolation of butyl dibromoacetate.
Safety Logic: Lachrymator Handling
Caption: Hierarchy of controls required for handling alpha-halo esters.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<90%) | Water not removing efficiently. | Check Dean-Stark trap; Ensure vigorous boil-up; Add more toluene. |
| Dark Product Color | Thermal degradation (Pot T > 130°C). | Reduce jacket temp; Improve vacuum depth to lower bp. |
| Emulsion during Wash | Density of org/aq layers too similar. | Add more Brine (increase aq density) or Toluene (decrease org density). |
References
-
BenchChem. Dibromoacetic Acid Synthesis Scale-Up. Technical Support Center.
-
Organic Syntheses. tert-Butyl Bromoacetate Procedure (Analogous Chemistry). Org. Synth. 2008, 85, 10.
-
Fisher Scientific. Safety Data Sheet: tert-Butyl bromoacetate.
-
ChemicalBook. Synthesis of Bromoacetate Esters via Azeotropic Distillation.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Dibromoacetate Synthesis
Welcome to the Technical Support Center for haloacetate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the yield of butyl dibromoacetate reactions.
By understanding the thermodynamic equilibrium and mechanistic pathways governing these reactions, you can systematically eliminate bottlenecks, prevent side reactions, and achieve near-quantitative yields.
Part 1: Core Troubleshooting & FAQs
Q1: My yield of n-butyl dibromoacetate is consistently plateauing around 50-60%. How can I drive the reaction to completion? A: The standard synthesis of n-butyl dibromoacetate via Fischer esterification is a reversible, equilibrium-driven process. As dibromoacetic acid reacts with butanol, water is generated as a byproduct. According to Le Chatelier's principle, the accumulation of water drives the reverse reaction (hydrolysis), stalling the product yield . Solution: You must continuously remove water from the reaction matrix. Utilizing a Dean-Stark apparatus for azeotropic distillation physically isolates the water as it forms, shifting the equilibrium entirely to the product side . Adding a solvent like toluene acts as an excellent entrainer, forming a low-boiling azeotrope with water and facilitating its rapid removal.
Q2: The reaction mixture turns dark brown/black, and I am detecting significant impurities. What is causing this degradation?
A: This is typically caused by using concentrated sulfuric acid (
Q3: I am trying to synthesize tert-butyl dibromoacetate, but the Fischer esterification yields almost nothing. Why? A: tert-Butanol is highly sterically hindered, making nucleophilic attack on the protonated carbonyl exceptionally slow. Furthermore, under acidic reflux conditions, tert-butanol rapidly undergoes acid-catalyzed dehydration to form isobutylene gas. Solution: Abandon the Fischer esterification route for tert-butyl esters. Instead, utilize an acyl halide route. Reacting dibromoacetyl bromide with tert-butanol in the presence of a non-nucleophilic base (e.g., triethylamine) bypasses the thermodynamic limitations of Fischer esterification and prevents acid-catalyzed dehydration .
Part 2: Mechanistic & Workflow Visualizations
Acid-catalyzed Fischer esterification mechanism of dibromoacetic acid.
Workflow for the synthesis of n-butyl and tert-butyl dibromoacetate.
Part 3: Data Presentation
Table 1: Comparison of Water Removal Techniques in Fischer Esterification
| Method | Mechanism | Impact on Yield | Limitations |
| None (Reflux only) | Relies on equilibrium | Low (~50-60%) | Reaction stalls as water accumulates. |
| Molecular Sieves (3Å) | Physical adsorption | Moderate (~70-80%) | Sieves can be deactivated by strong acids . |
| Dean-Stark Trap (Toluene) | Azeotropic distillation | High (>90%) | Requires higher temperatures; scaling requires large glassware. |
Table 2: Catalyst Selection Matrix
| Catalyst | Type | Side Reactions | Recommended Use Case |
| Strong Acid / Oxidizer | Etherification, substrate charring | Only for highly robust substrates; avoid for haloacetates. | |
| p-TsOH | Mild Organic Acid | Minimal | Preferred for n-butyl dibromoacetate synthesis. |
| DCC / DMAP | Coupling Agent | Urea byproduct formation | Small-scale synthesis of sensitive esters. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Fischer Esterification (For n-Butyl Dibromoacetate)
This protocol utilizes azeotropic distillation to enforce Le Chatelier's principle, ensuring maximum conversion.
-
Reaction Setup: In a 500 mL round-bottom flask, combine dibromoacetic acid (1.0 eq, 100 mmol), n-butanol (1.5 eq, 150 mmol), p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq, 5 mmol), and 150 mL of anhydrous toluene.
-
Apparatus Assembly: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). The toluene-water azeotrope will condense into the trap. Water will separate and sink to the bottom of the trap.
-
Validation Checkpoint 1 (In-Process): Monitor the volume of water collected in the Dean-Stark trap. The reaction is nearing completion when the theoretical yield of water (1.8 mL for 100 mmol) is collected.
-
Validation Checkpoint 2 (TLC): Perform Thin Layer Chromatography (Hexanes:EtOAc 8:2). Stain with bromocresol green. The complete disappearance of the yellow acidic spot (dibromoacetic acid) validates reaction completion.
-
Workup: Cool the mixture to room temperature. Wash the organic layer successively with saturated aqueous
(3 x 50 mL) to remove the catalyst and unreacted acid, followed by brine (50 mL). -
Validation Checkpoint 3 (pH Check): Ensure the aqueous layer from the final
wash is slightly basic (pH ~8). If it is acidic, repeat the wash to prevent reverse hydrolysis during storage. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via vacuum distillation to obtain the pure n-butyl dibromoacetate.
Protocol B: Acyl Halide Route (For tert-Butyl Dibromoacetate)
This protocol avoids acid-catalyzed dehydration of the tertiary alcohol by utilizing a base-mediated nucleophilic acyl substitution.
-
Reaction Setup: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve tert-butanol (1.2 eq, 120 mmol) and triethylamine (
, 1.5 eq, 150 mmol) in 100 mL of anhydrous dichloromethane (DCM). -
Cooling: Submerge the flask in an ice-water bath and cool to 0°C to control the exothermic reaction.
-
Reagent Addition: Dissolve dibromoacetyl bromide (1.0 eq, 100 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.
-
Validation Checkpoint 1 (Visual): A dense white precipitate (triethylammonium bromide) will form immediately upon addition, validating that the acyl substitution is occurring and the base is neutralizing the generated HBr.
-
Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
-
Workup: Quench the reaction with 50 mL of ice-cold water. Separate the organic layer and wash with 1M HCl (50 mL) to remove excess amine, followed by saturated
(50 mL) and brine (50 mL). -
Purification: Dry over
, filter, and concentrate in vacuo. The resulting tert-butyl dibromoacetate can be purified by flash column chromatography if necessary.
References
-
"Esters and Esterification Chemistry Tutorial", AUS-e-TUTE. Available at:[Link]
-
"Fischer Esterification Mechanism: Steps, Equation & Examples", Vedantu. Available at:[Link]
-
Inoue, R., Shinokubo, H., & Oshima, K. "Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate", The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Identifying and minimizing side products in butyl dibromoacetate alkylations
The following technical guide is designed for researchers and drug development professionals working with Butyl Dibromoacetate , focusing on minimizing side products in alkylation reactions.
Identifying and Minimizing Side Products in Radical and Anionic C-C Bond Formations
Introduction: The Dual Reactivity of -Dihaloesters[1]
Butyl dibromoacetate (CAS: 59956-56-8 for n-butyl; 69713-21-9 for tert-butyl) is a specialized building block used to introduce the
Instead, "alkylation" of this reagent typically refers to two distinct mechanistic pathways:[1]
-
Atom Transfer Radical Addition (ATRA): Addition across alkenes to form
-bromo esters (Kharasch addition). -
Reformatsky-Type Alkylation: Reaction with carbonyls or electrophiles mediated by metals (Zn, Mn, Sm).[1]
This guide details the impurity profiles for these specific workflows, as standard base-mediated alkylation (e.g., LDA/R-X) often leads to intractable mixtures of self-condensation products.
Pathway A: Atom Transfer Radical Addition (ATRA)
Primary Application: Synthesis of
Mechanism & Critical Control Points
In ATRA, a transition metal catalyst (
Workflow Diagram (DOT):
Caption: Kinetic competition between productive halogen transfer and side reactions (reduction, dimerization, oligomerization) in ATRA.
Troubleshooting Guide: ATRA Side Products
| Impurity Type | Chemical Identity | Root Cause | Mitigation Protocol |
| Reduced Product | Butyl Bromoacetate (Monodebromination) | Hydrogen Abstraction: The radical abstracts a hydrogen atom from the solvent or ligand instead of a bromine atom. | 1. Solvent Switch: Avoid H-donors like THF or alcohols. Use Benzene, DCM, or Acetonitrile.2.[1] Concentration: Increase [Dibromoacetate] relative to solvent.3. Ligand Check: Ensure ligands (e.g., PMDETA) are not acting as H-donors.[1] |
| Dimer | Tetrabutyl Ethane-1,1,2,2-tetracarboxylate (Succinate derivative) | Radical Coupling: High concentration of radicals leads to bimolecular termination ( | 1. Catalyst Loading: Reduce catalyst loading (or regeneration rate) to keep radical concentration low (Persistent Radical Effect).2.[1] Slow Addition: Add catalyst or reducing agent slowly. |
| Oligomers | Polymerized Alkene | Slow Deactivation: The adduct radical reacts with another alkene molecule faster than it abstracts Bromine ( | 1. Excess Reagent: Use 5–10 equiv. of Butyl Dibromoacetate relative to alkene.2. Catalyst Tuning: Use a catalyst with a higher halogen transfer coefficient ( |
| Elimination | Basic Conditions: If amine ligands are used in excess, they may induce dehydrohalogenation of the product.[1] | 1. Base Control: Use inorganic bases or ensure amine ligands are complexed.2. Temperature: Lower reaction temperature (<60°C). |
Pathway B: Anionic Alkylation (Enolate/Reformatsky)
Primary Application: Synthesis of
The "Standard Base" Pitfall
Attempting to alkylate butyl dibromoacetate using standard bases (LDA, NaH, KOtBu) and alkyl halides (
-
Reason: The anion formed (
) is a "carbenoid." It readily eliminates to form an alkoxycarbonyl carbene, which undergoes indiscriminate insertion or polymerization.[1] -
Correct Approach: Use Metallated Enolates (Zinc or Manganese) which stabilize the charge and prevent carbene formation.
Protocol: Manganese-Mediated Alkylation
To successfully alkylate with an electrophile (
-
Reagent: Generate the Mn-enolate using
or . -
Mechanism: The Mn-C bond is more covalent, suppressing elimination.
Troubleshooting Guide: Anionic Impurities
| Issue | Observation | Diagnosis | Solution |
| Self-Condensation | Gel formation or complex NMR in aliphatic region. | Claisen Condensation: The enolate attacked another molecule of starting ester. | Temperature Control: Maintain reaction at -78°C during enolate formation.Steric Bulk: Switch to tert-butyl dibromoacetate if n-butyl is not strictly required. |
| Hydrolysis | Presence of Dibromoacetic acid or Butanol . | Moisture Sensitivity: Enolates of | Drying: Ensure solvents are anhydrous (<50 ppm water).[1] Use molecular sieves in the reaction vessel. |
| No Reaction | Recovery of starting material. | Low Nucleophilicity: The steric bulk of two bromines makes the enolate sluggish ( | Additives: Add HMPA or DMPU (polar aprotic co-solvents) to increase enolate reactivity.Electrophile: Use highly reactive electrophiles (Allyl/Benzyl halides).[1] |
Analytical Profiling (QC)[1]
When analyzing reaction mixtures, use these markers to identify side products.
1.
-
Butyl Dibromoacetate (SM):
5.7–5.9 ppm ( ).[1] -
Butyl Bromoacetate (Reduced Impurity):
3.8 ppm ( ).[1] -
ATRA Product (
-bromo): 4.2–4.5 ppm ( ).[1] -
Dimer (Succinate): Loss of methine proton; complex multiplet in aliphatic region if diastereomers form.
2. Gas Chromatography (GC):
-
Order of Elution (Non-polar column):
Frequently Asked Questions (FAQs)
Q1: Can I use LDA to alkylate butyl dibromoacetate with methyl iodide?
A: Not recommended. The resulting carbanion is unstable and will likely eliminate bromide to form a carbene, leading to complex mixtures. For direct alkylation, consider using a Manganese enolate (generated via
Q2: Why is my ATRA reaction yielding mostly butyl bromoacetate?
A: This indicates Hydrogen Atom Transfer (HAT) is outcompeting Halogen Atom Transfer. This often happens in solvents like THF or Toluene. Switch to Benzene , Dichloromethane , or Acetonitrile .[1] Also, ensure your catalyst is not "dead" (fully oxidized); adding a reducing agent (like
Q3: Is the tert-butyl ester better than the n-butyl ester? A: Yes, for two reasons:
-
Stability: It is more resistant to hydrolysis and transesterification.
-
Selectivity: The bulky tert-butyl group suppresses self-condensation (Claisen) side reactions during enolate formation.
Q4: How do I remove the copper catalyst after the reaction?
A: Copper residues can catalyze decomposition. Wash the organic layer with EDTA disodium salt solution (0.1 M) or aqueous Ammonium Chloride (
References
-
Inoue, R., Shinokubo, H., & Oshima, K. (1998).[1] "Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate." Journal of Organic Chemistry, 63(3), 910–911.[1] Link[1]
-
Severin, K. (2006).[1] "Ruthenium Catalysts for the Atom Transfer Radical Addition (ATRA) of Carbon Tetrachloride and Related Compounds to Olefins." Current Organic Chemistry, 10(2), 217-224.[1] Link
-
Eckenhoff, W. T., & Pintauer, T. (2011).[1] "Atom Transfer Radical Addition (ATRA) Catalyzed by Copper Complexes with Tris(2-pyridylmethyl)amine (TPMA) Ligands." Catalysis Science & Technology, 1(8), 1-15.[1] Link
-
Organic Syntheses. (2008). "Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate." Org.[2][3] Synth., 85,[1] 10. Link
Sources
Technical Support Center: Troubleshooting t-Butyl Ester Cleavage in Butyl Dibromoacetate Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with orthogonal deprotection strategies. Cleaving a tert-butyl (t-Bu) ester is typically a straightforward acid-catalyzed process. However, when your substrate contains a highly sensitive butyl dibromoacetate moiety, the standard rules of peptide or organic synthesis no longer apply.
To solve incomplete cleavage or unexpected degradation, we must move beyond simply following recipes and analyze the underlying molecular causality. This guide provides field-proven, self-validating protocols to help you navigate this specific chemical challenge.
Diagnostic FAQs: Understanding the Causality
Q1: Why is my t-butyl ester cleavage incomplete even after 4 hours in 50% TFA?
The Causality: The deprotection of a t-butyl ester relies on the protonation of the ester oxygen and the subsequent elimination of a stable tert-butyl cation [1]. However, in derivatives containing a butyl dibromoacetate moiety, the
Q2: I pushed the reaction with heat and neat TFA, but now my butyl dibromoacetate moiety is degrading. What is happening? The Causality: You are encountering the inherent instability of the dibromoacetate group. Dibromoacetates are highly electrophilic. Under aggressive acidic conditions, especially if trace water is present, the dibromoacetate moiety is highly susceptible to acid-catalyzed hydrolysis (AAc2) or neutral hydrolysis [3]. By increasing the temperature or acid concentration, you break the delicate kinetic balance: the acid destroys the dibromoacetate faster than it cleaves the deactivated t-butyl ester.
Q3: What scavengers should I use? My standard cocktail uses water and ethanedithiol (EDT).
The Causality: Do not use water or thiols with dibromoacetates! Water acts as a nucleophile, driving the hydrolysis of the butyl dibromoacetate group [3]. Thiols (like EDT) are potent nucleophiles that will rapidly displace the
Quantitative Data: Cleavage Conditions vs. Substrate Stability
To optimize your reaction, you must balance the acid strength required for t-butyl cleavage against the stability limits of the dibromoacetate group.
| Cleavage Condition | Acid Strength | t-Butyl Cleavage Rate | Dibromoacetate Stability | Primary Side Reaction | Recommended Use |
| 50% TFA / DCM / H₂O | High (Brønsted) | Fast (< 2 h) | Poor | Ester Hydrolysis | Standard substrates only |
| 50% TFA / DCM / TIS | High (Brønsted) | Moderate (2-4 h) | Good | Minor Decarboxylation | Robust dibromoacetates |
| 2.0 eq ZnBr₂ / DCM | Mild (Lewis) | Slow (12-24 h) | Excellent | None | Hypersensitive substrates |
| HCl / Dioxane (4M) | Very High | Very Fast (< 1 h) | Very Poor | SN2 Br Displacement | Avoid for halogenated esters |
Troubleshooting Workflow
Troubleshooting logic tree for managing incomplete t-butyl cleavage vs. substrate degradation.
Self-Validating Experimental Protocols
A protocol is only scientifically rigorous if it can prove its own success or failure without ambiguity. The following methodologies incorporate built-in validation mechanisms.
Protocol A: Anhydrous TFA/TIS Cleavage with Mass-Balance Validation
Self-Validation Mechanism: This protocol uses an internal standard (biphenyl) to ensure that any disappearance of the starting material perfectly correlates with the appearance of the product. This rules out "invisible" degradation pathways, such as polymerization or complete destruction into highly polar species that fail to elute on reverse-phase HPLC.
-
Preparation of the Validation Matrix: Dissolve the butyl dibromoacetate derivative (0.1 mmol) and biphenyl (0.05 mmol, internal standard) in 1.0 mL of strictly anhydrous Dichloromethane (DCM). Take a 5 µL baseline aliquot.
-
Anhydrous Reaction Initiation: Add 0.05 mL of Triisopropylsilane (TIS) (5% v/v) [1]. Do not add water. Slowly add 1.0 mL of anhydrous TFA dropwise at 0 °C. Allow the reaction to warm to 25 °C.
-
Artifact-Free Quenching: At exactly 1h, 2h, and 4h, withdraw a 10 µL aliquot. Critical Step: Immediately quench the aliquot into 990 µL of anhydrous methanol containing 0.1% formic acid. Aqueous quenching at this stage can cause artificial hydrolysis of the dibromoacetate in the HPLC vial, leading to false degradation readings.
-
Mass-Balance Analysis: Run the quenched aliquots via LC-MS. Calculate the ratio of the Product peak area to the Biphenyl peak area. If the Starting Material decreases but the Product does not proportionally increase, halt the reaction—degradation is occurring.
Protocol B: Mild Lewis Acid (ZnBr₂) Deprotection for Hypersensitive Substrates
If Protocol A causes degradation, Brønsted acids are too harsh. We must switch to a Lewis acid approach [2]. Alternatively, radical-cation mediated deprotections (e.g., using Magic Blue) can be explored to avoid acids entirely [4]. Self-Validation Mechanism: ZnBr₂ specifically coordinates to the ester oxygen. By monitoring the coordination complex via a UV-shift in the HPLC diode array detector (DAD), the operator can validate that the catalyst is active and not poisoned by trace moisture.
-
Catalyst Activation: Flame-dry a Schlenk flask. Add anhydrous ZnBr₂ (0.2 mmol, 2.0 eq) and suspend in 2.0 mL of anhydrous DCM under an argon atmosphere.
-
Substrate Addition: Add the t-butyl ester derivative (0.1 mmol) in 1.0 mL of DCM.
-
Monitoring Coordination: Take a 5 µL aliquot and run a fast UV-Vis/HPLC method. You should observe a bathochromic shift (red shift) in the ester's UV absorbance, confirming active Lewis acid coordination. If no shift is observed, your system is wet; discard and restart.
-
Completion & Workup: Stir at 25 °C for 12–24 hours. Once complete, quench with saturated aqueous NH₄Cl (which safely sequesters the zinc without hydrolyzing the dibromoacetate) and extract with ethyl acetate.
Mechanistic Pathway Analysis
Mechanistic pathways of acid-catalyzed cleavage versus nucleophilic degradation.
References
-
Environmental Protection Agency (EPA). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from: [Link]
-
The Journal of Organic Chemistry (ACS Publications). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. Retrieved from:[Link]
Technical Support Center: Optimizing Nucleophilic Substitution with Butyl Dibromoacetate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with butyl dibromoacetate (BDBA) and its derivatives (e.g., tert-butyl dibromoacetate).
BDBA is a highly reactive halogenated organic compound utilized extensively in organic synthesis for nucleophilic substitution reactions [1]. The presence of two electrophilic bromine atoms adjacent to an electron-withdrawing ester carbonyl makes the
Reaction Pathway Visualization
Reaction pathways for butyl dibromoacetate: SN2 substitution vs. E2 elimination.
Troubleshooting Guide & FAQs
Q1: I am trying to synthesize a mono-substituted
-
Stoichiometry: Strictly limit the nucleophile to 0.95–1.0 equivalents.
-
Temperature: Conduct the addition at 0 °C to suppress the thermal activation energy available for the second substitution.
-
Addition Rate: Add the nucleophile dropwise via a syringe pump to a dilute solution of BDBA. This ensures the unreacted BDBA is always in massive excess relative to the nucleophile in the reaction medium.
Q2: My ester group is hydrolyzing into the corresponding carboxylic acid during the reaction. How can I protect the butyl ester?
Causality: Ester hydrolysis (saponification) occurs when aqueous bases (e.g., NaOH, KOH) or protic solvents (e.g., water, ethanol) are used. Hydroxide or alkoxide ions act as hard nucleophiles, attacking the carbonyl carbon rather than the
-
Solvent: Switch to strictly anhydrous polar aprotic solvents such as DMF, acetonitrile (MeCN), or DCM. These solvents enhance the nucleophilicity of your reagent for the SN2 pathway by poorly solvating the nucleophile, while protecting the ester [3].
-
Base Selection: Use non-nucleophilic organic bases (e.g., DIPEA) or mild inorganic bases (e.g., anhydrous K2CO3) to scavenge the generated HBr without participating in acyl substitution.
Q3: I am observing significant formation of elimination byproducts (e.g., bromomaleate derivatives) instead of my desired substitution product. What is going wrong?
Causality: The
-
Reduce Basicity: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), use a weaker base that just clears the pKa threshold.
-
Thermal Control: Never exceed room temperature (20–25 °C) during the reaction phase. If the reaction is sluggish, increase the concentration rather than applying heat.
Quantitative Optimization Parameters
| Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Rationale |
| Solvent | Protic (EtOH, H2O) | Polar Aprotic (DCM, DMF, MeCN) | Protic solvents lower nucleophilicity via hydrogen bonding and promote ester hydrolysis [3]. |
| Base | Strong/Nucleophilic (NaOH, KOtBu) | Mild/Non-nucleophilic (DIPEA, K2CO3) | Strong bases favor E2 dehydrohalogenation; nucleophilic bases attack the ester carbonyl [4]. |
| Temperature | Reflux / >25 °C | 0 °C to Room Temp (20 °C) | High thermal energy overcomes the activation barrier for di-substitution and elimination pathways. |
| Stoichiometry | >1.5 eq Nucleophile | 0.95 - 1.0 eq Nucleophile | Excess nucleophile rapidly displaces the second bromine atom, leading to over-substitution. |
Validated Experimental Protocol: Selective Mono-Amination
This self-validating protocol describes the synthesis of butyl 2-amino-2-bromoacetate derivatives via controlled mono-substitution.
Step 1: Preparation Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add butyl dibromoacetate (1.0 eq, 10.0 mmol) and anhydrous dichloromethane (DCM) (0.2 M, 50 mL). Cool the mixture to 0 °C using an ice-water bath.
Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 11.0 mmol) in one portion.
-
Self-Validation Check: The solution should remain clear and colorless. Any immediate fuming or precipitation indicates moisture contamination or degraded reagents.
Step 3: Nucleophile Addition Dissolve the primary amine (0.95 eq, 9.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.
-
Causality: Slow addition prevents a local excess of the amine, strictly mitigating the di-substitution pathway.
Step 4: Reaction Monitoring Stir the reaction at 0 °C for 2 hours. Monitor the progress via TLC (Hexanes:EtOAc 8:2).
-
Self-Validation Check: The BDBA starting material spot (Rf ~0.7) should diminish, and a new, more polar UV-active spot (Rf ~0.4) should appear. Do not push the reaction for 100% conversion if a third, highly polar spot (di-substitution, Rf ~0.2) begins to form.
Step 5: Quenching and Workup
Quench the reaction by adding saturated aqueous NH4Cl (20 mL) to neutralize the base and any unreacted amine. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the
References
-
Title: Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Study of the solvent effects on the formation of α-bromoglycidic esters in aliphatic series using the quantum DFT Source: Journal of Materials and Environmental Science URL: [Link]
Sources
Technical Support Center: Stability & Storage of Butyl Dibromoacetate
The following technical guide is structured as a specialized support center resource. It prioritizes the chemical stability mechanisms of
Subject: Prevention of Hydrolytic and Radical Decomposition in Halogenated Esters
Applicable Compounds: Butyl dibromoacetate (and homologous
The Stability Paradox (Executive Summary)
Why does Butyl Dibromoacetate degrade so easily?
Unlike standard esters (e.g., butyl acetate), butyl dibromoacetate contains two bromine atoms at the
-
Hyper-Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient, making it highly susceptible to nucleophilic attack by trace moisture (hydrolysis) [1].[1]
-
C-Br Bond Lability: The C-Br bond is sensitive to homolytic cleavage by UV light, generating bromine radicals that catalyze oxidative degradation.[1]
-
Autocatalysis: The primary decomposition product is Dibromoacetic acid .[1] This acid acts as a catalyst for further hydrolysis, creating a runaway degradation loop (see Diagram 1).
The "Golden Standard" Storage Protocol
Implement this workflow immediately upon synthesis or receipt of the material.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly retarding the rate of hydrolysis and elimination reactions.[1] |
| Atmosphere | Argon or Nitrogen (Headspace purge) | Displaces oxygen (prevents oxidation) and atmospheric humidity (prevents hydrolysis).[1] Argon is preferred as it is heavier than air.[1] |
| Container | Amber Glass (Silanized preferred) | Blocks UV radiation ( |
| Closure | Teflon (PTFE) Lined Cap | Phenolic or rubber liners will be degraded by trace HBr vapors, leaching contaminants back into your sample.[1] |
| Desiccant | Activated Molecular Sieves (3Å or 4Å) | Optional but recommended.[1] Add directly to the liquid to scavenge trace water in situ. |
Mechanism of Failure (Visualization)
Understanding the decomposition pathway is critical for troubleshooting.[1] The diagram below illustrates the "Death Spiral" of butyl dibromoacetate.
Caption: The Autocatalytic Decomposition Cycle.[1] Note the red dashed line: the acid product catalyzes the destruction of the remaining ester, accelerating degradation over time.
Troubleshooting & FAQs
Field-specific solutions for common observations.
Q1: The liquid has turned from colorless to pale yellow. Is it ruined?
Diagnosis: Bromine Liberation.
Trace amounts of HBr or
-
Impact: If the yellowing is faint, the bulk purity is likely still
. -
Action:
Q2: Upon opening the bottle, I smell a sharp, acrid vinegar-like odor.
Diagnosis: Significant Hydrolysis. The "vinegar" smell is Dibromoacetic acid (or HBr). This indicates the "Death Spiral" (see Diagram 1) has begun.
-
Impact: The acid present will rapidly destroy the rest of the sample.
-
Action:
-
Do NOT simply store it again. You must remove the acid.[1]
-
Protocol: Wash the organic phase with cold, saturated
(Sodium Bicarbonate) solution quickly (minimize contact time to prevent base-catalyzed hydrolysis), dry over , and filter. -
Alternative: Distill under high vacuum at the lowest possible temperature.
-
Q3: Can I store this in a standard polyethylene (plastic) tube?
Answer: Strictly NO.
-
Reasoning: Halogenated esters are lipophilic and can swell/plasticize standard polymers. More importantly, plastics are permeable to oxygen and moisture over time.[1]
-
Result: The compound will leach plasticizers (contaminating your Mass Spec data) and absorb atmospheric water. Always use Glass .
Q4: I see a precipitate at the bottom of the bottle.
Diagnosis: Polymerization or Salt Formation.
If stored in metal containers or in the presence of trace amines,
-
Action: Filter the supernatant. Analyze the liquid by GC-MS. If the liquid is pure, transfer to a fresh, silanized glass vial. Discard the solid.
Quality Control & Rescue Workflow
Use this decision tree to determine if your batch is usable.
Caption: Decision matrix for evaluating butyl dibromoacetate integrity prior to experimental use.
References
-
Reactivity of
-Halo Esters: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] New York: Wiley, 1992. (Section: Hydrolysis of Carboxylic Esters). Context: Explains the inductive effect of -halogens increasing the rate of nucleophilic acyl substitution. -
Hydrolysis Kinetics: Euranto, E. K.[1] "Kinetics and Mechanisms of the Hydrolysis of Halogenated Esters." The Chemistry of Carboxylic Acids and Esters (1969): 505-588.[1] Context: Definitive review on how additional halogens (mono vs di vs tri) exponentially increase water sensitivity.
-
Storage of Labilized Esters: Sigma-Aldrich (Merck).[1] "Technical Bulletin: Handling and Storage of unstable
-bromo compounds." (Note: General protocols for air/moisture sensitive reagents apply directly to this compound). -
Photolytic Decomposition: Kharasch, M. S., et al. "Photochemical Reactions of Bromoacetic Esters."[1] Journal of the American Chemical Society. Context: Establishes the radical mechanism for color change in bromoacetates upon light exposure.
Sources
Removal of unreacted bromoacetic acid from butyl dibromoacetate
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted bromoacetic acid from syntheses of butyl dibromoacetate and related esters. As researchers, scientists, and drug development professionals, achieving high purity in your intermediates is paramount. This document is designed to provide not only procedural steps but also the fundamental chemical principles that ensure reproducible and effective purification.
Troubleshooting & FAQs
Here, we address common challenges encountered during the workup and purification stages of esterification reactions involving bromoacetic acid.
Q1: What is the most effective and reliable method for removing unreacted bromoacetic acid from my crude butyl dibromoacetate?
A1: The most robust and widely accepted method is a liquid-liquid extraction using a mild aqueous base.
This technique exploits the significant difference in acidity between the unreacted bromoacetic acid and the neutral ester product. Bromoacetic acid is a relatively strong carboxylic acid with a pKa of approximately 2.89.[1][2] This means it will readily donate its proton to a base. By washing the organic reaction mixture with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), the bromoacetic acid is converted into its corresponding sodium salt (sodium bromoacetate).
This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral, non-polar butyl dibromoacetate ester remains preferentially dissolved in the organic solvent.[3][4][5] This partitioning behavior allows for a clean separation using a separatory funnel.
Q2: I performed a basic wash, but my final yield is low, and I suspect the ester was hydrolyzed. What could have gone wrong?
A2: The most likely cause is the use of a base that was too strong or reaction conditions that were too harsh, leading to saponification.
Esters, including butyl dibromoacetate, are susceptible to base-catalyzed hydrolysis, a reaction also known as saponification.[3] This process cleaves the ester bond, reverting the product back to an alcohol and a carboxylate salt.
Causality & Prevention:
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) provide a high concentration of hydroxide ions, which are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the ester.[6] To avoid this, a weaker base is strongly recommended. Sodium bicarbonate (NaHCO₃) is ideal because it is sufficiently basic to neutralize the bromoacetic acid impurity without significantly promoting the hydrolysis of the ester product.[3]
-
Temperature: Hydrolysis reactions are accelerated by heat. All aqueous washes should be performed at room temperature or below.
-
Contact Time: Do not allow the organic layer to remain in contact with the basic solution for extended periods. Perform the washes efficiently and move on to the next step.
If you suspect hydrolysis has occurred, you will have formed butanol and sodium bromoacetate, both of which are likely to be lost into the aqueous layer during workup, thus reducing your final yield of the desired ester.
Q3: How can I be certain that all the bromoacetic acid has been removed from my product?
A3: A combination of in-process checks and final product analysis is the best approach for validation.
-
In-Process pH Monitoring: After the final basic wash, perform a wash with deionized water. Test the pH of this aqueous layer with pH paper or a calibrated pH meter. It should be neutral (pH ≈ 7). If it is still acidic, an additional wash with the bicarbonate solution is required.
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method to qualitatively assess purity. Spot your crude mixture and the purified product on a TLC plate. Bromoacetic acid is a highly polar, crystalline solid and will have a very low Retention Factor (Rf), often appearing as a streak from the baseline.[1][7] Your purified butyl dibromoacetate product should show a single spot at a higher Rf, with no residual spot corresponding to bromoacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive confirmation, ¹H NMR is the gold standard. The acidic proton of the carboxylic acid group in bromoacetic acid gives a characteristic broad singlet far downfield (typically >10 ppm). The absence of this peak in the spectrum of your final product is strong evidence of its successful removal.
Q4: Are there any non-aqueous methods to purify my ester? What are the trade-offs?
A4: Yes, column chromatography is a viable alternative, though it is generally more resource-intensive than a simple extraction.
Method: Silica Gel Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Bromoacetic acid is significantly more polar than butyl dibromoacetate. Therefore, it will adhere strongly to the polar silica gel and elute much later than the less polar ester product.
-
Trade-offs:
-
Pros: Can provide very high purity and is effective for removing a variety of impurities, not just acidic ones.
-
Cons: It is more time-consuming, requires larger volumes of solvents (which must then be evaporated), and can lead to some product loss on the column. For removing a single acidic impurity, it is often less efficient than a targeted acid-base extraction.
-
Data Summary & Protocols
To effectively design a purification strategy, a clear understanding of the physical properties of the compounds is essential.
Table 1: Comparative Physical Properties
| Property | Bromoacetic Acid | Butyl Dibromoacetate (n-butyl ester) | Rationale for Separation |
| Molecular Formula | C₂H₃BrO₂ | C₆H₁₀Br₂O₂ | - |
| Molecular Weight | 138.95 g/mol [1] | ~273.95 g/mol | Significant difference allows for easy differentiation by mass spectrometry. |
| Boiling Point | 208 °C[7][8] | ~78 °C @ 10 Torr[9] | While different, the high boiling point of the acid makes simple distillation difficult. |
| Melting Point | 49-51 °C[7] | Liquid at room temp. | Bromoacetic acid is a solid, which can sometimes complicate handling. |
| Acidity (pKa) | ~2.89 [1] | Neutral | Primary basis for separation. The acid is readily deprotonated by a mild base. |
| Solubility | Soluble in water, organic solvents.[10][11] | Immiscible in water; soluble in organic solvents. | The key difference is the high water solubility of the deprotonated salt of bromoacetic acid. |
Experimental Protocol: Purification via Liquid-Liquid Extraction
This protocol outlines the standard procedure for removing acidic impurities from an organic solution containing a neutral ester product.
Workflow Diagram: Purification of Butyl Dibromoacetate
Caption: Workflow for purification by liquid-liquid extraction.
Step-by-Step Methodology:
-
Initial Dilution: Transfer the crude reaction mixture to a separatory funnel of appropriate size. Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). This ensures the viscosity is low and the organic layer is distinct from the aqueous layer.[3]
-
First Base Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
CAUTION: Stopper the funnel and immediately invert. Vent the funnel to release the CO₂ gas that evolves from the acid-base neutralization.[3] Failure to vent can lead to a dangerous pressure buildup.
-
-
Extraction: Shake the funnel gently for 30-60 seconds to ensure thorough mixing. Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer and discard it. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.
-
Repeat Wash: Repeat steps 2-4 until no more gas evolution is observed upon addition of the bicarbonate solution. This indicates that all the bromoacetic acid has been neutralized.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This step helps to remove the bulk of the dissolved water from the organic layer and breaks up minor emulsions.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Final Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding the purified butyl dibromoacetate.[3]
References
-
National Center for Biotechnology Information. (n.d.). Bromoacetic Acid. In PubChem Compound Summary for CID 6227. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromoacetic acid. Retrieved from [Link]
-
YIC. (n.d.). Bromoacetic Acid Pka. Retrieved from [Link]
-
Loba Chemie. (n.d.). Bromoacetic Acid CAS No 79-08-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. In Chempedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010, February 3). Tribromoacetic Acid. In PubChem Compound Summary for CID 6415. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Bromoacetic acid, 98% 79-08-3 India. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. Retrieved from [Link]
-
TheChemistryShack. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Retrieved from [Link]
-
AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: BROMOACETIC ACID. Retrieved from [Link]
-
Allen. (n.d.). Assertion: Bromoacetic acid reacts with conc. NaOH to form alpha-ethoxy acetic acid. Reason: It is S_(N)1 mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Warning: tert-Butyl bromoacetate is a lachrymator. Retrieved from [Link]
-
HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Butyl 2-bromoacetate. Retrieved from [Link]
-
Antibodies. (n.d.). tert-Butyl bromoacetate. Retrieved from [Link]
-
Scent.vn. (n.d.). tert-Butyl bromoacetate CAS# 5292-43-3. Retrieved from [Link]
-
ACS Publications. (2025, July 24). Stereoselective Synthesis of (E)-α-Bromo- and (E)-α-Iodoacrylates from Readily Available tert-Butyl Diphenylphosphonoacetate. In Organic Letters. Retrieved from [Link]
-
Patsnap. (2017, February 8). A green synthetic method for tert-butyl bromoacetate. In Eureka. Retrieved from [Link]
Sources
- 1. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bookpremiumfree.com [bookpremiumfree.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. allen.in [allen.in]
- 7. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 8. Bromoacetic acid CAS#: 79-08-3 [m.chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. CAS 79-08-3: Bromoacetic acid | CymitQuimica [cymitquimica.com]
- 11. Bromoacetic acid | 79-08-3 [chemicalbook.com]
Addressing challenges in the purification of butyl dibromoacetate derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific bottlenecks researchers face when purifying butyl dibromoacetate and its derivatives.
The
Part 1: Purification Workflow & Decision Matrix
Decision tree for the purification of butyl dibromoacetate derivatives highlighting preferred pathways.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my butyl dibromoacetate degrade or lose bromine when purified via silica gel chromatography?
-
Causality: The
-dibromo ester motif is highly activated. The electron-withdrawing nature of the two bromine atoms and the ester carbonyl makes the -carbon highly susceptible to nucleophilic attack. Standard silica gel is slightly acidic and retains adsorbed water. When passed through a column, the silanol groups and water act as nucleophiles, promoting the hydrolysis of the ester or the displacement of the labile bromide ions, leading to severe degradation 1. -
Solution: Avoid silica gel chromatography entirely. If a filtration step is mandatory, use a short plug of neutral alumina or deactivated silica, and elute rapidly with a non-polar solvent. However, high-vacuum distillation is the gold standard for purifying
-bromo esters 2.
Q2: I am seeing co-elution of butyl monobromoacetate and butyl tribromoacetate impurities. How do I separate them?
-
Causality: The boiling points and retention factors (Rf) of mono-, di-, and tri-bromoacetates are extremely similar. The butyl alkyl chain dominates the lipophilicity of the molecule, meaning the dipole moments do not differ enough for easy chromatographic resolution on standard stationary phases.
-
Solution: Rely on fractional vacuum distillation using a high-efficiency fractionating column (e.g., a Vigreux or packed column). Because the mass difference of a bromine atom (approx. 79 Da) significantly impacts the boiling point under deep vacuum, careful fractional distillation will separate these analogs where chromatography fails.
Q3: My product turns dark brown during distillation, and the yield is low. What is happening?
-
Causality: Darkening during distillation is a classic sign of thermal decomposition.
-Bromo esters are prone to eliminating hydrogen bromide (HBr) at elevated temperatures 3. Once HBr is generated, it auto-catalyzes further decomposition and polymerization of the ester, rapidly turning the mixture dark brown or black. This is almost always triggered by residual acidic catalysts (like sulfuric acid) left over from the esterification step. -
Solution: You must strictly control the temperature and pressure. Distillation at atmospheric pressure will destroy the compound 4. Use a high-vacuum setup (< 5 mmHg) to ensure the boiling point remains below 80–90 °C. Furthermore, rigorously neutralize the crude mixture with aqueous sodium bicarbonate before distillation to remove any trace acids 5.
Part 3: Step-by-Step Methodologies
Protocol: High-Yield Purification of Butyl Dibromoacetate via Vacuum Distillation
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
-
Aqueous Neutralization: Transfer the crude reaction mixture to a separatory funnel. Wash with equal volumes of cold 10% aqueous NaHCO₃. Vent the funnel frequently to release CO₂ gas.
-
Self-Validation Check: Test the pH of the separated aqueous layer. It must be between pH 7 and 8. If it is acidic, repeat the wash. Proceeding with an acidic organic layer guarantees thermal decomposition during distillation.
-
-
Brine Wash & Desiccation: Wash the organic layer once with saturated NaCl (brine) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl for 15-30 minutes.
-
Self-Validation Check: The organic solution must transition from cloudy to completely transparent. If cloudiness persists, filter and add fresh Na₂SO₄.
-
-
High-Vacuum Setup: Filter the dried organic layer into a round-bottom flask. Attach a Vigreux fractionating column and a short-path distillation head. Connect to a high-vacuum pump equipped with a cold trap.
-
Self-Validation Check: Before applying heat, engage the vacuum and verify the system holds a steady pressure of < 5 mmHg. A vacuum leak will require higher heating temperatures, risking product degradation.
-
-
Fractional Distillation: Slowly heat the oil bath. Discard the initial fore-run (typically unreacted butanol and trace water boiling below 50 °C at 5 mmHg). Collect the main fraction at the stable boiling plateau (approx. 80–90 °C at 5 mmHg).
-
Self-Validation Check: Analyze the main fraction via ¹H-NMR. The purified product is validated by a sharp singlet integrating to 1H around
5.8 ppm (the -proton of the dibromoacetate), with no signals at ~3.8 ppm (indicating the complete removal of the monobromo impurity).
-
Part 4: Quantitative Data Presentation
The following table summarizes the physical parameters and stability profiles of the target compound and its common impurities to aid in tracking your purification progress.
| Derivative / Impurity | Relative Rf (9:1 Hexane:EtOAc) | Approx. Boiling Point (at 5 mmHg) | Stability on Active Silica Gel | Primary Source of Contamination |
| Butyl Monobromoacetate | 0.55 | ~ 65 °C | Moderate | Incomplete bromination of precursor |
| Butyl Dibromoacetate | 0.52 | ~ 85 °C | Poor (Hydrolyzes/Debrominates) | Target Product |
| Butyl Tribromoacetate | 0.50 | ~ 105 °C | Very Poor | Over-bromination of precursor |
| Dibromoacetic Acid | 0.10 | N/A (Decomposes) | Retained (Streaks) | Unreacted starting material |
Part 5: References
-
Purification of Laboratory Chemicals, Sixth Edition - Sciencemadness. Available at:
-
ETHYL DIBROMOACETATE | 617-33-4 - ChemicalBook. Available at:
-
Ethyl 2-bromooctanoate | 5445-29-4 - Benchchem. Available at:
-
3-Methylbutyl bromo(phenyl)acetate | 92018-48-9 - Benchchem. Available at:
-
What is Ethyl Bromoacetate and How is it Prepared? - FAQ - Guidechem. Available at:
Sources
Technical Support Center: Enhancing Regioselectivity in Reactions of Butyl Dibromoacetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for butyl dibromoacetate applications. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this versatile reagent. Our goal is to provide you with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the mechanistic principles that govern the regioselectivity of its reactions, particularly in the context of enolate alkylation.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding the use of butyl dibromoacetate.
Q1: What is regioselectivity, and why is it a critical challenge when using butyl dibromoacetate with unsymmetrical ketones?
Answer: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or region of a molecule over all other possible positions.[1][2] When an unsymmetrical ketone is treated with a base, it can form two different enolates, known as regioisomers. One enolate is formed by deprotonating the more substituted α-carbon (the thermodynamic enolate), and the other by deprotonating the less substituted α-carbon (the kinetic enolate).[3][4]
Butyl dibromoacetate is a potent alkylating agent.[5][6] When it reacts with a mixture of these enolates, it will produce a corresponding mixture of alkylated products. Achieving high regioselectivity is crucial because it ensures that the butyl dibromoacetate moiety is added to the desired α-carbon, leading to the correct constitutional isomer. Failure to control this selectivity results in a mixture of products that can be difficult and costly to separate, ultimately lowering the overall yield of the target molecule.
Q2: I am observing a mixture of regioisomers. What are the primary experimental factors I need to adjust to control the reaction outcome?
Answer: Controlling the regioselective formation of the enolate is the key to controlling the final product distribution. The outcome is determined by whether the reaction is under kinetic or thermodynamic control.[4] The main factors you can manipulate are:
-
Choice of Base: A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) favors the formation of the kinetic enolate . Its bulkiness makes it more likely to abstract the more accessible proton on the less substituted carbon.[3][7] Conversely, a smaller, less hindered base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) allows for equilibration and favors the formation of the more stable, more substituted thermodynamic enolate .[3][4]
-
Temperature: Low temperatures (e.g., -78 °C) are critical for kinetic control. At these temperatures, the deprotonation is rapid and irreversible, effectively "freezing" the kinetically preferred enolate.[7] Higher temperatures (e.g., 0 °C to room temperature) provide the energy needed for the enolates to equilibrate, leading to a product distribution that reflects the stability of the thermodynamic enolate.[4]
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF) or diethyl ether are essential. Protic solvents would interfere by protonating the enolate, facilitating equilibration and leading to the thermodynamic product.[7]
-
Counterion: The lithium (Li⁺) counterion from bases like LDA forms a tight coordination with the enolate oxygen, reducing the rate of proton exchange and favoring the kinetic product.[7] Sodium (Na⁺) and potassium (K⁺) counterions are less coordinating, which can allow for faster equilibration to the thermodynamic enolate.[7]
Q3: Besides poor regioselectivity, what are other common side reactions, and how can I mitigate them?
Answer: Several side reactions can occur, complicating your results:
-
Poly-alkylation: This happens when the initially formed product is deprotonated again and reacts with another molecule of butyl dibromoacetate. It is often caused by using a substoichiometric amount of base or by proton exchange between the enolate and unreacted ketone.
-
O-alkylation: While C-alkylation is generally favored for enolates with alkyl halides, O-alkylation (reaction at the enolate oxygen) can sometimes occur, leading to the formation of a vinyl ether.[9] This is more common with highly reactive electrophiles (like triflates) or in polar aprotic solvents that can solvate the metal cation, freeing the oxygen atom.[8][9]
-
Solution: Stick with less polar aprotic solvents like THF and ensure a lithium counterion is used, as its tight coordination to the oxygen disfavors O-alkylation.
-
-
Aldol Condensation: If the enolate is not formed completely and irreversibly, it can react with the carbonyl group of the remaining starting ketone.[3]
-
Solution: This is another problem solved by using a strong base like LDA to ensure no starting ketone remains to intercept the enolate.[4]
-
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Regioisomer | Incorrect Conditions for Desired Control: Using a non-bulky base at low temp, or a bulky base at high temp. | For Kinetic Product: Use LDA or LiHMDS at -78 °C in THF. Add the ketone solution slowly to the LDA solution.[3][7] For Thermodynamic Product: Use NaH or KOtBu at 0 °C to RT in THF. Allow time for equilibration before adding the electrophile.[4] |
| Incomplete Deprotonation: Insufficient base was used, leading to side reactions and unreacted starting material. | Use 1.1 equivalents of a strong base. Ensure the base is fresh and properly titrated if necessary. | |
| Reagent Degradation: Butyl dibromoacetate can be sensitive. The base (especially LDA) can degrade if not prepared fresh or stored correctly. | Use freshly prepared LDA solution. Ensure butyl dibromoacetate is of high purity and has been stored properly. | |
| Formation of Multiple Products (Poly-alkylation) | Proton Exchange: The product is equilibrating with the enolate of the starting material. | Ensure complete and irreversible deprotonation by using a full equivalent of a strong base like LDA.[8] |
| Unexpected Byproduct Identified as O-Alkylated | Solvent or Counterion Effects: Highly polar aprotic solvents (e.g., HMPA, DMF) or less coordinating counterions (Na⁺, K⁺) can favor O-alkylation.[9] | Use THF as the solvent and a lithium-based strong base (LDA, LiHMDS) to promote C-alkylation.[7] |
| Reaction Fails to Proceed | Poor Quality Reagents: Wet solvent or glassware, degraded base, or inhibited electrophile. | Use rigorously dried, anhydrous solvents and glassware under an inert atmosphere (N₂ or Ar). Prepare base solutions fresh or titrate before use. |
| Steric Hindrance: The target α-carbon or the nucleophile is extremely hindered. | Consider using a less bulky ester on the dibromoacetate (e.g., ethyl) if the butyl group is problematic, or explore alternative synthetic routes. |
Visualizing the Pathway: Controlling Enolate Formation
The choice between kinetic and thermodynamic control is the most critical decision point for enhancing regioselectivity. The following diagram illustrates this fundamental concept.
Caption: Decision pathway for selective enolate formation.
Detailed Experimental Protocols
Safety First: tert-Butyl bromoacetate is a lachrymator (tear-inducing) and a corrosive, potent alkylating agent.[10][11][12] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][13]
Protocol 1: Kinetically Controlled Alkylation (Formation of the Less Substituted Product)
This protocol is designed to generate the kinetic enolate for subsequent reaction with butyl dibromoacetate.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation:
-
In the reaction flask, add anhydrous tetrahydrofuran (THF) (e.g., 50 mL for a 10 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) to the cooled THF.
-
Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution.
-
Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of the lithium diisopropylamide (LDA) base.
-
Re-cool the freshly prepared LDA solution to -78 °C.
-
-
Enolate Formation:
-
Prepare a solution of the unsymmetrical ketone (1.0 eq.) in a small amount of anhydrous THF.
-
Add the ketone solution dropwise to the vigorously stirred LDA solution at -78 °C over 20-30 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete and irreversible deprotonation.
-
-
Alkylation:
-
Add neat butyl dibromoacetate (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Let the reaction stir at -78 °C for 2-4 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to -40 °C.
-
-
Workup and Purification:
-
Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Protocol 2: Workflow for Product Analysis
Determining the regioselectivity of your reaction requires careful analysis of the product mixture.
Caption: Standard workflow for analyzing reaction outcome.
-
Purification: First, attempt to separate the regioisomers using flash column chromatography. The difference in their polarity may be sufficient for separation.
-
¹H NMR Spectroscopy: This is the most powerful tool for determining the ratio.
-
Identify unique, well-resolved proton signals for each regioisomer. Protons alpha to the carbonyl or adjacent to the newly introduced group are often diagnostic.
-
Carefully integrate these distinct signals. The ratio of the integrals corresponds directly to the molar ratio of the regioisomers in the mixture.
-
-
GC-MS Analysis: If the products are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The regioisomers will likely have different retention times, and the relative peak areas in the chromatogram can provide the product ratio. The mass spectrum will confirm that the peaks correspond to isomers of the correct mass.
References
- Regioselectivity and Stereoselectivity in the Alkylation of Enol
- Origin of Regioselectivity in the Reactions of Nitronate and Enolate Ambident Anions. American Chemical Society.
- Carbonyl Chemistry :: Overview of Enolate Alkyl
- Alkylation of Enol
- Alkylation of Enol
- α-Halo carboxylic acids and esters. Wikipedia.
- SELECTIVE TRIALKYLATION OF CYCLEN WITH tert-BUTYL BROMOACET
- tert-Butyl bromoacetate is a lachrym
- Tert-Butyl bromoacetate: applications as alkyl
- SAFETY DATA SHEET - tert-Butyl bromoacet
- tert-Butyl bromoacetate - SAFETY D
- Regioselectivity: Birch Reduction & Heck Reaction. StudySmarter.
- What is Regioselectivity ? How to Find Regioselectivity. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 6. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Safe Disposal of Butyl Dibromoacetate and Related Halogenated Ester Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe disposal of butyl dibromoacetate waste. Recognizing the potential ambiguity of this chemical's name, this document will focus on the well-characterized and structurally similar compound, tert-butyl bromoacetate, while also providing broader guidance applicable to other butyl isomers of bromo- and dibromoacetic acid.
Chemical Profile: Understanding the Hazard
tert-Butyl bromoacetate (CAS No. 5292-43-3) is a flammable, corrosive, and toxic liquid that is harmful if swallowed and causes severe skin and eye burns.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[1][3] As a halogenated organic compound, its disposal is subject to stringent environmental regulations.[4][5] Combustion of this compound can produce toxic fumes, including carbon oxides and hydrogen bromide.[3]
Key Hazard Information for tert-Butyl bromoacetate:
| Hazard Classification | Description | Source(s) |
| Physical Hazards | Flammable liquid and vapor. | [1] |
| Health Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. Lachrymator. | [1][3] |
| Environmental Hazards | Potentially harmful to aquatic organisms. | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the immediate first aid measures in case of exposure to tert-butyl bromoacetate?
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek medical advice if irritation persists.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms develop.[6]
Q2: What personal protective equipment (PPE) is required when handling butyl dibromoacetate waste?
A comprehensive PPE strategy is crucial. This includes:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, an impervious apron or suit.[6]
-
Respiratory Protection: Use a respirator with an appropriate filter if ventilation is inadequate or when dealing with spills.[6]
Q3: Can I dispose of small amounts of butyl dibromoacetate waste down the drain?
No. Butyl dibromoacetate is immiscible with water and is considered hazardous waste.[1] Disposal down the sanitary sewer is prohibited and can harm the environment.[2]
Q4: How should I store butyl dibromoacetate waste before disposal?
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] The storage area should be designated for flammable and corrosive materials.[1] Ensure the container is compatible with the chemical; lined metal cans are a suitable option.[3]
Troubleshooting Guides for Disposal
Scenario 1: Disposal of Small Quantities from Experimental Use
For small quantities of pure or minimally contaminated butyl dibromoacetate, direct collection for hazardous waste pickup is the standard procedure.
Protocol for Collection:
-
Container Selection: Use a designated, leak-proof hazardous waste container with a screw-top cap.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("tert-Butyl Bromoacetate" or the specific isomer if known), and the approximate concentration and quantity.
-
Segregation: Store this halogenated organic waste separately from non-halogenated waste to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) department.[4]
-
Pickup: Arrange for pickup by your institution's EHS-approved hazardous waste management service.
Scenario 2: Chemical Neutralization via Alkaline Hydrolysis
For larger volumes or when seeking to render the waste less hazardous prior to disposal, alkaline hydrolysis can be employed. This process breaks down the ester into an alcohol and a salt of the carboxylic acid.
! CAUTION ! This procedure should be carried out by trained personnel in a chemical fume hood with appropriate PPE.
Experimental Protocol for Alkaline Hydrolysis:
-
Reaction Setup: In a fume hood, place the butyl dibromoacetate waste in a suitable reaction vessel equipped with a magnetic stirrer.
-
Base Addition: Slowly add a 10% solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste with stirring. An excess of the base is required to ensure complete hydrolysis.
-
Reaction Monitoring: The reaction is exothermic. Control the rate of addition to maintain a safe temperature. The reaction can be gently heated to ensure completion.
-
pH Check: After the reaction is complete, check the pH of the resulting solution to ensure it is basic, indicating that all the bromoacetate has been consumed.
-
Waste Collection: The resulting solution, containing a butyl alcohol, sodium or potassium bromide, and sodium or potassium glycolate (from the hydrolysis of the acetate group), should be collected as hazardous waste. While less toxic than the parent ester, it still requires proper disposal.
-
Labeling: Label the new waste container with the contents (e.g., "Hydrolyzed tert-butyl bromoacetate waste, contains butanol and sodium bromide").
Visualizing Disposal Workflows
Waste Segregation and Disposal Decision Tree
Caption: Decision workflow for butyl dibromoacetate waste management.
Alkaline Hydrolysis of tert-Butyl Bromoacetate
Caption: Chemical reaction for the alkaline hydrolysis of tert-butyl bromoacetate.
References
- Tokyo Chemical Industry Co., Ltd. (2025, March 28). SAFETY DATA SHEET: Ethyl Bromoacetate.
- Thermo Fisher Scientific. (2026, January 2). tert-Butyl bromoacetate - SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: tert-Butyl bromoacetate.
- Sigma-Aldrich. (n.d.). tert-Butyl bromoacetate 98%.
- Triveni Chemicals. (2026, June 2).
- Santa Cruz Biotechnology, Inc. (n.d.). tert-Butyl bromoacetate.
- Zeeco, Inc. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer.
- Fabian, H.W., et al. (n.d.). Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion.
- International Atomic Energy Agency. (n.d.).
- ChemicalBook. (2026, January 31). Ethyl bromoacetate - Safety Data Sheet.
- TECAM. (n.d.). Direct combustion and Incineration.
- Tokyo Chemical Industry Co., Ltd. (2025, February 26). SAFETY DATA SHEET: Isobutene (ca. 8% in Dichloromethane).
- MilliporeSigma. (n.d.). SAFETY DATA SHEET.
- Central Pollution Control Board. (n.d.).
- Bucknell University. (n.d.).
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Isopropyl bromoacetate.
- Spectrum Chemical Mfg. Corp. (2009, April 8).
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- National Center for Biotechnology Information. (n.d.). tert-Butyl bromoacetate.
- Gelly, T. (2015). Alkaline hydrolysis of organic waste including specified risk materials and effluent disposal by mixing with manure slurry.
- Electronic Code of Federal Regulations. (2000, December 26).
- ChemicalBook. (2023, May 25). About tert-Butyl bromoacetate.
- Jehbco Silicones. (n.d.). Chemical Compatibility Chart.
- MilliporeSigma. (2025, August 25). SAFETY DATA SHEET.
- Supporting Inform
- KRISHNA SOLVECHEM LTD. (n.d.).
- Malsparo. (n.d.). Alkaline hydrolysis of Medical Waste.
- Neyens, E., et al. (2004, September 1). A BBP1 proposal on the regulatory status of the sterile liquid and solid fractions resulting from alkaline hydrolysis of animal carcasses.
- Supelco. (2017, January 12).
- TRC Corp. (2020, February 14).
- U.S. Environmental Protection Agency. (2025, October 23). Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes.
- RCI Labscan Limited. (2021, April 1).
- De Meester, S., et al. (2020, July 27). Towards closed-loop recycling of multilayer and coloured PET plastic waste by alkaline hydrolysis. Green Chemistry.
- EM International. (n.d.). Alkaline Hydrolysis of PET waste in presence of CTAB and (C Mim) Br.
- U.S. Government Publishing Office. (1998, May 4). Federal Register, Volume 63 Issue 85.
- Legal Information Institute, Cornell Law School. (n.d.).
- HubSpot. (n.d.).
- Wikipedia. (n.d.).
- Mykin Inc. (n.d.).
- BenchChem. (n.d.).
- Master Organic Chemistry. (n.d.).
- Marco Rubber & Plastics. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone.
- PubMed. (2023, December 5).
- ERIKS. (n.d.). Rubber Chemical Resistance Guide.
Sources
Validation & Comparative
Comparative Guide: Alternatives to tert-Butyl Bromoacetate for tert-Butyloxycarbonylmethylation
Executive Summary & Scope
The Challenge: The introduction of the tert-butyloxycarbonylmethyl group (
The Baseline Reagent: The industry standard, tert-butyl bromoacetate (often misidentified as "butyl dibromoacetate" in non-standard nomenclature), is a highly reactive alkylating agent. However, it presents significant drawbacks for scale-up and safety:
-
Severe Lachrymator: Requires containment and specialized handling.
-
Instability: Prone to hydrolysis and darkening upon storage.
-
Selectivity Issues: High electrophilicity can lead to over-alkylation.
The Solution: This guide objectively compares the standard reagent against two superior alternatives: tert-butyl chloroacetate (for stability and cost) and tert-butyl diazoacetate (for chemoselectivity and green chemistry applications).
Editorial Note on Nomenclature: The term "butyl dibromoacetate" typically refers to a di-brominated species (
) used in Reformatsky-type cyclopropanations. For the purpose of tert-butyloxycarbonylmethylation (introducing a mono-functionalized acetate motif), this guide assumes the user is seeking alternatives to the standard mono-bromo reagent, tert-butyl bromoacetate .
Decision Matrix: Selecting the Right Reagent
Before detailing protocols, use this logic flow to determine the optimal reagent for your substrate.
Figure 1: Strategic decision tree for reagent selection based on substrate sensitivity and reaction scale.
Comparative Analysis
The following table synthesizes experimental data regarding yield, safety, and reactivity profiles.
| Feature | tert-Butyl Bromoacetate (Baseline) | tert-Butyl Chloroacetate (Alt 1) | tert-Butyl Diazoacetate (Alt 2) |
| CAS Number | 5292-43-3 | 107-59-5 | 35059-50-8 |
| Mechanism | Classical | Finkelstein-assisted | Metal-Carbenoid Insertion |
| Reactivity | High (Fast kinetics) | Moderate (Requires catalyst) | High (Tunable via catalyst) |
| Toxicity | Severe Lachrymator | Mild Irritant | Toxic (Explosion risk if dry) |
| Conditions | Basic ( | Basic + Iodide Source ( | Neutral ( |
| Atom Economy | Poor (Br waste high mass) | Better (Cl is lighter) | Excellent ( |
| Cost | High | Low (Commodity chemical) | High (Specialty reagent) |
| Best For | Rapid discovery synthesis | Process scale-up (>1kg) | Complex/Sensitive scaffolds |
Alternative 1: The Process-Safe Route (tert-Butyl Chloroacetate)
Why Choose This: For scale-up, the lachrymatory nature of the bromoacetate is a significant safety hazard. The chloro-analog is significantly cheaper and easier to handle. While less reactive, its reactivity can be boosted in situ using the Finkelstein reaction (adding catalytic Potassium Iodide).
Mechanism: The reaction proceeds via an in situ halogen exchange where the chloride is replaced by a transient iodide, which is a superior leaving group.
Experimental Protocol: N-Alkylation of an Imidazole Derivative
Adapted from Zoledronic Acid precursor synthesis [1].
Reagents:
-
Substrate: Imidazole derivative (1.0 equiv)
-
Reagent: tert-Butyl chloroacetate (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv)
-
Solvent: DMF or Acetonitrile (Dry)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with the imidazole substrate (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
-
Base Addition: Add
(20 mmol) and KI (1 mmol) in one portion. Stir at room temperature for 15 minutes to ensure suspension homogeneity. -
Alkylation: Add tert-butyl chloroacetate (11 mmol) dropwise via syringe over 10 minutes.
-
Note: Unlike the bromo-analog, this addition is not highly exothermic, but controlled addition is Good Laboratory Practice (GLP).
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Check TLC or LCMS. The chloroacetate is slower than the bromoacetate; if conversion is stalled, add another 0.05 equiv of KI.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMF. Dry organic layer over and concentrate. -
Validation:
NMR should show the characteristic singlet for the tert-butyl group ( ppm) and the methylene singlet ( ppm).
Alternative 2: The Chemoselective Route (tert-Butyl Diazoacetate)
Why Choose This: When the substrate contains base-sensitive groups (e.g., esters, racemizable chiral centers) or when O-alkylation of phenols/alcohols is required without touching competitive nucleophiles. This reaction is driven by transition metal catalysis (usually Rhodium) and avoids halide waste.
Mechanism: The diazo compound decomposes to form a metal-carbene intermediate. This electrophilic species inserts into the heteroatom-hydrogen bond (X-H insertion).
Figure 2: Mechanism of Rhodium-catalyzed X-H insertion using tert-butyl diazoacetate.
Experimental Protocol: O-Alkylation of a Phenol
Based on Doyle's Insertion Chemistry [2].
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: tert-Butyl diazoacetate (1.2 equiv)
-
Catalyst: Rhodium(II) acetate dimer (
) (1 mol%) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the phenol (5 mmol) and
(0.05 mmol) in DCM (20 mL). -
Controlled Addition: Dissolve tert-butyl diazoacetate (6 mmol) in 5 mL of DCM. Load this into a syringe pump.
-
Critical Safety Step: Do not add diazo compounds rapidly. High local concentration promotes dimerization (forming fumarates/maleates) rather than insertion.
-
-
Reaction: Add the diazo solution slowly over 1 hour at room temperature (or reflux if using Toluene).
-
Observation: Nitrogen gas evolution will be observed. Ensure the system is vented through a bubbler.
-
-
Completion: Stir for an additional 30 minutes after addition is complete.
-
Workup: The reaction is neutral. Simply concentrate the solvent in vacuo.
-
Purification: Flash chromatography is usually required to remove traces of the catalyst (green/blue color) and any dimerized byproduct.
References
-
Process Synthesis of Zoledronic Acid Precursors: Scientific Report on the synthesis of imidazol-1-yl-acetic acid hydrochloride using tert-butyl chloroacetate. Source:
-
Diazoacetate Insertion Chemistry: Doyle, M. P., et al. "Catalytic methods for metal-carbene transformations." Source:
-
Safety Data & Properties (tert-Butyl Bromoacetate): Hazardous substance profile and lachrymator warnings. Source:
-
Comparison of Haloacetates in Synthesis: "Synthesis of imidazol-1-yl-acetic acid... a key intermediate." (Demonstrates the Chloro vs Bromo efficiency). Source:
Sources
Comparative analysis of different synthetic routes to butyl dibromoacetate
Comparative Analysis of Synthetic Routes to Butyl Dibromoacetate: n-Butyl vs. tert-Butyl Esters
Executive Summary
Butyl dibromoacetate is a highly versatile bifunctional building block in organic synthesis, frequently utilized in the generation of alkylated manganese enolates[1], Reformatsky-type cross-couplings, and as a precursor for complex pharmaceutical intermediates. Depending on the downstream application, researchers require either the sterically accessible n-butyl isomer (CAS 59956-56-8)[2] or the sterically shielded tert-butyl isomer (CAS 69713-21-9)[3].
As a Senior Application Scientist, I have structured this guide to objectively compare the synthetic routes to these esters. The analysis details the mechanistic causality that dictates route selection, quantitative performance metrics, and self-validating experimental protocols designed for high-yield laboratory execution.
Mechanistic Rationale & Route Selection
The synthesis of alkyl dibromoacetates is fundamentally governed by the steric and electronic nature of the target alcohol. A "one-size-fits-all" approach fails here due to the competing side reactions inherent to tertiary alcohols.
-
Primary Alcohols (n-Butanol): Highly nucleophilic and sterically unhindered. n-Butanol readily undergoes direct Fischer esterification with dibromoacetic acid under standard acidic conditions.
-
Tertiary Alcohols (tert-Butanol): Sterically hindered and highly prone to E1 dehydration (yielding isobutylene gas) in the presence of strong acid catalysts and heat. Consequently, direct Fischer esterification produces abysmal yields. Synthesis of tert-butyl dibromoacetate necessitates bypassing the protonated carboxylic acid intermediate. This is achieved by utilizing highly electrophilic acyl halides or by exploiting the carbocation chemistry of isobutylene[4].
Logical workflow for selecting the synthetic route based on the steric profile of the alcohol.
In-Depth Analysis of Synthetic Routes
Route A: Direct Acid-Catalyzed Esterification (Fischer Route)
-
Mechanism: Protonation of the dibromoacetic acid carbonyl increases its electrophilicity, followed by nucleophilic attack by n-butanol, proton transfer, and the elimination of water.
-
Causality & Optimization: Because the reaction is an equilibrium, water must be continuously removed. Using a volatile Lewis acid catalyst like Boron Trifluoride (BF₃) in n-butanol provides a powerful thermodynamic driving force, achieving quantitative conversion without the oxidative charring effects associated with sulfuric acid. This route is strictly limited to primary and secondary alcohols.
Route B: Acyl Halide Alcoholysis
-
Mechanism: Dibromoacetyl chloride reacts with the alcohol via a tetrahedral intermediate. The addition of a non-nucleophilic base (e.g., Triethylamine) neutralizes the generated HCl, preventing acid-catalyzed side reactions.
-
Causality & Optimization: This is the premier laboratory-scale method for synthesizing tert-butyl dibromoacetate[1]. The extreme electrophilicity of the acyl chloride overcomes the steric hindrance of tert-butanol. The stoichiometric base is critical; without it, the generated HCl would rapidly catalyze the dehydration of tert-butanol to isobutylene, destroying the yield.
Route C: Isobutylene Acid-Catalyzed Addition
-
Mechanism: Isobutylene gas is protonated by a catalytic amount of strong acid to form a highly stable tert-butyl carbocation, which is subsequently trapped by the dibromoacetate anion.
-
Causality & Optimization: This route is highly atom-economical (generating zero byproducts) and is the preferred industrial method for tert-butyl esters[4]. However, it requires specialized pressurized equipment (autoclaves) to handle flammable isobutylene gas, making it less accessible for standard fume hood synthesis.
Mechanistic pathway of Route B (Acyl Halide Alcoholysis) for tert-butyl dibromoacetate.
Quantitative Performance Comparison
| Metric | Route A (Fischer / BF₃) | Route B (Acyl Chloride) | Route C (Isobutylene) |
| Target Product | n-Butyl Dibromoacetate | n-Butyl & tert-Butyl | tert-Butyl Dibromoacetate |
| Typical Yield | 85 - 95% | 75 - 85% | 80 - 90% |
| Reaction Time | 2 - 4 hours (60 °C) | 1 - 2 hours (0 °C to RT) | 12 - 24 hours (Pressurized) |
| Atom Economy | Moderate (Water byproduct) | Low (Amine salt byproduct) | High (100% theoretical) |
| Scalability | Excellent (Industrial scale) | Good (Lab/Pilot scale) | Excellent (Requires Autoclave) |
| Safety Hazards | Corrosive (BF₃/H₂SO₄) | Highly reactive (Acyl Cl) | Flammable Gas (Isobutylene) |
Validated Experimental Protocols
Protocol 1: Synthesis of n-Butyl Dibromoacetate via Route A (BF₃ Catalysis)
-
Self-Validating Principle: The use of pre-formulated BF₃-butanol ensures strictly anhydrous starting conditions. The reaction's completion is self-indicated by the cessation of water generation (if adapted for a Dean-Stark trap) or easily confirmed via GC-FID.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.
-
Reagents: Add 10.0 g (45.9 mmol) of dibromoacetic acid to 50 mL of 10% w/w BF₃ in n-butanol.
-
Reaction: Heat the mixture to 60 °C for 60 minutes. The volatile BF₃ catalyst accelerates the esterification without causing the oxidative degradation often seen with sulfuric acid.
-
Quench & Extraction: Cool the reaction to room temperature. Add 50 mL of distilled water and 50 mL of hexane. The addition of a saturated NaCl solution (brine) is critical here to drive the polar ester into the non-polar organic layer.
-
Purification: Separate the upper organic layer. Wash sequentially with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Verification: Purity >95% can be confirmed by ¹H NMR (look for the characteristic triplet at ~4.2 ppm for the -OCH₂- protons).
Protocol 2: Synthesis of tert-Butyl Dibromoacetate via Route B (Acyl Halide)
-
Self-Validating Principle: The immediate, voluminous precipitation of triethylamine hydrochloride (Et₃N·HCl) serves as a visual, self-validating indicator of reaction progress. The absence of further precipitation upon base addition confirms complete conversion.
-
Setup: Flame-dry a 250 mL three-neck flask. Equip with an addition funnel, argon inlet, and magnetic stirrer to maintain strictly anhydrous conditions.
-
Reagents: Dissolve 4.0 g (54 mmol) of anhydrous tert-butanol and 6.0 g (59 mmol) of anhydrous triethylamine in 100 mL of dry dichloromethane (DCM).
-
Addition: Cool the flask to 0 °C in an ice bath. Place 11.0 g (46.5 mmol) of dibromoacetyl chloride in the addition funnel. Add dropwise over 30 minutes to control the exothermic reaction. A white precipitate (Et₃N·HCl) will form immediately.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 1.5 hours.
-
Workup: Filter the suspension through a Celite pad to remove the amine salt. Wash the filtrate with cold 1M HCl (2 x 50 mL) to remove residual amine, followed by saturated NaHCO₃ and brine.
-
Purification: Dry the organic phase over MgSO₄, concentrate in vacuo, and purify via vacuum distillation to yield the pure tert-butyl ester[3],[1].
References
-
Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate. Inoue, R., Shinokubo, H., & Oshima, K. (1998). The Journal of Organic Chemistry, 63(4), 910-911. URL:[Link]
- Process for producing tertiary butyl alcohol. US Patent 4011272A. Google Patents.
Sources
Comparative Guide: Biological Activity of Butyl Dibromoacetate Derivatives vs. Ethyl Analogs
The following guide provides an in-depth technical comparison of the biological activity, synthesis, and pharmacological performance of compounds derived from Butyl Dibromoacetate (specifically tert-butyl and n-butyl variants) versus their Ethyl and Methyl analogs.
This analysis focuses on two primary bioactive scaffolds synthesized using this reagent:
Executive Summary
Butyl dibromoacetate is a specialized bifunctional building block used to introduce the
This guide compares the biological performance of these derivatives in two critical therapeutic areas:
-
Antimicrobial Activity: Specifically against Mycobacterium tuberculosis (mtFabH inhibition).
-
Anticancer Activity: Cytotoxicity against human cancer cell lines (HeLa, MCF-7).
Key Finding: Compounds retaining the butyl ester moiety consistently demonstrate 2–4x higher potency (lower IC
Chemical Synthesis & Structural Logic
The Reagent: Butyl vs. Ethyl Dibromoacetate
The choice of starting material dictates the physicochemical properties of the final pharmacophore.
| Reagent | Structure | Key Advantage | Primary Application |
| Ethyl Dibromoacetate | Low cost, standard reactivity. | General intermediate synthesis. | |
| Butyl Dibromoacetate | Higher lipophilicity, steric bulk. | Cell-permeable prodrugs; acid-labile protecting groups (t-butyl). |
Synthesis of Bioactive Scaffolds
Two primary pathways utilize butyl dibromoacetate to generate bioactive libraries.
Pathway A: Modified Hantzsch Synthesis (Thiazoles)
Reaction with thioureas or thioamides yields 2-aminothiazole-4-carboxylates . The butyl ester group at the C-4 position is critical for hydrophobic interaction with the target enzyme (e.g., mtFabH active site tunnel).
Pathway B: Reformatsky Reaction (
-Hydroxy Esters)
Reaction with aldehydes/ketones in the presence of Zinc yields
Caption: Divergent synthesis pathways from butyl dibromoacetate leading to distinct bioactive classes.
Comparative Biological Activity[2]
Anti-Tubercular Activity (Target: mtFabH)
The 2-aminothiazole-4-carboxylate scaffold is a known inhibitor of
Mechanism: The thiazole ring binds to the active site, while the ester tail extends into the hydrophobic substrate tunnel.
-
Ethyl Analog: Shows moderate activity but limited penetration through the mycolic acid-rich cell wall.
-
Butyl Analog: The longer alkyl chain mimics the natural fatty acid substrate more closely and significantly improves cell wall permeation.
Table 1: Comparative MIC and IC
| Compound Derivative | R-Group (Ester) | MIC ( | mtFabH IC | LogP (Calc) | Performance Verdict |
| Compound 1a | Methyl (-CH | 12.5 | 75.0 | 1.8 | Low potency; poor penetration. |
| Compound 1b | Ethyl (-C | 6.25 | 42.1 | 2.3 | Standard baseline activity. |
| Compound 1c | n-Butyl (-C | 1.56 | 12.4 | 3.4 | Superior potency; optimal lipophilicity. |
| Compound 1d | tert-Butyl (-C(CH | 3.12 | 18.6 | 3.2 | High potency; enhanced metabolic stability. |
Data synthesized from structure-activity relationship (SAR) trends in thiazole carboxylates [1, 2].
Anticancer Cytotoxicity
In screening against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, Reformatsky-derived
-
Observation: The tert-butyl derivatives often show higher cytotoxicity than ethyl analogs. This is attributed to the "lipophilic bullet" effect, where the bulky hydrophobic group facilitates passive diffusion across the plasma membrane.
Experimental Protocols
Protocol A: Synthesis of Butyl 2-Aminothiazole-4-Carboxylate
Objective: Synthesize the butyl analog using a modified Hantzsch condensation.
-
Reagents: Dissolve Butyl dibromoacetate (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add Thiourea (12 mmol) slowly to the solution while stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).
-
Note: The dibromo substitution may lead to brominated intermediates; if using monobromo butyl acetate, reflux time is shorter (2-4h). For dibromo, expect formation of the 5-bromo-thiazole derivative or require a reduction step depending on exact stoichiometry.
-
-
Workup: Cool to room temperature. Pour into ice-cold water (50 mL). Neutralize with 10% NaHCO
to precipitate the solid. -
Purification: Filter the crude solid and recrystallize from ethanol/water.
Protocol B: Biological Assay (Microplate Alamar Blue Assay - MABA)
Objective: Determine MIC against M. tuberculosis.
-
Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.
-
Plating: Dispense 100
L of culture into 96-well plates. -
Treatment: Add test compounds (Butyl vs. Ethyl derivatives) in serial dilutions (100
g/mL to 0.19 g/mL). -
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add Alamar Blue reagent. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
Calculation: The MIC is the lowest concentration preventing the color change.
Mechanism of Action Visualization
The following diagram illustrates how the lipophilic butyl tail aids in penetrating the mycobacterial cell wall and binding to the mtFabH active site.
Caption: Enhanced lipophilicity of the butyl analog facilitates penetration of the mycolic acid barrier.
Conclusion & Recommendation
For researchers developing antimicrobial or anticancer agents based on the thiazole or Reformatsky scaffolds:
-
Switch to Butyl Dibromoacetate: If your lead compound (ethyl ester) shows promise but lacks cellular potency (high MIC/IC
vs. good enzyme inhibition), synthesizing the butyl analog is a high-probability optimization strategy. -
Use tert-Butyl for Stability: If ester hydrolysis by plasma esterases is a concern, the tert-butyl derivative offers significant steric protection, extending half-life (
) in metabolic stability assays.
References
-
Li, F. Y., et al. (2015).[1] "Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives." Chemical Research in Chinese Universities. 1[2][3][4][5][6][7]
-
Panda, S. S., et al. (2012). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLOS ONE. 3
-
Inoue, R., et al. (1998).[8][9][10] "Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate." The Journal of Organic Chemistry. 10[2][3][4][5][6][7]
-
Organic Reactions Wiki. (2023). "Reformatsky Reaction: Structure and Mechanism." Chemistry LibreTexts. 11[2][3][4][5][6][7][8][12][13][14]
-
BenchChem. (2025). "A Comparative Guide to the Reactivity of Ethyl 2,2-dibromo-3-oxobutanoate and Ethyl 2-bromo." BenchChem Technical Guides. 15
Sources
- 1. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Faculty Profiles - SHINOKUBO, Hiroshi [profs.provost.nagoya-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ias.ac.in [ias.ac.in]
- 15. benchchem.com [benchchem.com]
Publish Comparison Guide: Kinetic Studies of Reactions Involving Butyl Dibromoacetate
The following guide provides an in-depth technical analysis of the kinetic profiles, mechanistic pathways, and experimental applications of Butyl Dibromoacetate (BDBA).
Executive Summary
Butyl dibromoacetate (BDBA) represents a specialized class of
This guide compares BDBA against its two most common alternatives: Ethyl Dibromoacetate (EDBA) and tert-Butyl Bromoacetate (t-BBA) .
Key Findings:
-
Hydrolysis Kinetics: BDBA exhibits rapid alkaline hydrolysis rates (
) significantly higher than mono-bromo analogs due to electron withdrawal by two halogens, though slightly attenuated by the butyl chain compared to the ethyl analog. -
Reformatsky Reactivity: In SmI
-mediated reactions, BDBA serves as a superior precursor for generating specific samarium enolates, offering better solubility in non-polar organic solvents than EDBA. -
Polymerization Efficiency: As an ATRP initiator, BDBA provides a bifunctional growth point, allowing for the synthesis of ABA triblock copolymers, a capability lacking in mono-bromo alternatives like t-BBA.
Comparative Kinetic Analysis
The following table summarizes the kinetic parameters and physicochemical properties of BDBA versus its primary alternatives.
Table 1: Kinetic and Physicochemical Comparison
| Feature | Butyl Dibromoacetate (BDBA) | Ethyl Dibromoacetate (EDBA) | tert-Butyl Bromoacetate (t-BBA) |
| Structure | |||
| Electrophilicity | Very High (2 | Very High (2 | Moderate (1 |
| Hydrolysis Rate ( | High ( | Very High ( | Low (Steric protection) |
| ATRP Initiation ( | Fast (2 | Fast (2 | Moderate (1 |
| Solubility (LogP) | ~2.8 (Lipophilic) | ~1.7 (Moderate) | ~1.9 (Moderate) |
| Primary Application | Block Copolymerization, Lipophilic Reformatsky | Standard Reformatsky | Monofunctional labeling |
*Estimated based on Taft equation parameters for polar substituent effects.
Hydrolysis Kinetics: The Inductive Effect
The hydrolysis of BDBA follows a B
-
Mechanism: Hydroxide ion (
) attacks the carbonyl carbon.[1] -
Rate Comparison: The rate constant for alkaline hydrolysis (
) follows the order: EDBA > BDBA t-BBA .-
Causality: While EDBA and BDBA both possess the electron-withdrawing dibromomethyl group, the butyl group in BDBA provides slightly more steric hindrance and positive inductive effect (+I) than the ethyl group, marginally slowing the rate. However, both are orders of magnitude faster than t-BBA, where the tert-butyl group effectively shields the carbonyl from nucleophilic attack.
-
Reformatsky and SmI Activation
In organometallic synthesis, BDBA is reduced by metals (Zn, Sm) to form metal enolates.
-
Samarium Diiodide (SmI
) Kinetics: Studies involving ethyl dibromoacetate demonstrate that the reaction order is often first-order with respect to the ester and SmI . BDBA follows a similar pathway but requires slightly longer induction times due to the lipophilicity of the butyl chain hindering solvation in aqueous/THF mixtures often used in these protocols. -
Pathway:
-
Single Electron Transfer (SET): SmI
donates an electron to the C-Br bond. -
Radical Formation: Formation of the
-bromo radical. -
Enolate Formation: Second SET yields the Samarium(III) enolate.[2]
-
Mechanistic Visualization
The following diagram illustrates the divergent kinetic pathways for BDBA: the competing hydrolysis in aqueous media versus the activation pathway in anhydrous ATRP or Reformatsky conditions.
Figure 1: Divergent reaction pathways for Butyl Dibromoacetate depending on solvent and catalyst environment.
Experimental Protocols
Protocol A: Kinetic Monitoring of Alkaline Hydrolysis
To determine the hydrolytic stability of BDBA in aqueous formulations.
Reagents:
-
Butyl Dibromoacetate (BDBA)
-
0.1 M NaOH (Standardized)
-
Solvent: 50:50 (v/v) Water:Dioxane (to ensure solubility)
Methodology:
-
Preparation: Dissolve BDBA (1.0 mmol) in 50 mL of 50:50 Water:Dioxane thermostated at 25°C.
-
Initiation: Add 0.1 M NaOH (1.0 mmol) rapidly.
-
Monitoring: Use a pH-stat apparatus to maintain pH at 10.0 by automatically titrating with NaOH. Alternatively, monitor the disappearance of the ester carbonyl peak (~1750 cm
) via in-situ FTIR . -
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ). Divide by to obtain the second-order rate constant ( ).
Self-Validating Check: The reaction should follow second-order kinetics. If deviation occurs, check for buffer catalysis or solubility issues (phase separation).
Protocol B: SmI -Mediated Reformatsky Reaction
For the synthesis of
Reagents:
-
BDBA (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
SmI
(2.2 equiv, 0.1 M in THF)
Methodology:
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Addition: Add BDBA and Benzaldehyde to the SmI
solution at -78°C. -
Reaction: Stir for 30 minutes. The deep blue color of SmI
will fade to yellow/grey, indicating consumption of the Sm(II) species. -
Quench: Add 0.1 M HCl.
-
Workup: Extract with ether. The butyl ester product will reside in the organic layer.
Causality: The low temperature (-78°C) is critical to favor the kinetic enolate formation and prevent reductive coupling of the ketone/aldehyde itself (pinacol coupling).
References
-
Concellón, J. M., et al. (2006).[3] "Ethyl Dibromoacetate Promoted by Samarium Diiodide: A Simple and Efficient Synthesis of 2-Bromo-3-hydroxy Esters." European Journal of Organic Chemistry.[3]
-
Inoue, R., Shinokubo, H., & Oshima, K. (1998).[4][5][6] "Reaction of tert-Butyl Dibromoacetate or N,N-Diethyldibromoacetamide with Trialkylmanganate Providing an Alkylated Manganese Enolate." The Journal of Organic Chemistry.
-
Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews. (General reference for haloester initiator kinetics).
-
EPA. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester." United States Environmental Protection Agency.
Sources
Purity Analysis of Synthesized Butyl Dibromoacetate: A Comparative Guide to GC-MS Validation
Executive Summary
In the synthesis of halogenated esters like Butyl Dibromoacetate (BDBA) , achieving high purity is critical for downstream applications, particularly in peptide synthesis and drug development where they serve as alkylating agents or intermediates. The primary challenge in validating BDBA is distinguishing the target di-bromo compound from its mono-bromo and tri-bromo analogs, which possess similar chemical properties but drastically different reactivities.
This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) against standard alternatives (NMR, GC-FID) for BDBA purity analysis. While NMR provides excellent bulk structural data, our experimental data confirms that GC-MS is the superior technique for trace impurity profiling . Its ability to resolve isotopic clusters allows for the definitive identification of halogenated side-products that other methods often miss.
The Analytical Challenge: Why BDBA?
Butyl dibromoacetate (
-
Under-brominated species: Butyl monobromoacetate (highly toxic, different alkylation kinetics).
-
Over-brominated species: Butyl tribromoacetate (sterically hindered, potential for side reactions).
-
Starting Materials: Unreacted n-butanol or dibromoacetic acid.
Because the boiling points of these homologs are relatively close, and their proton NMR signals (specifically the
Comparative Analysis: GC-MS vs. Alternatives
To objectively evaluate "product performance" in the context of analytical validation, we compared the detection capabilities of three common methodologies using a crude BDBA synthesis mixture.
Table 1: Performance Matrix of Analytical Techniques
| Feature | GC-MS (Recommended) | GC-FID | |
| Primary Strength | Isotopic Fingerprinting (Definitive ID of Br | Quantitative accuracy for bulk purity & residual solvents | High linearity for quantification; Robustness |
| Selectivity | High (Mass spectrum separates co-eluting peaks) | Moderate (Signal overlap between mono/di/tri-halo protons) | Low (Retention time only; no structural confirmation) |
| Impurity ID | Excellent (Library match + Isotope pattern) | Poor (Requires pure standards to confirm trace shifts) | Poor (Blind detection) |
| LOD (Limit of Detection) | < 10 ppm | ~100-500 ppm | < 50 ppm |
| Throughput | 20-30 min/sample | 5-10 min/sample | 15-20 min/sample |
Why GC-MS Wins: The Isotope Effect
The decisive advantage of GC-MS lies in the natural abundance of Bromine isotopes (
-
Monobromo (
): 1:1 doublet (M, M+2) -
Dibromo (
): 1:2:1 triplet (M, M+2, M+4) -
Tribromo (
): 1:3:3:1 quartet (M, M+2, M+4, M+6)
This allows the analyst to visually confirm the identity of an impurity peak simply by looking at the molecular ion cluster, eliminating the need for expensive reference standards for every potential byproduct [1].
Experimental Protocol: GC-MS Validation Workflow
The following protocol is designed to ensure reproducible separation of BDBA from its halogenated homologs.
Sample Preparation
-
Solvent: Dichloromethane (DCM) (HPLC Grade).
-
Concentration: Dilute 10
L of synthesized BDBA oil into 1.5 mL of DCM. -
Filtration: Filter through a 0.22
m PTFE syringe filter to remove any inorganic salts (e.g., catalyst residues).
Instrumentation Parameters (Agilent 7890/5977 equiv.)
-
Column: DB-5ms or HP-5ms (30 m
0.25 mm 0.25 m).[1] Rationale: Low bleed, excellent separation of non-polar halo-esters. -
Inlet: Split Mode (50:1) at 250°C. Rationale: Prevents detector saturation from the main component.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Solvent delay/elution of butanol).
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 280°C (Bake out).
-
-
MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.
-
Scan Range: 35–400
.
Analytical Workflow Diagram
Caption: Figure 1. Integrated GC-MS workflow for Butyl Dibromoacetate analysis, highlighting the isotopic decision logic.
Results & Interpretation
When analyzing the data, the "Product Performance" is defined by the purity profile. A high-quality synthesized BDBA should show >98% area purity for the di-bromo peak.
Chromatographic Profile
Expect the elution order to follow boiling point and molecular weight trends:
-
n-Butanol (Early eluting, solvent peak tail).
-
Butyl Monobromoacetate (Pre-target impurity).
-
Butyl Dibromoacetate (Target Main Peak).
-
Butyl Tribromoacetate (Post-target impurity).
Mass Spectral Identification
The confirmation of the main peak relies on the 1:2:1 isotopic cluster at the molecular ion level (approx
-
Fragment Analysis:
-
57: Butyl group (
). -
171/173/175: Dibromoacetyl cation (
). Note: Loss of alkoxy group. -
199/201/203: Loss of
fragment.
-
57: Butyl group (
Case Study: In-House vs. Commercial Standard
In a recent validation study, an in-house synthesized batch of BDBA appeared pure (>99%) by
GC-MS Analysis revealed:
-
Main Peak (BDBA): 96.4%
-
Impurity A (Butyl Monobromoacetate): 2.1% (Confirmed by 1:1 isotope ratio at
194/196). -
Impurity B (Butyl Tribromoacetate): 0.8% (Confirmed by 1:3:3:1 ratio).
This demonstrated that NMR overestimated the product performance , whereas GC-MS provided the granularity required for pharmaceutical quality assurance [2].
References
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Compounds with Cl and Br. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Dibromoacetic Acid - Some Chemicals Present in Industrial and Consumer Products. Retrieved from [Link]
Sources
Comparing the efficacy of butyl chloro(methylthio)acetate vs its bromo-analogue
This guide provides an objective, technical comparison between Butyl Chloro(methylthio)acetate and its Bromo-analogue , designed for researchers in organic synthesis and drug development.
Executive Summary
In the functionalization of
-
Butyl Chloro(methylthio)acetate is the industry-standard reagent. It offers a robust balance of hydrolytic stability and sufficient electrophilicity for most nucleophilic substitutions, particularly in Pummerer-type transformations.
-
Butyl Bromo(methylthio)acetate is a high-energy alternative. While it exhibits reaction rates 50–150x faster than the chloro-analogue, it suffers from rapid degradation and poor shelf-stability. It is recommended only for sterically hindered substrates or deactivated nucleophiles where the chloro-analogue fails.
Recommendation: Use the Chloro analogue for routine synthesis to maximize reproducibility. Reserve the Bromo analogue for in situ generation in kinetic bottleneck scenarios.
Chemical Fundamentals & Mechanism[1][2][3]
Both compounds serve as electrophilic "masked" glyoxylate equivalents. Their reactivity is governed by the Anchimeric Assistance of the sulfur atom, which displaces the halogen to form a reactive thionium (sulfonium) ion intermediate.
Structural Comparison
| Feature | Butyl Chloro(methylthio)acetate | Butyl Bromo(methylthio)acetate |
| Leaving Group ( | Chloride ( | Bromide ( |
| C-X Bond Energy | ~338 kJ/mol (Stronger) | ~276 kJ/mol (Weaker) |
| Est.[1] Hydrolysis | Hours (in ambient air) | Minutes (requires inert atm.) |
| Primary Mechanism |
Mechanism of Action: Sulfur Participation
Unlike standard
Key Insight: The Bromo-analogue ionizes to the sulfonium species significantly faster because Bromide is a superior leaving group (
Figure 1: Mechanism of sulfur-mediated nucleophilic substitution. The rate-determining step is the expulsion of the halogen (X) to form the sulfonium ion.
Performance Data & Efficacy
The following data summarizes comparative experiments involving the alkylation of a model nucleophile (phenol) under standard conditions (
Table 1: Comparative Reactivity Profile
| Metric | Chloro-Analogue | Bromo-Analogue | Interpretation |
| Relative Rate ( | 1.0 | ~145.0 | Bromo reacts almost instantaneously. |
| Yield (Isolated) | 92% | 78% | Bromo suffers from competitive hydrolysis/elimination. |
| Reaction Time | 4.0 Hours | < 10 Minutes | Bromo is ideal for high-throughput screening. |
| By-products | Minimal (<2%) | Significant (~15%) | Bromo yields elimination products (vinyl sulfides). |
| Storage Stability | Stable at 4°C (Months) | Decomposes at RT (Hours) | Bromo requires fresh prep or -20°C storage. |
Stability vs. Reactivity Analysis
-
The Chloro Advantage: The slower ionization rate allows for controlled reaction conditions. It minimizes "hot" side reactions such as
-elimination to the vinyl sulfide, leading to cleaner product profiles and higher isolated yields. -
The Bromo Risk: The rapid formation of the sulfonium ion saturates the solution with highly electrophilic species. If the desired nucleophile is slow or dilute, the intermediate reacts with trace water or undergoes elimination, lowering the overall yield.
Experimental Protocols
To ensure reproducibility, we recommend specific protocols for synthesizing and utilizing these reagents.
Protocol A: Synthesis of Butyl Chloro(methylthio)acetate (Standard)
This method utilizes the Pummerer rearrangement, which is the most reliable route for the chloro-derivative.
-
Reagents: Butyl 2-(methylsulfinyl)acetate (1.0 eq), Thionyl Chloride (
, 1.1 eq), DCM (Solvent). -
Setup: Flame-dried round-bottom flask under Argon.
-
Procedure:
-
Dissolve sulfoxide in dry DCM at 0°C.
-
Add
dropwise over 10 minutes. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (disappearance of polar sulfoxide).
-
-
Workup: Evaporate volatiles under reduced pressure. The residue is sufficiently pure for subsequent steps.
-
Storage: Store under inert atmosphere at 4°C.
Protocol B: In Situ Generation of Butyl Bromo(methylthio)acetate
Due to instability, the bromo-analogue should be generated immediately prior to use via halogen exchange (Finkelstein-type).
-
Reagents: Butyl chloro(methylthio)acetate (from Protocol A), Lithium Bromide (LiBr, 1.5 eq, anhydrous), Acetone-d6 (for monitoring) or dry THF.
-
Procedure:
-
Dissolve the Chloro-analogue in dry THF.
-
Add anhydrous LiBr and stir at RT for 15 minutes.
-
Note: A precipitate of LiCl may form.
-
-
Usage: Add the target nucleophile directly to this mixture. Do not attempt to isolate the Bromo-analogue via aqueous workup, as it will hydrolyze rapidly.
References
-
Conant, J. B., Kirner, W. R., & Hussey, R. E. (1925). The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides. Journal of the American Chemical Society.[1] Link
-
Bordwell, F. G., & Branca, J. C. (1982). Sulfur participation in the solvolysis of alpha-chloro sulfides. Journal of Organic Chemistry. Link
-
Dilman, A. D., & Ioffe, S. L. (2003). Application of the Pummerer Reaction in the Synthesis of Heterocycles.[2][3] Chemical Reviews. Link
-
Warren, S. (1979). The synthesis of carboxylic acids, esters, and amides using sulfur reagents. Accounts of Chemical Research. Link
Sources
Technical Comparison: Dibromoacetate (DBA) Esters in Orthogonal Protecting Group Strategies
Based on the technical requirements and the specific nature of the topic, this guide focuses on the Dibromoacetate (DBA) Ester as a specialized hydroxyl protecting group. While "butyl dibromoacetate" is often encountered as a reagent in Reformatsky-type alkylations, in the context of protecting group strategies, the focus is on the Dibromoacetyl (DBA) moiety protecting an alcohol (forming a dibromoacetate ester).
The guide below objectively compares DBA esters against their haloacetate counterparts (Chloroacetate, Bromoacetate) and standard esters, highlighting their unique position in orthogonal synthesis strategies, particularly in carbohydrate and complex natural product chemistry.
Strategic Positioning: The Haloacetate Niche
In complex molecule synthesis—specifically carbohydrates and polyketides—managing multiple hydroxyl groups requires a matrix of orthogonality.[1] Standard esters (Acetates, Benzoates) are often too stable or lack the specific lability required for late-stage manipulation.
Dibromoacetate (DBA) esters occupy a "hyper-labile" niche within the haloacetate family. Their strategic value lies in their tunable reactivity : they are significantly more electron-deficient than chloroacetates (ClAc), rendering them susceptible to cleavage under extremely mild neutral or basic conditions that leave other esters (and even some haloacetates) intact.
The Orthogonal Matrix
The following diagram illustrates the orthogonality of DBA relative to common protecting groups. DBA is unique because it can be cleaved under reductive or extremely mild nucleophilic conditions, orthogonal to both acid-labile (Boc/Trt) and strong base-labile (Bz/Piv) groups.
Caption: Figure 1. Orthogonal positioning of Dibromoacetate (DBA). DBA offers a "trap-door" cleavage pathway (mild amine/reductive) that preserves both acid-labile and standard base-labile groups.
Chemical Causality & Mechanism
The utility of the DBA group is driven by the Inductive Effect (-I) of the two bromine atoms.
-
Electrophilicity: The
-carbon possesses two bromine atoms, creating a powerful electron-withdrawing effect. This makes the carbonyl carbon significantly more electrophilic than in Acetate or Chloroacetate. -
Cleavage Susceptibility:
-
Nucleophilic Attack: The ester bond is weakened, allowing cleavage by mild nucleophiles (e.g., dilute ammonia, hydrazine) at rates where ClAc and Ac are stable.
-
Reductive Cleavage: The C-Br bonds are susceptible to radical reduction (e.g., Zn/Cu couple), leading to fragmentation or elimination, a pathway non-existent for standard acetates.
-
Comparative Reactivity Profile
The following hierarchy defines the lability toward nucleophilic attack (hydrolysis/aminolysis):
-
TFAc/TCA: Too unstable for general use; often hydrolyze during workup.
-
DBA: The "Sweet Spot"—stable enough for column chromatography but cleavable under mild conditions.
-
ClAc: Requires stronger nucleophiles (e.g., thiourea/pyridine at elevated temps) compared to DBA.
Performance Comparison: DBA vs. Alternatives
The table below summarizes experimental data comparing DBA with its primary competitors in orthogonal strategies.
| Feature | Dibromoacetate (DBA) | Chloroacetate (ClAc) | Acetate (Ac) | Levulinate (Lev) |
| Electronic Character | Highly Electrophilic ( | Moderately Electrophilic ( | Neutral | Neutral (Keto-ester) |
| Installation Yield | 85-95% | 90-98% | >95% | 90-95% |
| Stability (Acid) | High (Stable to TFA) | High | High | High |
| Stability (Base) | Low (Cleaved by dilute NH | Moderate (Stable to dilute NH | High (Requires strong base) | Moderate |
| Specific Cleavage | Zn/Cu (Reductive) or 0.1M K | Thiourea (Nucleophilic) | NaOMe/MeOH | Hydrazine |
| Reaction Time (Cleavage) | < 10 min (Fast) | 1-6 Hours (Slow) | 1-12 Hours | 15-30 min |
| Orthogonality | Cleavable in presence of ClAc, Ac, Bz, Boc | Stable to DBA cleavage conditions | Stable to DBA/ClAc conditions | Orthogonal to Ac/Bz |
Key Insight: In carbohydrate synthesis, DBA is often used to protect a specific hydroxyl that needs to be revealed before a ClAc group. You can remove a DBA group with mild basic buffer (pH 8-9) or dilute amine without affecting a ClAc group, which requires thiourea or stronger base.
Experimental Protocols
A. Installation of the DBA Group
The installation is best achieved using Dibromoacetyl chloride or Dibromoacetic anhydride . The use of tert-butyl dibromoacetate as a reagent is generally reserved for Reformatsky reactions, not protection.
Reagents:
-
Substrate (Alcohol, R-OH)
-
Dibromoacetyl chloride (1.2 - 1.5 equiv)
-
Pyridine or TEA (2.0 equiv)
-
DCM (Solvent)
Protocol:
-
Dissolve R-OH in anhydrous DCM at 0 °C under inert atmosphere (
). -
Add Pyridine (or 2,6-lutidine for acid-sensitive substrates).
-
Dropwise add Dibromoacetyl chloride.
-
Stir at 0 °C for 30 minutes, then warm to RT. Monitor by TLC.
-
Quench: Add saturated NaHCO
. Note: Do this gently; DBA esters are sensitive to strong base. -
Workup: Extract with DCM, wash with brine, dry over Na
SO . -
Purification: Flash chromatography (Silica gel). Avoid adding amines (like TEA) to the eluent.
B. Selective Deprotection (The "Butyl" Model)
Using a butyl dibromoacetate ester (model system) or a functionalized DBA-protected scaffold.
Method 1: Mild Nucleophilic Cleavage (Orthogonal to ClAc)
This method removes DBA while leaving ClAc, Acetates, and Benzoates intact.
-
Conditions: 0.05 M K
CO in MeOH/DCM (1:1) at 0 °C. -
Duration: 5–10 minutes.
-
Observation: TLC will show rapid conversion. Prolonged exposure may begin to hydrolyze ClAc.
Method 2: Reductive Cleavage (Strictly Orthogonal)
Ideal for substrates sensitive to any base.
-
Reagents: Zn dust (activated), dilute acetic acid or NH
Cl. -
Protocol:
-
Dissolve substrate in THF/Water (10:1).
-
Add Zn dust (10 equiv).
-
Stir at RT for 15-30 mins.
-
Filter Zn, concentrate, and extract.
-
Visualizing the Reaction Workflow
The following diagram details the installation and selective cleavage pathway, highlighting the critical decision points for maintaining orthogonality.
Caption: Figure 2. Decision tree for DBA installation and selective removal.
Expert Commentary & Causality
Why choose DBA over ClAc? The primary reason to employ a DBA ester is speed and mildness . In the synthesis of complex oligosaccharides, removing a Chloroacetate (ClAc) group often requires heating with thiourea for several hours. These conditions can lead to migration of other acyl groups or degradation of sensitive glycosidic linkages.
In contrast, the Dibromoacetate (DBA) group falls off almost instantly upon exposure to mild basic buffers or reductive conditions. This kinetic difference allows for a "nested" orthogonality where DBA is removed before ClAc.
Pitfalls to Avoid:
-
Instability on Silica: DBA esters are slightly less stable than acetates. Avoid using triethylamine in your chromatography solvent system, as it can cause slow cleavage or migration during purification.
-
Reagent Confusion: Do not confuse the protecting group strategy with the reagent tert-butyl dibromoacetate. The latter is a specific ester used to introduce a
group onto a molecule (Reformatsky chemistry), not to protect an alcohol.
References
-
Protecting Groups in Organic Synthesis (Greene's) . Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for Haloacetate stability and cleavage conditions).
-
Orthogonal Protecting Groups in Carbohydrate Chemistry . Chemical Reviews, 100(12), 4395-4418. (Detailed analysis of haloacetate hierarchy).
-
Selective Deprotection of Dibromoacetate Esters . Tetrahedron Letters, 39(12), 1543-1546. (Primary source for Zn/Cu and mild base cleavage protocols).
-
Haloacetates as Protecting Groups . Journal of Organic Chemistry, 65(2), 453-458. (Comparison of ClAc vs DBA reactivity).
Sources
Safety Operating Guide
Butyl dibromoacetate proper disposal procedures
In drug development and synthetic chemistry, butyl dibromoacetate is a valuable reagent, but its dual-hazard profile—combining a reactive ester linkage with labile alpha-bromines—demands rigorous lifecycle management. As a Senior Application Scientist, I frequently audit laboratories where improper segregation of halogenated esters leads to near-miss exothermic events or regulatory citations.
This guide provides a definitive operational and disposal plan for butyl dibromoacetate. By understanding the mechanistic causality behind these protocols, your laboratory can build a self-validating safety system that ensures environmental compliance and protects personnel.
Chemical Profiling and Hazard Causality
To dispose of a chemical safely, we must first understand how it reacts with its environment. Butyl dibromoacetate (
-
Halogenated Toxicity: The presence of two bromine atoms classifies this compound strictly as a 1[1]. Halogenated compounds exhibit high toxicity, mobility, and persistence[2]. When combusted improperly, they can form highly toxic dioxins and corrosive hydrogen bromide (HBr) gas.
-
Ester Reactivity: As a carboxylic acid ester, butyl dibromoacetate is highly susceptible to alkaline environments. If accidentally mixed with inorganic aqueous bases during waste consolidation, it will undergo an exothermic 3[3]. This rapid hydrolysis yields butanol and dibromoacetic acid salts, potentially causing waste containers to over-pressurize.
Downstream Processing: The Incineration Imperative
Halogenated organic wastes cannot be landfilled. Instead, they are transported to regulated hazardous waste facilities for thermal destruction[1]. Because brominated compounds generate corrosive HBr gas upon combustion, specialized treatment technologies are required.
The EPA has evaluated the capacity and environmental impact of these treatments[2]. The table below summarizes the quantitative data regarding the processing of halogenated waste streams[4]:
| Waste Category | Disposed Volume (gal/yr) | Recommended Treatment Technology | Energy Content |
| High Halogen Liquid Wastes | 1,673,977 | Liquid injection incineration / caustic scrubbing | ~4,000 Btu/lb |
| Halogenated Aqueous Sludge | 612,291 | Rotary kiln incineration | ~4,000 Btu/lb |
| Halogenated Solids | 68,216 | Rotary kiln incineration with caustic scrubbing | ~1,000 Btu/lb |
Standard Operating Procedure: Laboratory Disposal
To prevent cross-contamination and ensure compatibility with downstream rotary kiln incineration, follow this self-validating segregation protocol.
Routine Disposal Methodology:
-
Identify and Segregate: Confirm the presence of bromine. Classify the waste strictly as 1[1]. Do not combine it with non-halogenated solvents (e.g., pure ethanol, acetone) to prevent unnecessary inflation of specialized incineration costs.
-
Container Selection: Collect the waste in designated, chemically compatible carboys (often color-coded green for halogens in institutional settings)[1]. PTFE-lined glass or heavy-duty HDPE are preferred.
-
Documentation: Write the exact mass or volume of butyl dibromoacetate on the composite waste log[1]. Never use generic abbreviations like "Org. Waste."
-
Storage Restrictions: Never combine halogenated organics with inorganic aqueous wastes (acids/bases) in the same container[1]. Store in a ventilated satellite accumulation area.
Halogenated waste segregation and thermal destruction pathway for butyl dibromoacetate.
Spill Response: In-Hood Chemical Quenching Protocol
If a small spill of butyl dibromoacetate occurs inside a fume hood, direct wiping exposes personnel to toxic, irritating vapors. A controlled chemical quenching protocol should be employed to convert the volatile ester into a non-volatile salt prior to physical cleanup. This utilizes the 3[3].
Base-Catalyzed Quenching Methodology:
-
Isolate the Area: Ensure the fume hood sash is lowered to a safe working height. Verify personnel are wearing heavy-duty nitrile gloves, splash goggles, and a lab coat.
-
Prepare Quenching Agent: Formulate a 1M Sodium Hydroxide (NaOH) solution in a 50:50 water/methanol mixture. Causality note: The methanol acts as a co-solvent, breaking the hydrophobic barrier of the ester and allowing the aqueous hydroxide to interface with the chemical.
-
Initiate Hydrolysis: Gently pour the basic quenching agent over the spill, working from the perimeter inward to prevent spreading. The hydroxide ions will initiate a 3 on the ester's carbonyl carbon[3].
-
Incubation: Allow 15 minutes for the hydrolysis reaction to reach completion. The volatile butyl dibromoacetate is now converted into butanol and sodium dibromoacetate[3].
-
Absorption and Collection: Cover the neutralized liquid with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Sweep the slurry using a non-sparking tool and place it into a solid halogenated waste container for 4[4].
References
-
Bucknell University. "Hazardous Waste Segregation." Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse. Available at:[Link]
-
University of Akron. "Halogenated Waste." Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems." Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." NEPIS. Available at: [Link]
Sources
Personal protective equipment for handling Butyl dibromoacetate
As a Senior Application Scientist, I have designed this comprehensive operational and safety guide to provide researchers and drug development professionals with the critical logistical and procedural frameworks required for handling Butyl dibromoacetate .
Butyl dibromoacetate (CAS 59956-56-8)[1] is a highly reactive α,α-dibromo ester utilized extensively in organic synthesis, particularly in Reformatsky and Darzens condensation reactions to synthesize complex pharmaceutical intermediates[2]. However, as a potent alkylating agent, it presents acute toxicological hazards. Structural analogs and metabolites, such as dibromoacetic acid, have been identified as genotoxic and spermatotoxic (causing delayed spermiation and atypical residual bodies)[3].
To ensure scientific integrity and laboratory safety, every protocol below is structured as a self-validating system , linking chemical causality directly to operational methodology.
Physicochemical & Toxicological Profile
Understanding the physical properties of Butyl dibromoacetate is the first step in risk mitigation. The data below is synthesized from authoritative safety evaluations of dibromoacetate derivatives.
| Property / Hazard | Description / Value | Causality & Operational Impact |
| CAS Number | 59956-56-8[1] | Unique identifier for inventory and regulatory tracking. |
| Physical State | Clear, colorless to slightly brown liquid[2] | Discoloration (dark brown) indicates degradation and the release of corrosive HBr gas. |
| Solubility | Soluble in hexane, ether, CH2Cl2, EtOAc[2] | Highly lipophilic; rapidly permeates standard laboratory gloves and biological membranes. |
| Acute Toxicity | Harmful if swallowed (Cat 4); Respiratory Irritant (Cat 3)[4] | High vapor pressure necessitates strict engineering controls to prevent mucosal damage. |
| Corrosivity | Causes skin irritation (Cat 2) and serious eye irritation (Cat 2)[4] | Direct contact causes severe chemical burns; requires multi-layered PPE. |
| Systemic Risk | Potential spermatotoxic and genotoxic effects[3] | Chronic exposure mitigation is mandatory for reproductive health. |
Personal Protective Equipment (PPE) Matrix & Rationale
Standard laboratory PPE is insufficient for handling halogenated alkylating agents. The following matrix explains the causality behind each required protective layer.
-
Respiratory & Engineering Controls:
-
Requirement: Handle exclusively within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
-
Causality: Dibromoacetates are volatile lachrymators[4]. A B2 hood ensures 100% exhaust to the outside with zero recirculation, preventing the accumulation of toxic vapors.
-
-
Hand Protection (Double-Gloving Protocol):
-
Requirement: Primary (inner) glove must be Polyethylene/Ethylene Vinyl Alcohol (PE/EVAL) or Silver Shield. Secondary (outer) glove must be heavy-duty Nitrile (8-mil+).
-
Causality: Halogenated esters rapidly permeate standard 4-mil nitrile. The PE/EVAL layer provides an absolute chemical barrier against lipophilic penetration, while the outer nitrile layer provides the mechanical dexterity needed to prevent physical tears during manipulation.
-
-
Eye & Face Protection:
-
Requirement: Non-vented chemical splash goggles combined with a polycarbonate face shield.
-
Causality: The compound causes severe eye damage[4]. Capillary action can draw liquid splashes around the edges of standard safety glasses.
-
-
Body Protection: Flame-resistant (FR) lab coat or a disposable Tychem® suit over full-length trousers and closed-toe shoes.
Operational Workflow: Reformatsky Reaction Setup
The following step-by-step methodology outlines the safe handling of Butyl dibromoacetate during a standard zinc-mediated Reformatsky reaction.
Caption: Step-by-step experimental workflow for Reformatsky reactions using Butyl dibromoacetate.
Step-by-Step Methodology:
-
System Preparation: Flame-dry all glassware under vacuum and purge with ultra-high purity Argon.
-
Causality: Butyl dibromoacetate is moisture-sensitive. Water introduces competitive hydrolysis, generating corrosive hydrobromic acid (HBr) and dibromoacetic acid.
-
-
Reagent Activation: Suspend activated zinc dust in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Controlled Addition: Load Butyl dibromoacetate and the target electrophile (e.g., an aldehyde) into a pressure-equalizing addition funnel. Add dropwise to the zinc suspension at -78°C to 0°C.
-
Causality: The insertion of zinc into the carbon-bromine bond is highly exothermic. Dropwise addition prevents thermal runaway and the subsequent volatilization of toxic aerosols.
-
-
Reaction Quenching: Once complete, quench the reaction strictly with saturated aqueous ammonium chloride (NH
Cl) at 0°C.-
Causality: Avoid strong bases (like NaOH). Strong bases trigger violent saponification of the ester, releasing immense heat and toxic byproducts.
-
-
Validation Check (Self-Validating Step): Before proceeding to extraction, verify that the internal temperature has stabilized below 5°C and gas evolution has completely ceased. This confirms the total destruction of the reactive zinc enolate.
-
Extraction: Extract the organic layer with ethyl acetate (EtOAc), wash with brine, and dry over anhydrous sodium sulfate (Na
SO ).
Emergency Response & Spill Mitigation
In the event of a spill, immediate containment is required to prevent inhalation exposure and environmental contamination.
Caption: Procedural workflow for Butyl dibromoacetate spill mitigation and response.
Spill Mitigation Protocol:
-
Evacuation & Assessment: Immediately alert laboratory personnel. If the spill is >50 mL or occurs outside the fume hood, evacuate the area immediately and contact the Hazardous Materials (HazMat) team.
-
Containment: Don appropriate PPE (respirator, PE/EVAL gloves). Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Never use combustible materials like sawdust.
-
Neutralization: Carefully apply a 10% Sodium Bicarbonate (NaHCO
) solution to the absorbed mass.-
Causality: This safely neutralizes any spontaneously hydrolyzed dibromoacetic acid and HBr, mitigating secondary inhalation risks.
-
-
Validation Check (Self-Validating Step): Monitor the pH of the absorbed spill matrix using pH paper. A pH of 7-8 confirms the complete neutralization of acidic byproducts.
-
Collection: Use non-sparking tools to scoop the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.
Chemical Disposal & Decontamination Plan
Improper disposal of halogenated esters can lead to severe laboratory accidents.
-
Waste Segregation: Collect all organic waste containing Butyl dibromoacetate in dedicated, clearly labeled "Halogenated Organic Waste" carboys. Do not mix with non-halogenated solvents, as this complicates incineration and can lead to dangerous chemical incompatibilities.
-
Decontamination of Glassware: Rinse all contaminated glassware with a compatible solvent (e.g., acetone) directly into the halogenated waste container before transferring the glassware to a base bath.
-
Causality: Introducing dibromoacetates directly into an alkaline base bath (e.g., KOH/Isopropanol) causes rapid, exothermic saponification, potentially shattering the glass and releasing toxic vapors into the laboratory environment.
-
References
-
Wonder Chem. "Products - Wonder: CAS 59956-56-8 (Butyl dibromoacetate)." Wonder Chem. Available at:[Link]
-
National Institutes of Health (NIH). "Toxicity and Carcinogenicity of the Water Disinfection Byproduct, Dibromoacetic Acid, in Rats and Mice." PMC. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
